Product packaging for 2-Phenylfuran-3,4-dicarboxylic acid(Cat. No.:)

2-Phenylfuran-3,4-dicarboxylic acid

Cat. No.: B11770379
M. Wt: 232.19 g/mol
InChI Key: PTEUSHMOGXTIIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Phenylfuran-3,4-dicarboxylic acid is a useful research compound. Its molecular formula is C12H8O5 and its molecular weight is 232.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H8O5 B11770379 2-Phenylfuran-3,4-dicarboxylic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H8O5

Molecular Weight

232.19 g/mol

IUPAC Name

2-phenylfuran-3,4-dicarboxylic acid

InChI

InChI=1S/C12H8O5/c13-11(14)8-6-17-10(9(8)12(15)16)7-4-2-1-3-5-7/h1-6H,(H,13,14)(H,15,16)

InChI Key

PTEUSHMOGXTIIZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=CO2)C(=O)O)C(=O)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 2-Phenylfuran-3,4-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-Phenylfuran-3,4-dicarboxylic acid is a polysubstituted furan derivative. The furan scaffold is a five-membered aromatic heterocycle containing one oxygen atom, which is a common structural motif in a wide array of biologically active compounds.[1] Furan derivatives are known to exhibit a broad spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties.[1] The substitution pattern on the furan ring, in this case, a phenyl group at the 2-position and two carboxylic acid groups at the 3- and 4-positions, is anticipated to confer specific chemical and biological properties. This technical guide provides a comprehensive overview of the synthesis, properties, and potential biological activities of this compound, targeted towards researchers and professionals in the fields of medicinal chemistry and drug development.

Physicochemical Properties

Property2,5-Diphenylfuran-3,4-dicarboxylic acid2,5-Furandicarboxylic acid (FDCA)
Molecular Formula C₁₈H₁₂O₅C₆H₄O₅
Molecular Weight 308.29 g/mol 156.09 g/mol
Boiling Point 470.5°C at 760 mmHg[2]420°C[3]
Melting Point Not Available342°C[3]
Density 1.352 g/cm³[2]1.604 g/cm³[3]
Flash Point 238.4°C[2]207°C[3]
pKa Not Available4.38, 5.85[3]
Solubility Not AvailableSoluble in DMSO[3]

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process. A key method involves the regioselective synthesis of the corresponding diester, dimethyl 2-phenylfuran-3,4-dicarboxylate, followed by hydrolysis.[4]

Experimental Workflow for the Synthesis of Dimethyl 2-Phenylfuran-3,4-dicarboxylate

G cluster_0 Step 1: Synthesis of Sulfur Ylide cluster_1 Step 2: Furan Ring Formation A Phenacyl Bromide C Sulfonium Halide Intermediate A->C Reaction with B B Dimethyl Sulfide E Sulfur Ylide C->E Treatment with D D NaOH F Sulfur Ylide H Dimethyl 2-phenylfuran-3,4-dicarboxylate F->H Reaction with G G Dimethyl Acetylenedicarboxylate (DMAD)

Caption: Synthesis of the diester precursor.

Experimental Protocols

1. Synthesis of Dimethyl 2-phenylfuran-3,4-dicarboxylate

This procedure is adapted from a general method for the synthesis of polysubstituted furans.[4]

  • Step 1: Synthesis of the Sulfur Ylide (2-(dimethyl-λ⁴-sulfanylidene)-1-phenylethan-1-one)

    • A mixture of phenacyl bromide and dimethyl sulfide is stirred to form the corresponding sulfonium halide.

    • After 12 hours, the resulting solid residue is filtered, washed with acetone, and used without further purification.

    • The sulfonium halide is then added to a solution of sodium hydroxide (NaOH) in water at 0°C.

    • The solution is stirred for 30 minutes and then extracted multiple times with dichloromethane.

    • The combined organic layers are washed sequentially with water and brine, dried over sodium sulfate (Na₂SO₄), filtered, and concentrated to yield the sulfur ylide, which can be used directly in the next step.

  • Step 2: Synthesis of Dimethyl 2-phenylfuran-3,4-dicarboxylate

    • The synthesized sulfur ylide is reacted with dimethyl acetylenedicarboxylate (DMAD).

    • This reaction proceeds through a tandem sequence of a Michael addition, intramolecular nucleophilic addition, a 4π ring opening, another intramolecular Michael addition, and finally an elimination step to afford the desired dimethyl 2-phenylfuran-3,4-dicarboxylate.

2. Hydrolysis to this compound

While a specific protocol for the hydrolysis of dimethyl 2-phenylfuran-3,4-dicarboxylate was not found in the search results, a general procedure for the hydrolysis of a similar compound, diethyl 2,5-dimethylfuran-3,4-dicarboxylate, involves treatment with potassium hydroxide in an ethanol solution.[5] A plausible adapted protocol is as follows:

  • The dimethyl 2-phenylfuran-3,4-dicarboxylate is dissolved in a solution of potassium hydroxide (KOH) in ethanol.

  • The mixture is heated under reflux to facilitate the hydrolysis of the ester groups.

  • After the reaction is complete, the mixture is cooled, and the ethanol is removed under reduced pressure.

  • The remaining aqueous solution is acidified with a strong acid, such as hydrochloric acid (HCl), to precipitate the dicarboxylic acid.

  • The solid product is then collected by filtration, washed with cold water, and dried.

Potential Biological Activity and Signaling Pathways

Phenyl-substituted furan carboxylic acid derivatives have been investigated as potential inhibitors of phosphodiesterase 4 (PDE4).[6] PDE4 is a key enzyme in the cyclic adenosine monophosphate (cAMP) signaling pathway, where it specifically hydrolyzes cAMP.[7][8] The inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn modulates various downstream signaling events. This mechanism is of significant therapeutic interest for a range of conditions, including inflammatory diseases like asthma and chronic obstructive pulmonary disease (COPD), as well as neurological disorders.[6][8]

Simplified PDE4 Signaling Pathway

cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR GPCR AC Adenylate Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PDE4 PDE4 cAMP->PDE4 PKA PKA cAMP->PKA Activates AMP AMP PDE4->AMP Degrades cAMP to CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription (e.g., anti-inflammatory mediators) CREB->Gene Activates Inhibitor 2-Phenylfuran-3,4- dicarboxylic acid (Potential Inhibitor) Inhibitor->PDE4 Inhibits

Caption: Inhibition of PDE4 increases cAMP levels.

The inhibition of PDE4 by compounds such as this compound could lead to an accumulation of cAMP.[7] This, in turn, can activate Protein Kinase A (PKA), which then phosphorylates downstream targets like the cAMP response element-binding protein (CREB).[8] The activation of the PKA/CREB pathway can modulate the transcription of genes involved in inflammation and other cellular processes. For instance, increased cAMP levels in immune cells are generally associated with anti-inflammatory effects, such as the suppression of tumor necrosis factor-alpha (TNF-α) release.[6]

Molecular docking studies on similar phenylfuran derivatives suggest that the phenyl ring and the carboxylic acid moieties could play a crucial role in binding to the active site of PDE4B.[6] The specific orientation and interactions of these functional groups within the enzyme's binding pocket are key determinants of inhibitory activity.

This compound is a molecule of interest for medicinal chemistry and drug discovery due to the established biological activities of the furan scaffold. While specific quantitative data for this compound is limited, its synthesis is achievable through established chemical routes. The structural similarity to known PDE4 inhibitors suggests that it may exhibit similar biological activity, making it a candidate for further investigation as a modulator of the cAMP signaling pathway. Future research should focus on the detailed characterization of its physicochemical properties, optimization of its synthesis, and comprehensive evaluation of its biological effects to fully elucidate its therapeutic potential.

References

Synthesis of 2-Phenylfuran-3,4-dicarboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of 2-phenylfuran-3,4-dicarboxylic acid, a valuable building block in medicinal chemistry and materials science. This document details the primary synthetic routes, including the formation of the furan ring system and the subsequent hydrolysis to the target dicarboxylic acid. Experimental protocols, quantitative data, and reaction pathway visualizations are provided to facilitate its application in a research and development setting.

Overview of the Synthetic Strategy

The synthesis of this compound is most effectively achieved through a two-step process:

  • Furan Ring Construction: A regioselective synthesis of a dialkyl 2-phenylfuran-3,4-dicarboxylate intermediate. A robust method for this transformation involves the reaction of a sulfonium ylide with an acetylenic ester.[1]

  • Ester Hydrolysis: Conversion of the dialkyl ester intermediate to the final dicarboxylic acid through saponification.

This approach allows for the efficient construction of the substituted furan core with high regioselectivity, followed by a straightforward hydrolysis to yield the desired product.

Experimental Protocols

Step 1: Synthesis of Dimethyl 2-Phenylfuran-3,4-dicarboxylate

This procedure is adapted from the work of Dong, Du, and Xu (2019) and involves the reaction of a sulfur ylide with dimethyl acetylenedicarboxylate.[1]

2.1.1. Preparation of the Sulfur Ylide (2-(dimethyl-λ4-sulfanylidene)-1-phenylethan-1-one)

  • Materials: 2-bromo-1-phenylethan-1-one (phenacyl bromide), dimethyl sulfide, acetone, sodium hydroxide (NaOH), water, dichloromethane.

  • Procedure:

    • To a solution of 2-bromo-1-phenylethan-1-one (10 mmol) in acetone (15 mL), add dimethyl sulfide (10 mmol).

    • Stir the mixture for 12 hours at room temperature.

    • Filter the resulting precipitate (sulfonium halide) and wash with acetone. The solid can be used without further purification.

    • Add the sulfonium halide to a solution of NaOH (10 mmol) in water (10 mL) at 0 °C.

    • Stir the solution for 30 minutes and then extract several times with dichloromethane.

    • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the sulfur ylide, which can be used directly.[1]

2.1.2. Furan Ring Formation

  • Materials: 2-(dimethyl-λ4-sulfanylidene)-1-phenylethan-1-one (sulfur ylide), dimethyl acetylenedicarboxylate, dimethyl sulfoxide (DMSO).

  • Procedure:

    • To a stirred suspension of the sulfur ylide (0.25 mmol) in DMSO (1 mL), add dimethyl acetylenedicarboxylate (0.125 mmol).

    • Heat the mixture at 80 °C for 4 hours under a nitrogen atmosphere.

    • After cooling to room temperature, add water (10 mL) to the reaction mixture.

    • Extract the mixture with dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by column chromatography to yield dimethyl 2-phenylfuran-3,4-dicarboxylate.[1]

Step 2: Hydrolysis of Dimethyl 2-Phenylfuran-3,4-dicarboxylate

This is a general procedure for the hydrolysis of furan diesters, based on established methods.

  • Materials: Dimethyl 2-phenylfuran-3,4-dicarboxylate, sodium hydroxide (NaOH) or potassium hydroxide (KOH), water, ethanol (optional), hydrochloric acid (HCl).

  • Procedure:

    • Dissolve dimethyl 2-phenylfuran-3,4-dicarboxylate in a 10% aqueous solution of NaOH (using a 10-fold molar excess of NaOH). An alcohol co-solvent like ethanol may be used to improve solubility.

    • Heat the mixture to reflux and monitor the reaction by a suitable technique (e.g., TLC) until the starting material is consumed.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Acidify the clear solution by the dropwise addition of concentrated HCl until the pH is between 1 and 2, which will cause the dicarboxylic acid to precipitate.

    • Filter the solid precipitate, wash with cold water, and dry under vacuum to obtain this compound.

Data Presentation

Table 1: Quantitative Data for the Synthesis of Dimethyl 2-Phenylfuran-3,4-dicarboxylate [1]

Reactant 1 (Sulfur Ylide)Reactant 2 (Acetylenic Ester)SolventTemperature (°C)Time (h)Yield (%)
2-(dimethyl-λ4-sulfanylidene)-1-phenylethan-1-oneDimethyl acetylenedicarboxylateDMSO804Moderate to Good

Note: The original literature reports moderate to good yields for a range of substituted sulfur ylides. Specific yield for the unsubstituted phenyl derivative was not individually highlighted but falls within this range.

Table 2: General Conditions for Furan Diester Hydrolysis

SubstrateBaseSolventTemperatureOutcome
Dimethyl 2,2′-bifuran-5,5′-dicarboxylate10% aq. NaOHWaterRefluxDicarboxylic acid
Furan-3,4-dicarboxylic acid diethyl esterKOH60% EthanolRoom Temp.Monoester
2,5-dimethylfuran-3,4-dicarboxylate diethyl esterHClWaterRefluxDicarboxylic acid

Mandatory Visualizations

Reaction Pathway for the Synthesis of Dimethyl 2-Phenylfuran-3,4-dicarboxylate

reaction_pathway Ylide Sulfur Ylide (2-(dimethyl-λ4-sulfanylidene) -1-phenylethan-1-one) Intermediate_A Intermediate A (Michael Adduct) Ylide->Intermediate_A Michael Addition DMAD Dimethyl Acetylenedicarboxylate DMAD->Intermediate_A Intermediate_B Intermediate B (Zwitterionic) Intermediate_A->Intermediate_B Intramolecular Nucleophilic Addition Intermediate_C Intermediate C (Enolate) Intermediate_B->Intermediate_C 4π Ring Opening Product Dimethyl 2-Phenylfuran-3,4-dicarboxylate Intermediate_C->Product Intramolecular Michael Addition & Elimination of Dimethyl Sulfide experimental_workflow cluster_step1 Step 1: Furan Ring Synthesis cluster_step2 Step 2: Hydrolysis S1_Reactants Mix Sulfur Ylide and Dimethyl Acetylenedicarboxylate in DMSO S1_Reaction Heat at 80°C for 4h S1_Reactants->S1_Reaction S1_Workup Aqueous Workup & Extraction with Dichloromethane S1_Reaction->S1_Workup S1_Purification Column Chromatography S1_Workup->S1_Purification S1_Product Dimethyl 2-Phenylfuran-3,4-dicarboxylate S1_Purification->S1_Product S2_Reactants Dissolve Diester in Aqueous NaOH S1_Product->S2_Reactants Intermediate S2_Reaction Reflux until reaction is complete S2_Reactants->S2_Reaction S2_Workup Cool to 0°C & Acidify with HCl S2_Reaction->S2_Workup S2_Purification Filter and Dry Solid S2_Workup->S2_Purification S2_Product This compound S2_Purification->S2_Product

References

Technical Guide: 2-Phenylfuran-3,4-dicarboxylic Acid and its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This technical guide provides an in-depth overview of 2-Phenylfuran-3,4-dicarboxylic acid, with a primary focus on the synthesis of its dimethyl ester due to the limited availability of data on the diacid itself. The guide includes key physicochemical properties, a detailed experimental protocol for the synthesis of the dimethyl ester, and a discussion of the potential biological significance of related phenylfuran compounds.

Physicochemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS Number
This compoundC₁₂H₈O₅232.19Not Found
Dimethyl 2-phenylfuran-3,4-dicarboxylateC₁₄H₁₂O₅260.24Not Found

Synthesis of Dimethyl 2-phenylfuran-3,4-dicarboxylate

A detailed experimental protocol for the synthesis of dimethyl 2-phenylfuran-3,4-dicarboxylate has been reported, providing a viable route to this class of compounds.

General Procedure for the Synthesis of Sulfur Ylides

The synthesis commences with the preparation of a sulfur ylide intermediate.

  • To a solution of a halomethyl carbonyl compound (10 mmol) in acetone (15 mL), dimethyl sulfide (620 mg, 10 mmol) is added.

  • The mixture is stirred for 12 hours.

  • The resulting residue is filtered and washed with acetone. The solid product, a sulfonium halide, is used without further purification.

  • The sulfonium halide is then added to a solution of NaOH (400 mg, 10 mmol) in water (10 mL) at 0 °C.

  • The solution is stirred for 30 minutes and then extracted multiple times with dichloromethane.

  • The combined organic layers are washed sequentially with water and brine, dried over Na₂SO₄, filtered, and concentrated to yield the sulfur ylide, which can be used directly in the next step.[1]

Synthesis of Dimethyl 2-phenylfuran-3,4-dicarboxylate

The synthesis of the target compound involves the reaction of an acetylenic ester with a sulfur ylide.[1]

  • Dimethyl acetylenedicarboxylate (DMAD) and 2-(dimethyl-λ4-sulfanylidene)-1-phenylethan-1-one (dimethylsulfonium benzoylmethylide) are used as the model substrates.

  • The reaction is conducted in a solvent such as 1,2-dichloroethane (DCE), DMF, MeCN, or DMSO under a nitrogen atmosphere.

  • The reactant ratio and solvent are optimized to maximize the yield of the product, dimethyl 2-phenylfuran-3,4-dicarboxylate.

  • Optimal yields have been reported in DMSO.[1]

Summary of Reaction Conditions and Yields
Reactant 1Reactant 2SolventYield of Dimethyl 2-phenylfuran-3,4-dicarboxylate
Dimethyl acetylenedicarboxylate (1a)2-(dimethyl-λ4-sulfanylidene)-1-phenylethan-1-one (2a)DCE34-44%
Dimethyl acetylenedicarboxylate (1a)2-(dimethyl-λ4-sulfanylidene)-1-phenylethan-1-one (2a)DMF57%
Dimethyl acetylenedicarboxylate (1a)2-(dimethyl-λ4-sulfanylidene)-1-phenylethan-1-one (2a)MeCN50%
Dimethyl acetylenedicarboxylate (1a)2-(dimethyl-λ4-sulfanylidene)-1-phenylethan-1-one (2a)DMSO81%

Experimental Workflow and Signaling Pathways

Synthesis Workflow

The synthesis of dimethyl 2-phenylfuran-3,4-dicarboxylate proceeds through a tandem sequence of Michael addition, intramolecular nucleophilic addition, 4π ring opening, intramolecular Michael addition, and elimination.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_product Product R1 Dimethyl acetylenedicarboxylate P1 Michael Addition R1->P1 R2 Dimethylsulfonium benzoylmethylide R2->P1 P2 Intramolecular Nucleophilic Addition P1->P2 P3 4π Ring Opening P2->P3 P4 Intramolecular Michael Addition P3->P4 P5 Elimination P4->P5 Prod Dimethyl 2-phenylfuran-3,4-dicarboxylate P5->Prod

Caption: Synthesis workflow for dimethyl 2-phenylfuran-3,4-dicarboxylate.

Signaling Pathways

Specific signaling pathways involving this compound have not been elucidated in the reviewed literature. However, furan derivatives are known to exhibit a range of biological activities. For instance, some phenyl-substituted furan and oxazole carboxylic acid derivatives have been investigated as potential inhibitors of phosphodiesterase type 4 (PDE4), an enzyme involved in inflammatory pathways.[2] This suggests that furan-based compounds could potentially modulate signaling cascades related to inflammation.

The general logical relationship for investigating such a compound in a drug discovery context is outlined below.

Drug_Discovery_Logic Compound 2-Phenylfuran-3,4- dicarboxylic acid Derivative BioAssay Biological Screening (e.g., Enzyme Inhibition Assay) Compound->BioAssay HitID Hit Identification BioAssay->HitID LeadOpt Lead Optimization (SAR Studies) HitID->LeadOpt Preclinical Preclinical Studies (In vivo models) LeadOpt->Preclinical Clinical Clinical Trials Preclinical->Clinical

Caption: General drug discovery workflow for a novel chemical entity.

Potential Biological Activity

While direct biological activity data for this compound is scarce, the broader class of furan derivatives has attracted significant interest in medicinal chemistry. Various furan-containing molecules have been reported to possess antibacterial, antiviral, anti-inflammatory, and antitumor properties.[3] For example, some 5-phenyl-2-furan derivatives have shown inhibitory activity against PDE4B and can block the release of TNF-α, indicating anti-inflammatory potential.[2] Additionally, other substituted phenyl-furanones have demonstrated antifungal activity.[4] These findings suggest that this compound and its analogs represent a scaffold worthy of investigation for the development of new therapeutic agents.

References

The Emergence of a Bio-Based Building Block: A Technical Guide to the Discovery and History of Furan Dicarboxylic Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Furan dicarboxylic acids, particularly 2,5-furandicarboxylic acid (FDCA), are at the forefront of the transition from a petroleum-based to a bio-based economy. Initially discovered in the 19th century, FDCA has garnered significant recent interest as a renewable alternative to terephthalic acid, a key component in the production of polyesters like PET. This technical guide provides a comprehensive overview of the history, discovery, and evolving synthesis methodologies of furan dicarboxylic acids. It includes detailed experimental protocols for key synthesis routes, a comparative analysis of quantitative data from various catalytic systems, and visualizations of synthetic and biological pathways to serve as a valuable resource for researchers in chemistry, materials science, and drug development.

A Historical Perspective: From "Dehydromucic Acid" to a Platform Chemical

The journey of furan dicarboxylic acids began in 1876 when Rudolph Fittig and Heinzelmann first synthesized what they named "dehydromucic acid" through the reaction of concentrated hydrobromic acid with mucic acid.[1] For many years, FDCA remained a compound of academic interest with limited practical applications. However, the 21st-century push for sustainable chemistry has propelled FDCA into the spotlight. The U.S. Department of Energy identified FDCA as one of the top 12 priority chemicals for establishing a "green" chemistry industry.[1] This recognition stems from its potential to be produced from renewable carbohydrate sources and its ability to substitute for petroleum-derived aromatic monomers in polymer production.[1]

The primary precursor for modern FDCA synthesis is 5-hydroxymethylfurfural (HMF), a versatile platform chemical derived from the dehydration of C6 sugars like fructose and glucose.[2] The development of efficient methods to convert biomass-derived sugars into HMF and subsequently oxidize HMF to FDCA has been a major focus of research and industrial efforts.[2] Companies like Avantium have been pioneers in developing cost-effective routes to produce FDCA and the resulting bio-based polymer, polyethylene furanoate (PEF).[1]

Synthesis of 2,5-Furandicarboxylic Acid: A Comparative Overview

The production of FDCA is primarily achieved through the oxidation of 5-hydroxymethylfurfural (HMF). This transformation can be accomplished through various chemical and biological catalytic routes, each with its own set of conditions and efficiencies. Below is a summary of quantitative data from selected catalytic systems.

Table 1: Comparison of Catalytic Systems for the Oxidation of HMF to FDCA
CatalystOxidantBase/AdditiveSolventTemp. (°C)Time (h)HMF Conv. (%)FDCA Yield (%)Reference
Pt/CO₂NaOHWater90-10086.4[3]
Ru/Al₂O₃O₂Na₂CO₃Water140-10098[4]
Pd/CCO₂K₂CO₃Water1403010085[5]
Mo-V-OTBHPNoneAcetonitrile1001898.294.5[6]
TEMPO/NaClO/KBrNaClOKBrWaterRoom Temp~1.2100100
Au/ZrO₂AirNaOHWater1255>9584
Ru/Cu-Co-O·MgOO₂NoneWater1401210086.1

Abbreviations: HMF Conv. - 5-Hydroxymethylfurfural Conversion; FDCA Yield - 2,5-Furandicarboxylic Acid Yield; TBHP - tert-Butyl hydroperoxide; TEMPO - (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl.

Key Experimental Protocols

This section provides detailed methodologies for the synthesis of FDCA from both HMF and fructose, reflecting common laboratory procedures.

Protocol for the Synthesis of FDCA from HMF via Pd/CC Catalysis

This protocol is adapted from the work of C.V. Pramod et al.[5]

Materials:

  • 5-Hydroxymethylfurfural (HMF)

  • Potassium carbonate (K₂CO₃)

  • 20 wt% Palladium on carbon catalyst (Pd/CC)

  • Deionized water

  • Oxygen gas (O₂)

  • 50 mL flask

  • Reflux condenser

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • In a 50 mL flask, combine HMF (0.1 g, 0.79 mmol), K₂CO₃ (0.32 g, 2.37 mmol), and 20 wt% Pd/CC catalyst.

  • Add 5 mL of deionized water to the flask.

  • Set up the flask for reflux with a condenser and begin stirring the mixture.

  • Pass O₂ gas through the reaction mixture at a flow rate of 20 mL/min.

  • Heat the reaction mixture to the desired temperature (e.g., 140 °C) and maintain for 30 hours.

  • After 30 hours, cool the reaction mixture to room temperature.

  • Separate the catalyst by filtration and wash it with water and then ethanol.

  • Concentrate the filtrate to obtain the potassium salt of FDCA.

  • Acidify the residue with a suitable acid (e.g., HCl) to precipitate FDCA, which can then be collected by filtration and dried.

Protocol for the One-Pot, Two-Step Synthesis of FDCA from Fructose

This protocol is a generalized representation of a one-pot synthesis strategy.[5]

Materials:

  • Fructose

  • 20 wt% Palladium on carbon catalyst (Pd/CC)

  • Deionized water

  • Nitrogen gas (N₂)

  • Potassium carbonate (K₂CO₃)

  • Oxygen gas (O₂)

  • 50 mL flask

  • Heating and stirring apparatus

Procedure: Step 1: Dehydration of Fructose to HMF

  • Add fructose (0.1 g, 0.55 mmol) and the 20 wt% Pd/CC catalyst to a 50 mL flask with 5 mL of deionized water.

  • Heat the mixture to 140 °C for 9 hours under a nitrogen (N₂) atmosphere with stirring. This step converts fructose to HMF in situ.

Step 2: Oxidation of HMF to FDCA

  • After the 9-hour dehydration step, add K₂CO₃ (0.23 g, 1.66 mmol) to the reaction mixture.

  • Switch the gas supply from N₂ to O₂ at a flow rate of 20 mL/min.

  • Continue heating the reaction mixture at 140 °C for an additional 30 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Follow the separation and isolation procedure as described in protocol 3.1 (steps 7-9).

Visualizing the Pathways: Synthesis and Biological Interactions

The following diagrams, generated using the DOT language, illustrate key workflows and a known biological interaction pathway for furan dicarboxylic acid derivatives.

Synthetic Pathways to 2,5-Furandicarboxylic Acid (FDCA)

G cluster_biomass Biomass Conversion cluster_oxidation HMF Oxidation Pathways Biomass Lignocellulosic Biomass Sugars C6 Sugars (Fructose, Glucose) Biomass->Sugars Hydrolysis HMF 5-Hydroxymethylfurfural (HMF) Sugars->HMF Dehydration DFF 2,5-Diformylfuran (DFF) HMF->DFF Alcohol Oxidation HMFCA 5-Hydroxymethyl- 2-furoic acid (HMFCA) HMF->HMFCA Aldehyde Oxidation FFCA 5-Formyl-2-furoic acid (FFCA) DFF->FFCA Oxidation HMFCA->FFCA Oxidation FDCA 2,5-Furandicarboxylic acid (FDCA) FFCA->FDCA Oxidation

Caption: Key synthetic routes from biomass to 2,5-furandicarboxylic acid (FDCA).

Biological Pathway Inhibition by Furan-Based Dicarboxylic Acid Derivatives

G cluster_pathway Bacterial Peptidoglycan Biosynthesis UDP_NAG UDP-N-acetylglucosamine UDP_NAM UDP-N-acetylmuramic acid L_Ala L-Alanine UDP_NAM->L_Ala MurC D_Glu D-Glutamate L_Ala->D_Glu MurD m_DAP meso-Diaminopimelate D_Glu->m_DAP MurE D_Ala_D_Ala D-Ala-D-Ala m_DAP->D_Ala_D_Ala MurF UDP_NAM_pentapeptide UDP-NAM-pentapeptide D_Ala_D_Ala->UDP_NAM_pentapeptide Inhibitor Furan-based Dicarboxylic Acid Derivatives MurD MurD Inhibitor->MurD Inhibition (ATP-competitive) MurC MurC Inhibitor->MurC MurE MurE Inhibitor->MurE MurF MurF Inhibitor->MurF

Caption: Inhibition of Mur ligases by furan-based dicarboxylic acid derivatives.

Biological Activity and Drug Development Potential

While the primary focus of FDCA research has been on polymer applications, furan dicarboxylic acids and their derivatives have shown a range of biological activities. The diethyl ester of FDCA has been reported to have a strong anesthetic effect similar to cocaine, and dicalcium 2,5-furandicarboxylate has demonstrated the ability to inhibit the growth of Bacillus megaterium.[1] Furthermore, FDCA is a strong chelating agent for ions like Ca²⁺, Cu²⁺, and Pb²⁺, which has led to its use in medicine for the removal of kidney stones.[1]

In the context of drug development and specific signaling pathways, a notable example comes from derivatives of furan dicarboxylic acids. Furan-based benzene mono- and dicarboxylic acid derivatives have been identified as multiple inhibitors of the bacterial Mur ligases (MurC-MurF).[5] These enzymes are crucial for the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall. By competitively inhibiting the ATP-binding site of these enzymes, these furan derivatives disrupt cell wall synthesis, leading to antibacterial effects. This mechanism of action presents a promising avenue for the development of new antibiotics.

Future Outlook

The story of furan dicarboxylic acids is a compelling example of how a long-known molecule can be rediscovered and repurposed to meet modern challenges. The ongoing research into more efficient and sustainable production methods, particularly from non-food biomass, will be critical for the large-scale industrial adoption of FDCA-based polymers. In the realm of drug development, the demonstrated biological activities of FDCA and its derivatives warrant further investigation into their mechanisms of action and potential therapeutic applications. As research continues to unfold, furan dicarboxylic acids are poised to become even more significant players in the development of a sustainable and healthier future.

References

An In-depth Technical Guide to Determining the Solubility of Novel Compounds: A Case Study Approach Using Furan Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive literature searches did not yield specific quantitative solubility data for 2-Phenylfuran-3,4-dicarboxylic acid. This guide, therefore, outlines the established methodologies for determining such data, using the well-studied 2,5-Furandicarboxylic acid (FDCA) as an illustrative example to fulfill data presentation requirements. The structural differences between these compounds mean their solubility characteristics will vary.

Introduction

The solubility of an active pharmaceutical ingredient (API) or a key chemical intermediate is a critical physicochemical property that influences its bioavailability, processability, and formulation. This technical guide provides a comprehensive overview of the experimental protocols used to determine the solubility of a novel compound, exemplified by the hypothetical case of this compound. While specific data for this compound is not publicly available, we will detail the methodologies and present illustrative data from a related, well-researched molecule, 2,5-Furandicarboxylic acid (FDCA), to demonstrate the principles of data collection and presentation.

Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental experimental procedure in chemical and pharmaceutical sciences. The following protocols outline the commonly employed methods.

Isothermal Saturation Method

The isothermal saturation method, also known as the shake-flask method, is a widely used technique for determining the equilibrium solubility of a compound in a given solvent at a specific temperature.

Apparatus and Materials:

  • Analytical balance

  • Thermostatically controlled water bath or incubator

  • Glass vials with screw caps

  • Magnetic stirrer and stir bars or a mechanical shaker

  • Syringe filters (e.g., 0.45 µm PTFE or PVDF)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

  • The compound of interest (solute) and selected organic solvents

Procedure:

  • An excess amount of the solid compound is added to a series of vials, each containing a known volume or mass of the desired organic solvent.

  • The vials are sealed and placed in a thermostatically controlled environment (e.g., a water bath) set to the desired temperature.

  • The mixtures are agitated (stirred or shaken) for a predetermined period (e.g., 24, 48, or 72 hours) to ensure that equilibrium is reached. Preliminary studies are often conducted to determine the time required to reach equilibrium.

  • After the equilibration period, the agitation is stopped, and the vials are left undisturbed to allow the undissolved solid to settle.

  • A sample of the supernatant is carefully withdrawn using a syringe and filtered through a syringe filter to remove any undissolved particles.

  • The filtered saturated solution is then appropriately diluted with a suitable solvent.

  • The concentration of the solute in the diluted sample is determined using a calibrated analytical method, such as HPLC or UV-Vis spectrophotometry.

  • The solubility is then calculated and can be expressed in various units, such as g/100g of solvent, molality, or mole fraction.

Polythermal Method (Dynamic Method)

The polythermal method involves determining the temperature at which a solution of a known concentration becomes saturated.

Apparatus and Materials:

  • Jacketed glass vessel with a stirrer

  • Circulating water bath with precise temperature control

  • Calibrated thermometer or temperature probe

  • Light source and a photodetector or visual observation port

Procedure:

  • A mixture of the solute and solvent of a known composition is prepared in the jacketed glass vessel.

  • The mixture is heated at a controlled rate while being stirred continuously until all the solid has dissolved.

  • The clear solution is then cooled down slowly at a controlled rate.

  • The temperature at which the first solid particles appear (the cloud point) is recorded as the saturation temperature for that specific concentration.

  • This process can be repeated for different solute-solvent compositions to generate a solubility curve over a range of temperatures.

Data Presentation: Illustrative Solubility of 2,5-Furandicarboxylic Acid (FDCA)

The following tables present the mole fraction solubility (x) of 2,5-Furandicarboxylic Acid (FDCA) in various organic solvents at different temperatures. This data is provided for illustrative purposes to demonstrate how solubility data for a dicarboxylic acid might be presented.

Table 1: Mole Fraction Solubility (103x) of FDCA in Pure Solvents at Different Temperatures (K) [1]

Temperature (K)Methanol1-ButanolIsobutanolAcetic AcidWaterMethyl Isobutyl Ketone (MIBK)Ethyl AcetateAcetonitrile
313.151.980.890.810.650.350.180.120.08
323.153.151.421.281.030.550.290.190.13
333.154.892.211.991.600.860.450.300.20
343.157.453.363.032.441.310.690.460.31
353.1511.125.024.523.641.951.030.690.46
363.1516.357.356.625.332.851.511.010.68

Table 2: Weight Percent (wt%) Solubility of FDCA in Pure and Binary Solvent Systems at 293 K [2]

Solvent System (w/w)Solubility (wt %)
Water~0.12
Acetonitrile (ACN)~0.02
Ethanol (EtOH)< 1
Methanol (MeOH)< 1
Dimethyl Sulfoxide (DMSO)~12.2
Tetrahydrofuran (THF)~1.3
20/80 H₂O/DMSO23.1
20/80 H₂O/THF~7.2

Mandatory Visualization: Experimental Workflow

The following diagram illustrates a typical experimental workflow for determining the solubility of a compound using the isothermal saturation method.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_calculation Data Processing A Add excess solid solute to solvent in vials B Seal vials A->B C Place in thermostatic shaker at constant temperature B->C D Agitate for a predetermined time (e.g., 24-72 hours) C->D E Cease agitation and allow solid to settle D->E F Withdraw supernatant and filter E->F G Dilute sample F->G H Analyze concentration (e.g., HPLC, UV-Vis) G->H I Calculate solubility from concentration and dilution factor H->I

Caption: Experimental workflow for the isothermal saturation method.

Conclusion

While direct experimental data for the solubility of this compound is not currently available, this guide provides the necessary framework for its determination. By following the detailed experimental protocols for the isothermal saturation or polythermal methods, researchers can generate reliable solubility data. The illustrative data for FDCA serves as a template for organizing and presenting such findings. The provided workflow diagram offers a clear visual guide for the experimental process. Accurate solubility data is paramount for the successful development and application of new chemical entities in research and industry.

References

Theoretical and Computational Exploration of Phenylfuran Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylfuran derivatives represent a promising class of heterocyclic compounds with a wide spectrum of biological activities, making them attractive scaffolds in drug discovery and development. This technical guide provides an in-depth overview of the theoretical and computational methodologies employed to investigate the physicochemical properties, structure-activity relationships (SAR), and potential mechanisms of action of these derivatives. This document synthesizes key findings from computational chemistry studies, outlines detailed experimental protocols for their synthesis and biological evaluation, and visualizes relevant signaling pathways, offering a comprehensive resource for researchers in the field.

Introduction

The fusion of a phenyl ring and a furan moiety gives rise to a diverse family of compounds known as phenylfuran derivatives. The inherent aromaticity and tunable electronic properties of this scaffold have positioned it as a privileged structure in medicinal chemistry. Computational and theoretical studies play a pivotal role in accelerating the drug discovery process by providing insights into molecular properties and guiding the rational design of novel therapeutic agents. This guide will delve into the application of these computational techniques to phenylfuran derivatives and provide practical experimental context.

Computational Studies of Phenylfuran Derivatives

Computational chemistry offers a powerful lens through which to examine the electronic structure, reactivity, and biological interactions of phenylfuran derivatives. Density Functional Theory (DFT) is a commonly employed method to elucidate the electronic properties that govern their chemical behavior and biological activity.

Electronic Properties

The electronic properties of a molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial determinants of its reactivity and intermolecular interactions. The HOMO-LUMO energy gap is a key indicator of chemical stability and reactivity. A smaller energy gap generally implies higher reactivity.

Computational studies on 2(5H)-furanone and its 5-methyl and 5-phenyl derivatives have provided valuable insights into the influence of the phenyl group on these electronic parameters.[1]

Table 1: Calculated Electronic Properties of Furanone Derivatives [1]

CompoundTotal Energy (Hartree)HOMO (eV)LUMO (eV)Energy Gap (eV)Dipole Moment (Debye)
2(5H)-Furanone-304.7-7.21-1.365.854.32
2(5-Methyl)-furanone-344.0-6.94-1.225.724.45
2(5-Phenyl)-furanone-535.5-6.40-1.904.504.58

These calculations demonstrate that the introduction of a phenyl group at the 5-position of the furanone ring significantly reduces the HOMO-LUMO energy gap, suggesting enhanced reactivity, which can be advantageous for biological activity.[1]

Synthesis and Biological Evaluation

The theoretical insights gained from computational studies guide the synthesis and subsequent biological evaluation of promising phenylfuran derivatives. The following sections outline standardized protocols for these experimental procedures.

Synthesis Protocols

A variety of synthetic routes have been developed for the preparation of phenylfuran derivatives. A common and effective method for the synthesis of the parent compound, 2-phenylfuran, is the Negishi coupling reaction.[2]

Protocol 3.1.1: Synthesis of 2-Phenylfuran via Negishi Coupling [2][3]

  • Preparation of the Furylzinc Reagent:

    • Dissolve furan (0.15 mol) in 100 mL of tetrahydrofuran (THF) and cool the solution to 0 °C.

    • Slowly add n-butyllithium (2.5 M in hexanes, 0.15 mol) to the cooled solution and stir for 3 hours.

    • In a separate flask, dissolve zinc chloride (0.15 mol) in 100 mL of THF.

    • Add the furan-lithium suspension to the zinc chloride solution at room temperature and stir for 1 hour.

  • Coupling Reaction:

    • In another flask, add bromobenzene (0.10 mol) to a solution of tetrakis(triphenylphosphine)palladium(0) (catalytic amount) in 300 mL of THF.

    • Transfer the prepared furylzinc solution to the bromobenzene solution via cannula.

    • Heat the reaction mixture at 50 °C and stir for 24 hours.

  • Work-up and Purification:

    • Cool the reaction mixture and quench with 100 mL of 10% aqueous HCl.

    • Extract the aqueous layer with diethyl ether (2 x 100 mL).

    • Combine the organic extracts and wash with saturated sodium bicarbonate solution (100 mL) and brine (100 mL).

    • Dry the organic layer over magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure.

    • Purify the crude product by distillation to yield 2-phenylfuran.[3]

Biological Evaluation: Anticancer Activity

The cytotoxic effects of newly synthesized phenylfuran derivatives are often evaluated against various cancer cell lines using the MTT assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[4][5][6]

Protocol 3.2.1: MTT Assay for Cell Viability [4][5][6][7]

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a density of 1 × 10⁴ cells per well and incubate for 24 hours at 37 °C in a humidified atmosphere with 5% CO₂.[8]

  • Compound Treatment:

    • Prepare stock solutions of the phenylfuran derivatives in dimethyl sulfoxide (DMSO).

    • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.

    • Incubate the plate for 4 hours at 37 °C to allow the formation of formazan crystals by viable cells.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[7]

    • Measure the absorbance at a wavelength of 570-600 nm using a microplate reader.[6]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to untreated control cells.

    • Determine the half-maximal inhibitory concentration (IC50) value for each compound.

Table 2: In Vitro Cytotoxic Activity of Selected Furan-Based Derivatives against MCF-7 Breast Cancer Cells [8]

CompoundIC50 (µM)
Pyridine carbohydrazide 44.06
N-phenyl triazinone 72.96

Mechanism of Action: Modulation of Signaling Pathways

Computational and experimental studies suggest that the biological activities of phenylfuran and related furan derivatives may be mediated through the modulation of key cellular signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[9][10] These pathways are crucial in regulating inflammation, cell proliferation, and apoptosis, and their dysregulation is often implicated in cancer.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and activate the transcription of target genes. Some furan-containing compounds have been shown to inhibit the IKK complex, thereby suppressing NF-κB activation.[1][8][11][12][13]

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex activates IkB_NFkB IκB-NF-κB Complex IKK_Complex->IkB_NFkB phosphorylates IκB IkB IκB Degradation Degradation IkB->Degradation NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n translocates IkB_NFkB->IkB releases IkB_NFkB->NFkB releases Phenylfuran_Derivative Phenylfuran Derivative Phenylfuran_Derivative->IKK_Complex inhibits Gene_Transcription Gene Transcription (Inflammation, Proliferation) NFkB_n->Gene_Transcription activates

Figure 1: Phenylfuran derivative inhibiting the NF-κB pathway.
MAPK Signaling Pathway

The MAPK signaling cascade is another crucial pathway involved in cell proliferation, differentiation, and apoptosis. It consists of a series of protein kinases that phosphorylate and activate one another. Key components of this pathway include JNK and p38 MAPK. The phosphorylation of these kinases is a critical step in signal transduction. Inhibition of JNK and p38 MAPK phosphorylation has been observed with some bioactive compounds, leading to downstream effects on gene expression.[5][6][14]

MAPK_Pathway Extracellular_Signal Extracellular_Signal Receptor_Kinase Receptor_Kinase Extracellular_Signal->Receptor_Kinase MAPKKK MAPKKK Receptor_Kinase->MAPKKK activates MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK MAPK (JNK, p38) MAPKK->MAPK phosphorylates Transcription_Factors Transcription_Factors MAPK->Transcription_Factors activates Cellular_Response Cellular Response (Apoptosis, Proliferation) Transcription_Factors->Cellular_Response Phenylfuran_Derivative Phenylfuran Derivative Phenylfuran_Derivative->MAPKK inhibits phosphorylation Docking_Workflow Start Start Prepare_Protein Prepare Target Protein (e.g., from PDB) Start->Prepare_Protein Prepare_Ligand Prepare Ligand (Phenylfuran Derivative) Start->Prepare_Ligand Define_Binding_Site Define Binding Site (Grid Box Generation) Prepare_Protein->Define_Binding_Site Run_Docking Run Docking Simulation (e.g., AutoDock Vina) Prepare_Ligand->Run_Docking Define_Binding_Site->Run_Docking Analyze_Results Analyze Docking Poses and Binding Energies Run_Docking->Analyze_Results Visualize_Interactions Visualize Ligand-Protein Interactions Analyze_Results->Visualize_Interactions End End Visualize_Interactions->End

References

An In-depth Technical Guide to the Electron-rich Nature and Aromaticity of Furan Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Furan, a five-membered aromatic heterocycle containing an oxygen atom, is a cornerstone in organic chemistry and holds significant importance in the pharmaceutical sciences. Its unique electronic properties, characterized by an electron-rich nature and retained aromaticity, govern its reactivity and make it a versatile scaffold in drug design. This technical guide provides a comprehensive exploration of the core principles underlying furan's electronic structure, its aromatic character, and the implications for its chemical behavior and application in medicinal chemistry.

The Electron-Rich Character of the Furan Ring

Furan's aromaticity and electron-rich nature are intrinsically linked. The oxygen heteroatom plays a pivotal role in the electronic distribution within the ring. While oxygen is an electronegative atom, one of its lone pairs of electrons is delocalized into the cyclic π-system. This delocalization creates a stable 6π-electron system that adheres to Hückel's rule for aromaticity (4n+2 π electrons, where n=1).[1][2][3]

The involvement of the oxygen's lone pair in the aromatic sextet significantly increases the electron density of the furan ring compared to benzene. This electron-donating resonance effect outweighs the inductive electron-withdrawing effect of the oxygen atom, rendering the ring highly susceptible to attack by electrophiles.

Resonance Structures

The delocalization of the oxygen's lone pair and the π-electrons can be represented by several resonance structures. These structures illustrate the distribution of electron density and the partial negative charge on the carbon atoms, particularly at the C2 and C5 positions. This increased nucleophilicity at the α-carbons dictates the regioselectivity of many of its reactions.

Aromaticity of Furan: A Quantitative Perspective

While furan is classified as aromatic, its aromaticity is less pronounced than that of benzene. This is reflected in its lower resonance energy and can be quantified using various experimental and computational indices.

Aromaticity IndexFuranBenzeneThiophenePyrrole
Resonance Energy (kcal/mol) 16[4][5]36[5]29[4]21[4]
HOMA (Harmonic Oscillator Model of Aromaticity) 0.461.000.750.59
NICS(1) (Nucleus-Independent Chemical Shift, in ppm) -12.5-9.7-13.6-15.1
ASE (Aromatic Stabilization Energy, in kcal/mol) ~18~33~25~22

Note: The values for HOMA, NICS, and ASE can vary slightly depending on the computational method used.

The lower resonance energy of furan compared to benzene indicates a smaller stabilization gain from delocalization, making it more prone to reactions that can disrupt the aromatic system.

Electrophilic Aromatic Substitution: A Key Reaction

The electron-rich nature of furan makes it highly reactive towards electrophiles, undergoing electrophilic aromatic substitution (EAS) at a much faster rate than benzene. The reaction preferentially occurs at the 2-position (α-carbon) due to the greater stabilization of the cationic intermediate (arenium ion) through resonance.

Mechanism of Electrophilic Bromination

A representative example of furan's reactivity is its bromination, which proceeds readily without the need for a Lewis acid catalyst that is typically required for the bromination of benzene.

Caption: Mechanism of Electrophilic Bromination of Furan.

The arenium ion intermediate formed by attack at the C2 position is stabilized by three resonance structures, including one where the positive charge is delocalized onto the oxygen atom. In contrast, attack at the C3 position results in an intermediate with only two resonance structures, making it less stable.

Experimental Protocols for Aromaticity Determination

¹H NMR Spectroscopy

Objective: To assess the aromaticity of a furan derivative by analyzing the chemical shifts and coupling constants of its ring protons.

Methodology:

  • Sample Preparation: Dissolve a precisely weighed amount of the furan compound (typically 5-10 mg) in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The concentration should be sufficient to obtain a good signal-to-noise ratio.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better spectral dispersion.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity and resolution.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Fourier transform the free induction decay (FID) to obtain the spectrum.

    • Phase and baseline correct the spectrum.

    • Reference the spectrum using the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the signals to determine the relative number of protons.

    • Analyze the chemical shifts (δ) of the furan ring protons. Aromatic protons in furan typically resonate in the region of δ 6.0-7.5 ppm. The degree of deshielding can be indicative of the ring current and thus aromaticity.

    • Measure the coupling constants (J) between adjacent and long-range protons. These values provide information about the electronic environment and bond orders within the ring.

Single-Crystal X-ray Diffraction

Objective: To determine the precise bond lengths within the furan ring, which can be used to calculate geometry-based aromaticity indices like HOMA.

Methodology:

  • Crystal Growth: Grow single crystals of the furan derivative of suitable quality (typically 0.1-0.3 mm in each dimension) by slow evaporation of a solvent, slow cooling of a saturated solution, or vapor diffusion.

  • Crystal Mounting: Carefully select a well-formed, single crystal under a microscope and mount it on a goniometer head using a suitable adhesive or cryo-protectant.

  • Data Collection:

    • Mount the goniometer head on a single-crystal X-ray diffractometer.

    • Center the crystal in the X-ray beam.

    • Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations.

    • Collect a series of diffraction images by rotating the crystal in the X-ray beam.

  • Data Processing and Structure Solution:

    • Integrate the intensities of the diffraction spots from the collected images.

    • Apply corrections for factors such as absorption and crystal decay.

    • Determine the unit cell parameters and the space group of the crystal.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the electron density.

  • Structure Refinement:

    • Refine the atomic positions and thermal parameters of the model against the experimental diffraction data using least-squares methods.

    • The final refined structure will provide precise bond lengths and angles.

  • Aromaticity Analysis:

    • Use the determined C-C and C-O bond lengths to calculate the HOMA index. A value closer to 1 indicates a higher degree of aromaticity.

Implications in Drug Development

The electron-rich nature and aromaticity of the furan ring are key features that medicinal chemists exploit in drug design.

  • Bioisosteric Replacement: The furan ring is often used as a bioisostere for a phenyl ring.[6] This substitution can modulate a compound's physicochemical properties, such as solubility and metabolic stability, while maintaining or improving its biological activity. The furan's oxygen atom can also act as a hydrogen bond acceptor, which can be crucial for drug-receptor interactions.[7]

  • Scaffold for Bioactive Molecules: The furan nucleus is a common scaffold in a wide range of pharmaceuticals, including antibacterial agents (e.g., nitrofurantoin), anti-ulcer drugs (e.g., ranitidine), and diuretics (e.g., furosemide).[8]

  • Modulation of Reactivity: The electron-richness of the furan ring can be tuned by the introduction of electron-withdrawing or electron-donating substituents. This allows for the fine-tuning of the molecule's reactivity and interaction with biological targets. For instance, the presence of an electron-withdrawing nitro group in nitrofurantoin is crucial for its antibacterial mechanism of action.[7]

G Furan Furan Core ElectronRich Electron-Rich Nature Furan->ElectronRich Aromaticity Aromaticity (6π electrons) Furan->Aromaticity Reactivity High Reactivity in EAS ElectronRich->Reactivity HBA Hydrogen Bond Acceptor ElectronRich->HBA Aromaticity->Reactivity DrugDesign Applications in Drug Design Reactivity->DrugDesign Bioisostere Bioisosteric Replacement of Phenyl Ring DrugDesign->Bioisostere Scaffold Scaffold for Bioactive Molecules DrugDesign->Scaffold HBA->DrugDesign

Caption: Logical Relationship of Furan's Properties and Applications.

References

Methodological & Application

Synthesis Protocol for 2-Phenylfuran-3,4-dicarboxylic acid: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This application note provides a detailed, step-by-step protocol for the synthesis of 2-Phenylfuran-3,4-dicarboxylic acid, a valuable building block in medicinal chemistry and materials science. The described method is a two-step process involving the formation of a diester intermediate, dimethyl 2-phenylfuran-3,4-dicarboxylate, followed by its hydrolysis to the target dicarboxylic acid. This protocol is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Data Summary

The following table summarizes the key quantitative data for the two-step synthesis of this compound.

StepReactionKey ReagentsSolventTemperature (°C)Time (h)Yield (%)
1Formation of Dimethyl 2-phenylfuran-3,4-dicarboxylate2-(dimethyl-λ⁴-sulfanylidene)-1-phenylethan-1-one, Dimethyl acetylenedicarboxylateDMSO80481[1]
2Hydrolysis to this compoundDimethyl 2-phenylfuran-3,4-dicarboxylate, Potassium HydroxideMethanol/WaterAmbient (~35)1-2>90 (estimated)[2]

Experimental Protocols

Step 1: Synthesis of Dimethyl 2-phenylfuran-3,4-dicarboxylate

This procedure is adapted from a regiospecific synthesis of polysubstituted furans.[1][3]

Materials:

  • 2-(dimethyl-λ⁴-sulfanylidene)-1-phenylethan-1-one (sulfur ylide)

  • Dimethyl acetylenedicarboxylate (DMAD)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Dichloromethane (DCM)

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • To a solution of 2-(dimethyl-λ⁴-sulfanylidene)-1-phenylethan-1-one (0.5 mmol) in anhydrous DMSO (5 mL) under a nitrogen atmosphere, add dimethyl acetylenedicarboxylate (0.6 mmol, 1.2 equivalents).

  • Stir the reaction mixture at 80°C for 4 hours.

  • After completion of the reaction (monitored by TLC), cool the mixture to room temperature and dilute with water (20 mL).

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers and wash with brine (2 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an ethyl acetate/hexanes gradient to afford pure dimethyl 2-phenylfuran-3,4-dicarboxylate. An isolated yield of 81% has been reported for this reaction.[1]

Step 2: Hydrolysis of Dimethyl 2-phenylfuran-3,4-dicarboxylate to this compound

This protocol is a general method for the efficient hydrolysis of esters using potassium hydroxide in methanol at ambient temperature.[2]

Materials:

  • Dimethyl 2-phenylfuran-3,4-dicarboxylate

  • Potassium hydroxide (KOH)

  • Methanol

  • Water

  • Hydrochloric acid (HCl), concentrated

  • Diethyl ether

Procedure:

  • Dissolve dimethyl 2-phenylfuran-3,4-dicarboxylate (1 mmol) in methanol (10 mL).

  • Prepare a solution of potassium hydroxide (2.5 mmol, 2.5 equivalents) in a minimal amount of water and add it to the methanolic solution of the diester.

  • Stir the reaction mixture at ambient temperature (approximately 35°C) for 1-2 hours, monitoring the reaction progress by TLC until the starting material is consumed.[2]

  • Remove the methanol under reduced pressure.

  • Dissolve the residue in water (20 mL) and wash with diethyl ether (2 x 10 mL) to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2 by the dropwise addition of concentrated hydrochloric acid.

  • The this compound will precipitate as a solid.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

Process Visualization

The following diagram illustrates the experimental workflow for the synthesis of this compound.

SynthesisWorkflow Ylide 2-(dimethyl-λ⁴-sulfanylidene)- 1-phenylethan-1-one Reaction1 Reaction in DMSO 80°C, 4h Ylide->Reaction1 DMAD Dimethyl acetylenedicarboxylate DMAD->Reaction1 Purification1 Workup & Purification (Column Chromatography) Reaction1->Purification1 Crude Product Diester Dimethyl 2-phenylfuran-3,4-dicarboxylate Reaction2 Hydrolysis Ambient Temp, 1-2h Diester->Reaction2 Purification1->Diester Isolated Yield: 81% KOH Potassium Hydroxide Methanol/Water KOH->Reaction2 Purification2 Acidification & Isolation (Precipitation & Filtration) Reaction2->Purification2 Carboxylate Salt DicarboxylicAcid This compound Purification2->DicarboxylicAcid Final Product

Caption: Synthetic workflow for this compound.

References

Application Note: Regiospecific Synthesis of Substituted Furan-3,4-dicarboxylates

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Substituted furan cores, particularly those with a 3,4-dicarboxylate substitution pattern, are significant structural motifs in a wide array of biologically active molecules and functional materials. The development of efficient and regiospecific synthetic methods to access these scaffolds is a key area of research in organic chemistry. Classical methods like the Paal–Knorr and Feist–Benary syntheses have been widely applied, but modern advancements focus on transition-metal catalysis and tandem reactions to improve efficiency, substrate scope, and regioselectivity.[1] This document outlines detailed protocols for two prominent methods for the regiospecific synthesis of furan-3,4-dicarboxylates and related structures.

Method 1: Synthesis via Tandem Reaction of Sulfonium Ylides and Acetylenic Esters

This method provides a direct and efficient pathway to dialkyl 2-substituted furan-3,4-dicarboxylates from readily available dimethylsulfonium acylmethylides and dialkyl acetylenedicarboxylates.[1] The reaction proceeds through a sophisticated tandem sequence involving Michael addition, intramolecular nucleophilic addition, 4π ring opening, another intramolecular Michael addition, and final elimination.[1]

Logical Workflow

Sulfonium_Ylide_Method start_node Starting Materials process_node process_node intermediate_node intermediate_node final_node Dialkyl Furan-3,4-dicarboxylate SMs Sulfonium Ylide + Dialkyl Acetylenedicarboxylate MA Michael Addition SMs->MA INA Intramolecular Nucleophilic Addition MA->INA RO 4π Ring Opening INA->RO IMA Intramolecular Michael Addition RO->IMA EL Elimination of Dimethyl Sulfide IMA->EL Product Final Product EL->Product

Caption: Tandem reaction sequence for furan-3,4-dicarboxylate synthesis.

Data Presentation: Substrate Scope and Yields

The reaction of various dimethylsulfonium 2-aryl-2-oxoethylides with dimethyl acetylenedicarboxylate demonstrates broad applicability and delivers moderate to good yields.[1]

EntryYlide Substituent (Ar)ProductYield (%)
1PhenylDimethyl 2-phenylfuran-3,4-dicarboxylate82
24-MethylphenylDimethyl 2-(p-tolyl)furan-3,4-dicarboxylate86
34-MethoxyphenylDimethyl 2-(4-methoxyphenyl)furan-3,4-dicarboxylate84
44-FluorophenylDimethyl 2-(4-fluorophenyl)furan-3,4-dicarboxylate78
54-ChlorophenylDimethyl 2-(4-chlorophenyl)furan-3,4-dicarboxylate80
64-BromophenylDimethyl 2-(4-bromophenyl)furan-3,4-dicarboxylate75
73,4-DichlorophenylDimethyl 2-(3,4-dichlorophenyl)furan-3,4-dicarboxylate74
82-NaphthylDimethyl 2-(naphthalen-2-yl)furan-3,4-dicarboxylate85
91-NaphthylDimethyl 2-(naphthalen-1-yl)furan-3,4-dicarboxylate75

Table adapted from Xu et al., 2019.[1] Reactions performed with dimethylsulfonium acylmethylides and dimethyl acetylenedicarboxylate.

Experimental Protocol

General Procedure for the Synthesis of Dialkyl 2-Aryl-furan-3,4-dicarboxylates: [1]

  • Reagents and Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add the dimethylsulfonium acylmethylide (0.5 mmol, 1.0 equiv.).

  • Solvent Addition: Add 5.0 mL of dichloromethane (DCM) as the solvent.

  • Reactant Addition: Add the dialkyl acetylenedicarboxylate (0.6 mmol, 1.2 equiv.) to the solution at room temperature.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel (eluting with a mixture of petroleum ether and ethyl acetate) to afford the pure furan-3,4-dicarboxylate product.

Method 2: Rhodium(II)-Catalyzed Synthesis of Furo[3,4-c]furans

This methodology utilizes a rhodium(II)-catalyzed reaction of 2-alkynyl 2-diazo-3-oxobutanoates to generate furo[3,4-c]furan systems.[2] These products are valuable precursors and can be considered masked furan-3,4-dicarboxylate derivatives. The reaction cascade involves the formation of a rhodium-stabilized carbenoid, which adds to the alkyne to form a vinyl carbenoid. This intermediate then cyclizes onto the adjacent carbonyl group, ultimately yielding the furo[3,4-c]furan core.[2]

Experimental Workflow

Rhodium_Catalyzed_Method Start 2-Alkynyl 2-Diazo-3-oxobutanoate Step1 Rh(II)-Carbenoid Formation Start->Step1 Catalyst Rh₂(OAc)₄ (cat.) Catalyst->Step1 Step2 Intramolecular Addition to Alkyne Step1->Step2 Intermediate Vinyl Carbenoid Intermediate Step2->Intermediate Step3 Cyclization onto Neighboring Carbonyl Intermediate->Step3 Product Furo[3,4-c]furan Product Step3->Product

Caption: Rhodium(II)-catalyzed cascade for furo[3,4-c]furan synthesis.

Data Presentation: Product Scope and Yields

The Rh(II)-catalyzed cyclization is versatile and provides good yields for various substrates.[2]

EntryR¹ SubstituentR² SubstituentProductYield (%)
1MePh1,3-Dimethyl-4-phenyl-6H-furo[3,4-c]furan-6-one85
2Men-Pr1,3-Dimethyl-4-propyl-6H-furo[3,4-c]furan-6-one70
3MeH1,3-Dimethyl-6H-furo[3,4-c]furan-6-one72
4PhPh1-Methyl-3,4-diphenyl-6H-furo[3,4-c]furan-6-one83
5MeSiMe₃1,3-Dimethyl-4-(trimethylsilyl)-6H-furo[3,4-c]furan-6-one75

Table adapted from Padwa et al.[2]

Experimental Protocol

General Procedure for the Rh(II)-Catalyzed Cyclization: [2]

  • Reagents and Setup: In an oven-dried flask under a nitrogen atmosphere, dissolve the 2-alkynyl 2-diazo-3-oxobutanoate (1.0 mmol) in 10 mL of anhydrous benzene.

  • Catalyst Addition: Add a catalytic amount of rhodium(II) acetate (Rh₂(OAc)₄, 0.5 mol %) to the solution.

  • Reaction Conditions: Reflux the mixture and monitor for the disappearance of the diazo compound (indicated by the cessation of nitrogen evolution and TLC analysis).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: Purify the residue via flash chromatography on silica gel to isolate the furo[3,4-c]furan product.

Alternative Methodologies

Other notable strategies for synthesizing substituted furans include:

  • Cobalt-Catalyzed Metalloradical Cyclization: Co(II) complexes can catalyze the reaction of α-diazocarbonyls with terminal alkynes to produce polyfunctionalized furans with complete regioselectivity under mild, neutral conditions.[3][4][5] This method is particularly noted for its high degree of functional group tolerance.[3][4]

  • Rhodium(III)-Catalyzed C-H Activation: An efficient protocol for furan synthesis involves the Rh(III)-catalyzed vinyl C-H activation of acrylic acids and their subsequent cyclization with α-diazocarbonyl compounds.[6][7]

  • Palladium-Catalyzed Oxidative Carbonylation: 3-yne-1,2-diol derivatives can be converted into furan-3-carboxylic esters via a PdI₂/KI-catalyzed oxidative carbonylation process.[8]

These alternative methods expand the toolkit available to chemists, offering different pathways that may be advantageous depending on the desired substitution pattern and available starting materials.

References

Application Notes and Protocols for the Polymer Synthesis Utilizing 2-Phenylfuran-3,4-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the polymerization of 2-Phenylfuran-3,4-dicarboxylic acid is limited in publicly available literature. The following application notes and protocols are based on established procedures for structurally similar furan-based monomers, primarily 2,5-furandicarboxylic acid (FDCA) and its derivatives. These protocols are intended to serve as a comprehensive starting point for the investigation of this compound in polymer synthesis. The presence of a phenyl group and the 3,4-dicarboxylic acid substitution pattern are expected to influence reaction kinetics, solubility, and the final properties of the polymers.

Introduction

Furan-based polymers are a class of materials derived from renewable resources that are gaining significant attention as sustainable alternatives to their petroleum-based counterparts. 2,5-Furandicarboxylic acid (FDCA) has been extensively studied as a bio-based replacement for terephthalic acid in the production of polyesters and polyamides. The unique structure of this compound, featuring a bulky phenyl substituent and a less common 3,4-dicarboxyl arrangement, offers the potential for novel polymer architectures with distinct thermal, mechanical, and optical properties. The phenyl group may enhance thermal stability and introduce specific intermolecular interactions, while the 3,4-substitution is likely to create a less linear polymer backbone compared to 2,5-FDCA, potentially affecting crystallinity and solubility.

These application notes provide detailed protocols for the synthesis of polyesters, polyamides, and polyimides using this compound as a key monomer.

Synthesis of Polyesters via Melt Polycondensation

The synthesis of polyesters from this compound can be achieved through a two-stage melt polycondensation process. This method involves an initial esterification or transesterification step followed by a polycondensation step under high vacuum and temperature.

Experimental Protocol: Two-Stage Melt Polycondensation

Materials:

  • Dimethyl 2-Phenylfuran-3,4-dicarboxylate

  • Ethylene glycol (or other diols such as 1,3-propanediol, 1,4-butanediol)

  • Titanium(IV) isopropoxide (catalyst)

  • Antimony(III) oxide (catalyst, optional)

  • Methanol

  • Chloroform

  • Trifluoroacetic acid

Procedure:

  • Esterification/Transesterification:

    • Charge the reaction vessel with a molar ratio of dimethyl 2-phenylfuran-3,4-dicarboxylate to diol of approximately 1:1.2.

    • Add the catalyst, for instance, titanium(IV) isopropoxide, at a concentration of about 400 ppm relative to the dicarboxylic acid ester.

    • Heat the mixture under a nitrogen atmosphere with stirring. Gradually increase the temperature from 160°C to 190°C over 4-5 hours.

    • During this stage, methanol is produced as a byproduct and should be distilled off.

  • Polycondensation:

    • After the removal of methanol is complete, gradually apply a high vacuum (below 1 mbar).

    • Increase the temperature to 210-250°C. The exact temperature will depend on the diol used and the desired molecular weight.

    • Continue the reaction under vacuum with efficient stirring for 2-4 hours to facilitate the removal of excess diol and increase the polymer's molecular weight.

    • The viscosity of the reaction mixture will increase significantly as the polymerization progresses.

    • Once the desired viscosity is achieved, cool the reactor to room temperature under a nitrogen atmosphere.

    • The resulting polyester can be purified by dissolving it in a suitable solvent (e.g., a mixture of chloroform and trifluoroacetic acid) and precipitating it in a non-solvent like cold methanol.

    • Dry the purified polymer in a vacuum oven.

Data Presentation: Properties of Furan-Based Polyesters

The following table summarizes the properties of various polyesters synthesized from 2,5-furandicarboxylic acid (FDCA) with different diols, which can serve as a benchmark for polymers derived from this compound.

Polymer NameDiolTg (°C)Tm (°C)Tensile Modulus (MPa)Tensile Strength (MPa)Elongation at Break (%)
Poly(ethylene 2,5-furandicarboxylate) (PEF)Ethylene glycol80-85210-215210066.74.2-60
Poly(propylene 2,5-furandicarboxylate) (PPF)1,3-Propanediol89.9210.42070-4.2
Poly(butylene 2,5-furandicarboxylate) (PBF)1,4-Butanediol21.8-40148.2340-210
Poly(hexamethylene 2,5-furandicarboxylate) (PHF)1,6-Hexanediol-140---

Note: The properties of polyesters from this compound are expected to differ due to the presence of the phenyl group and the 3,4-linkage, likely resulting in higher glass transition temperatures and more amorphous structures.

Visualization: Polyester Synthesis Workflow

Polyester_Synthesis cluster_transesterification Transesterification Stage cluster_polycondensation Polycondensation Stage cluster_purification Purification Monomers Dimethyl 2-Phenylfuran-3,4-dicarboxylate + Diol Reactor1 Reaction Vessel Monomers->Reactor1 Catalyst Catalyst (e.g., Ti(OiPr)4) Catalyst->Reactor1 Methanol_Removal Methanol Distillation Reactor1->Methanol_Removal 160-190°C, N2 Oligomers Oligomers Methanol_Removal->Oligomers Reactor2 High Vacuum Reactor Oligomers->Reactor2 Polymer High Molecular Weight Polyester Reactor2->Polymer 210-250°C, Vacuum Dissolution Dissolve in Chloroform/TFA Polymer->Dissolution Precipitation Precipitate in Methanol Dissolution->Precipitation Drying Vacuum Drying Precipitation->Drying Purified_Polymer Purified Polyester Drying->Purified_Polymer Polyamide_Synthesis cluster_acid_chloride Diacid Chloride Formation cluster_polycondensation Polycondensation cluster_purification Purification Dicarboxylic_Acid This compound Reactor1 Reaction Vessel Dicarboxylic_Acid->Reactor1 Thionyl_Chloride Thionyl Chloride (SOCl2) Thionyl_Chloride->Reactor1 Diacid_Chloride 2-Phenylfuran-3,4-dicarbonyl dichloride Reactor1->Diacid_Chloride Reflux Diamine_Solution Diamine in anhydrous NMP Reactor2 Reaction Vessel Diacid_Chloride->Reactor2 Diamine_Solution->Reactor2 Polyamide_Solution Viscous Polyamide Solution Reactor2->Polyamide_Solution 0°C to RT Precipitation Precipitate in Methanol Polyamide_Solution->Precipitation Filtration_Washing Filter and Wash Precipitation->Filtration_Washing Drying Vacuum Drying Filtration_Washing->Drying Purified_Polyamide Purified Polyamide Drying->Purified_Polyamide Polyimide_Synthesis_Logic cluster_monomer Monomer Preparation cluster_polymerization Polymerization cluster_imidization Imidization Dicarboxylic_Acid 2-Phenylfuran-3,4- dicarboxylic acid Dianhydride_Synth Oxidation & Cyclization Dicarboxylic_Acid->Dianhydride_Synth Dianhydride 2-Phenylfuran-3,4,5- tetracarboxylic Dianhydride Dianhydride_Synth->Dianhydride Polyamic_Acid_Formation Poly(amic acid) Formation in DMAc Dianhydride->Polyamic_Acid_Formation Aromatic_Diamine Aromatic Diamine Aromatic_Diamine->Polyamic_Acid_Formation Polyamic_Acid Poly(amic acid) Solution Polyamic_Acid_Formation->Polyamic_Acid Thermal_Imidization Thermal Imidization (Staged Heating) Polyamic_Acid->Thermal_Imidization Chemical_Imidization Chemical Imidization (Acetic Anhydride/Pyridine) Polyamic_Acid->Chemical_Imidization Polyimide_Film Polyimide Film Thermal_Imidization->Polyimide_Film Chemical_Imidization->Polyimide_Film

Application Notes and Protocols: 2-Phenylfuran-3,4-dicarboxylic Acid as a Monomer for Bio-based Polyesters

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 2-phenylfuran-3,4-dicarboxylic acid as a promising, bio-based monomer for the synthesis of novel polyesters. The introduction of a phenyl group onto the furan ring is anticipated to impart unique thermal and mechanical properties to the resulting polymers, opening avenues for specialized applications in drug delivery and advanced materials. This document outlines the synthesis of the monomer, a detailed polymerization protocol, and a summary of expected polymer properties based on analogous furan-based polyesters.

Monomer Synthesis

The synthesis of this compound can be achieved in a two-step process starting from the synthesis of its dimethyl ester, followed by hydrolysis.

Protocol 1: Synthesis of Dimethyl 2-phenylfuran-3,4-dicarboxylate

This protocol is adapted from the regioselective synthesis of polysubstituted furans.[1] The reaction proceeds via a tandem sequence of Michael addition, intramolecular nucleophilic addition, 4π ring opening, intramolecular Michael addition, and elimination.[1]

Materials:

  • 2-(dimethyl-λ4-sulfanylidene)-1-phenylethan-1-one (a sulfur ylide)

  • Dimethyl acetylenedicarboxylate (DMAD)

  • Dichloromethane (DCM)

  • Sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

  • Chromatography column

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-(dimethyl-λ4-sulfanylidene)-1-phenylethan-1-one in dichloromethane.

  • Addition of DMAD: To the stirred solution, add dimethyl acetylenedicarboxylate (DMAD) dropwise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion of the reaction, concentrate the mixture under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield dimethyl 2-phenylfuran-3,4-dicarboxylate.

Protocol 2: Hydrolysis to this compound

This is a general protocol for the hydrolysis of a furan diester to its corresponding dicarboxylic acid.

Materials:

  • Dimethyl 2-phenylfuran-3,4-dicarboxylate

  • Potassium hydroxide (KOH)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl)

  • Diethyl ether

Equipment:

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Separatory funnel

  • Büchner funnel and flask

Procedure:

  • Saponification: Dissolve dimethyl 2-phenylfuran-3,4-dicarboxylate in an ethanolic solution of potassium hydroxide.

  • Reflux: Heat the mixture to reflux and maintain for several hours until the starting material is consumed (monitored by TLC).

  • Cooling and Acidification: Cool the reaction mixture to room temperature and then acidify with hydrochloric acid until a precipitate forms.

  • Isolation: Collect the precipitated this compound by vacuum filtration, wash with cold water, and dry under vacuum.

  • Purification (Optional): The product can be further purified by recrystallization from a suitable solvent system like ethanol/water.

Polymerization

The following protocol describes a standard two-stage melt polycondensation method, widely used for the synthesis of furan-based polyesters.[2]

Protocol 3: Synthesis of Poly(alkylene 2-phenylfuran-3,4-dicarboxylate)

Materials:

  • This compound

  • A selected diol (e.g., 1,4-butanediol)

  • Titanium(IV) isopropoxide or another suitable catalyst

  • Antioxidant (e.g., triphenyl phosphite)

Equipment:

  • High-temperature glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet.

  • Vacuum pump

  • Heating mantle with temperature controller

Procedure:

  • Charging the Reactor: Charge the reactor with this compound, the diol (in a molar excess), and the antioxidant.

  • First Stage (Esterification): Heat the mixture under a nitrogen atmosphere with constant stirring. The temperature is gradually increased to promote the esterification reaction and the removal of water as a byproduct.

  • Catalyst Addition: Once the initial esterification is complete (as indicated by the amount of water collected), add the catalyst.

  • Second Stage (Polycondensation): Gradually increase the temperature and apply a vacuum to facilitate the removal of the excess diol and promote the growth of the polymer chains.

  • Reaction Completion: The reaction is considered complete when the desired melt viscosity is achieved.

  • Polymer Isolation: The molten polymer is then extruded from the reactor and can be pelletized for further analysis.

Data Presentation

The following tables summarize the key parameters for the synthesis and expected properties of the resulting polyesters.

Table 1: Summary of Reaction Parameters

Parameter Monomer Synthesis (Ester) Monomer Synthesis (Acid) Polymerization
Key Reagents Sulfur ylide, DMADDimethyl 2-phenylfuran-3,4-dicarboxylate, KOHThis compound, Diol
Solvent DichloromethaneEthanol/WaterNone (Melt)
Catalyst NoneNoneTitanium(IV) isopropoxide
Temperature Room TemperatureReflux180-250°C
Reaction Time 12-24 hours4-8 hours4-6 hours
Purification Column ChromatographyRecrystallizationNone

Table 2: Predicted Properties of Polyesters based on this compound

Property Predicted Value/Trend Rationale
Glass Transition Temp. (Tg) Higher than FDCA-based polyestersThe bulky phenyl group restricts chain mobility.
Melting Temperature (Tm) Potentially lower or amorphousThe phenyl group may disrupt crystal packing.
Thermal Stability HighThe aromatic nature of both the furan and phenyl rings contributes to thermal stability.
Mechanical Strength Potentially high modulusThe rigid monomer structure could lead to a stiff polymer.
Solubility Improved in organic solventsThe phenyl group increases the organophilic character.
Biodegradability Slower than FDCA-based polyestersThe steric hindrance of the phenyl group may reduce enzymatic accessibility.

Potential Applications

The unique predicted properties of polyesters derived from this compound suggest their potential in several advanced applications.

  • Drug Delivery: The enhanced solubility in organic solvents and the potential for creating nanoparticles could make these polyesters suitable for encapsulating and delivering hydrophobic drugs. Furan-functionalized polymers have been explored for targeted drug delivery.[3][4]

  • Specialty Engineering Plastics: The high thermal stability and potential for high mechanical strength could make these materials suitable for applications requiring robust performance at elevated temperatures.

  • Biomedical Devices: The furan moiety is present in many biologically active compounds, and furan-based polymers are being investigated for various biomedical applications.[5][6] The biocompatibility of these new polyesters would need to be established.

Visualizations

Synthesis_Workflow Start Starting Materials (Sulfur Ylide, DMAD) Monomer_Ester Dimethyl 2-phenylfuran- 3,4-dicarboxylate Start->Monomer_Ester Synthesis (Protocol 1) Monomer_Acid 2-Phenylfuran-3,4- dicarboxylic Acid Monomer_Ester->Monomer_Acid Hydrolysis (Protocol 2) Polyester Bio-based Polyester Monomer_Acid->Polyester Melt Polymerization (Protocol 3) Diol Diol (e.g., 1,4-butanediol) Diol->Polyester

Caption: Synthetic workflow for the preparation of bio-based polyesters from this compound.

Property_Relationship cluster_properties Predicted Polymer Properties Monomer This compound Structure Tg Increased Tg Monomer->Tg Bulky Phenyl Group (Restricted Motion) Crystallinity Reduced Crystallinity Monomer->Crystallinity Asymmetric Structure (Disrupted Packing) Thermal_Stability High Thermal Stability Monomer->Thermal_Stability Aromatic Rings Solubility Enhanced Solubility Monomer->Solubility Organophilic Phenyl Group

Caption: Relationship between the monomer structure and the predicted properties of the resulting polyester.

References

Application Notes and Protocols: Derivatization of 2-Phenylfuran-3,4-dicarboxylic Acid for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides detailed protocols for the derivatization of 2-phenylfuran-3,4-dicarboxylic acid, a promising scaffold for the development of novel therapeutic agents. The furan nucleus is a versatile heterocyclic moiety found in numerous biologically active compounds, exhibiting a wide range of pharmacological activities including anticancer, antibacterial, and anti-inflammatory properties.[1][2][3] This application note focuses on the synthesis of amide and ester derivatives of this compound and outlines protocols for their preliminary biological evaluation.

Introduction

The furan ring is a privileged scaffold in medicinal chemistry due to its ability to interact with various biological targets.[1][2] The derivatization of the carboxylic acid groups at the 3 and 4-positions of the 2-phenylfuran core allows for the systematic exploration of the chemical space and the optimization of pharmacokinetic and pharmacodynamic properties. The introduction of diverse amide and ester functionalities can lead to the discovery of potent and selective inhibitors of various enzymes or receptor modulators. This document serves as a practical guide for researchers aiming to synthesize and evaluate novel derivatives of this compound.

Derivatization Strategies

The primary functional handles for derivatization on the this compound scaffold are the two carboxylic acid groups. These can be readily converted into a variety of functional groups, with amides and esters being the most common for initial library synthesis in medicinal chemistry.

  • Amide Synthesis: Amide derivatives are synthesized by coupling the dicarboxylic acid with a diverse range of primary and secondary amines. This can be achieved through the formation of an intermediate diacid chloride or by using standard coupling reagents.

  • Ester Synthesis: Ester derivatives are prepared by reacting the dicarboxylic acid with various alcohols under acidic conditions (Fischer esterification) or by converting the acid to the more reactive acid chloride followed by reaction with an alcohol.

Experimental Protocols

Synthesis of Dimethyl 2-Phenylfuran-3,4-dicarboxylate

This protocol is adapted from a known method for the synthesis of furan-3,4-dicarboxylates.

Materials:

  • Dimethyl acetylenedicarboxylate

  • Phenacyl bromide

  • Dimethyl sulfide

  • Sodium hydroxide

  • Dichloromethane

  • Acetone

  • Water

Procedure:

  • Synthesis of Dimethylsulfonium 2-oxo-2-phenylethylide: To a solution of phenacyl bromide (1.99 g, 10 mmol) in acetone (15 mL), add dimethyl sulfide (0.62 g, 10 mmol). Stir the mixture for 12 hours at room temperature. Filter the resulting white precipitate (sulfonium salt) and wash with cold acetone. Dissolve the sulfonium salt in water (10 mL) at 0°C and add a solution of sodium hydroxide (0.40 g, 10 mmol) in water (5 mL) dropwise. Stir the solution for 30 minutes at 0°C. Extract the aqueous layer with dichloromethane (3 x 20 mL). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the sulfur ylide.

  • Reaction with Dimethyl Acetylenedicarboxylate: Dissolve the freshly prepared sulfur ylide (1.80 g, 10 mmol) in dichloromethane (20 mL). Add dimethyl acetylenedicarboxylate (1.42 g, 10 mmol) dropwise at 0°C. Allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • Work-up and Purification: Concentrate the reaction mixture under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford dimethyl 2-phenylfuran-3,4-dicarboxylate.

Synthesis of 2-Phenylfuran-3,4-dicarbonyl Chloride

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • Suspend this compound (1.0 eq) in anhydrous DCM.

  • Add a catalytic amount of DMF (1-2 drops).

  • Add thionyl chloride (2.2 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours, or until the reaction is complete (monitored by the cessation of gas evolution).

  • Remove the excess thionyl chloride and DCM under reduced pressure to obtain the crude 2-phenylfuran-3,4-dicarbonyl chloride, which can be used in the next step without further purification.

General Protocol for the Synthesis of 2-Phenylfuran-3,4-dicarboxamides

Materials:

  • 2-Phenylfuran-3,4-dicarbonyl chloride

  • Appropriate primary or secondary amine (2.5 eq)

  • Triethylamine (Et₃N) or pyridine (3.0 eq)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • Dissolve the desired amine (2.5 eq) and triethylamine (3.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of crude 2-phenylfuran-3,4-dicarbonyl chloride (1.0 eq) in anhydrous DCM dropwise to the amine solution.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Wash the reaction mixture with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the desired diamide.

General Protocol for the Synthesis of Dialkyl 2-Phenylfuran-3,4-dicarboxylates

Materials:

  • 2-Phenylfuran-3,4-dicarbonyl chloride

  • Appropriate alcohol (excess)

  • Pyridine (catalytic amount)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • Dissolve the crude 2-phenylfuran-3,4-dicarbonyl chloride (1.0 eq) in anhydrous DCM.

  • Add the desired alcohol (excess, can be used as solvent if appropriate) and a catalytic amount of pyridine.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation to yield the desired diester.

Data Presentation

The following tables present hypothetical but plausible biological activity data for a series of synthesized 2-phenylfuran-3,4-dicarboxamide and dicarboxylate derivatives. This data is intended to be representative of the type of results that could be obtained from the biological assays described in Section 5.

Table 1: In Vitro Anticancer Activity of 2-Phenylfuran-3,4-dicarboxamide Derivatives

Compound IDR Group (Amine)IC₅₀ (µM) vs. MCF-7[4]IC₅₀ (µM) vs. A549
PFD-A1 Benzylamine12.518.2
PFD-A2 4-Methoxybenzylamine8.711.5
PFD-A3 4-Chlorobenzylamine5.27.9
PFD-A4 Cyclohexylamine25.130.4
PFD-A5 Morpholine> 50> 50
Doxorubicin (Positive Control)0.81.1

Table 2: Antibacterial Activity of 2-Phenylfuran-3,4-dicarboxylate Derivatives

Compound IDR Group (Alcohol)MIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
PFD-E1 Methanol64128
PFD-E2 Ethanol3264
PFD-E3 Isopropanol128> 256
PFD-E4 Benzyl alcohol1632
Ciprofloxacin (Positive Control)10.5

Biological Evaluation Protocols

In Vitro Anticancer Activity: MTT Assay

This protocol outlines a standard MTT assay to determine the cytotoxic effects of the synthesized compounds on cancer cell lines.[5]

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Synthesized compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (DMSO).

  • Incubate the plates for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.

  • Add MTT solution to each well and incubate for another 4 hours.

  • Add solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

Antibacterial Activity: Minimum Inhibitory Concentration (MIC) Assay

This protocol describes the broth microdilution method to determine the MIC of the synthesized compounds against bacterial strains.[6]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Synthesized compounds dissolved in DMSO

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Prepare serial two-fold dilutions of the test compounds in MHB in a 96-well plate.

  • Inoculate each well with the standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Include a positive control (bacteria without compound) and a negative control (broth without bacteria).

  • Incubate the plates at 37 °C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizations

Derivatization_Workflow cluster_synthesis Synthesis & Derivatization cluster_screening Biological Screening Start 2-Phenylfuran-3,4- dicarboxylic Acid AcidChloride 2-Phenylfuran-3,4- dicarbonyl Chloride Start->AcidChloride SOCl2 Amides Amide Library AcidChloride->Amides R1R2NH Esters Ester Library AcidChloride->Esters R'OH Anticancer Anticancer Assays (e.g., MTT) Amides->Anticancer Antibacterial Antibacterial Assays (e.g., MIC) Esters->Antibacterial Data Biological Data (IC50, MIC) Anticancer->Data Antibacterial->Data SAR Structure-Activity Relationship (SAR) Data->SAR Analysis

Caption: Workflow for the derivatization of this compound and subsequent biological screening.

Apoptosis_Pathway Compound PFD-A3 Derivative Bcl2 Bcl-2 Compound->Bcl2 inhibition Bax Bax Bcl2->Bax inhibition Mitochondrion Mitochondrion Bax->Mitochondrion pore formation CytochromeC Cytochrome c Mitochondrion->CytochromeC release Caspase9 Caspase-9 CytochromeC->Caspase9 activation Caspase3 Caspase-3 Caspase9->Caspase3 activation Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A hypothetical signaling pathway illustrating the induction of apoptosis by a 2-phenylfuran-3,4-dicarboxamide derivative.

References

Application Notes and Protocols: Biological Activity of Phenyl Substituted Furan Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the biological activities of phenyl substituted furan carboxylic acid derivatives, focusing on their potential as anticancer, antibacterial, and anti-inflammatory agents. Detailed protocols for key experimental assays are provided to enable researchers to evaluate these compounds in their own laboratories.

Application Notes

Phenyl substituted furan carboxylic acid derivatives represent a versatile class of heterocyclic compounds with a wide spectrum of biological activities. The presence of the furan ring, a five-membered aromatic heterocycle, coupled with a phenyl substituent and a carboxylic acid moiety, provides a unique scaffold for the development of novel therapeutic agents. The structural diversity achievable through substitution on both the phenyl and furan rings allows for the fine-tuning of their pharmacological properties.

Anticancer Activity:

Numerous studies have demonstrated the potent cytotoxic effects of phenyl substituted furan carboxylic acid derivatives against various cancer cell lines. These compounds have been shown to induce cell cycle arrest and apoptosis, key mechanisms in cancer therapy. The PI3K/Akt and Wnt/β-catenin signaling pathways, which are often dysregulated in cancer, have been identified as potential targets for some of these derivatives.

Antibacterial Activity:

The emergence of antibiotic-resistant bacteria necessitates the discovery of new antimicrobial agents. Phenyl substituted furan carboxylic acid derivatives have shown promising activity against a range of Gram-positive and Gram-negative bacteria. Their mechanism of action is believed to involve the disruption of bacterial cell wall synthesis or inhibition of essential enzymes.

Anti-inflammatory Activity:

Chronic inflammation is a hallmark of many diseases, including autoimmune disorders and neurodegenerative diseases. Phenyl substituted furan carboxylic acid derivatives have been investigated for their anti-inflammatory properties, primarily through the inhibition of phosphodiesterase 4 (PDE4). PDE4 is a key enzyme in the inflammatory cascade, and its inhibition leads to an increase in intracellular cyclic AMP (cAMP) levels, which in turn suppresses the production of pro-inflammatory mediators.

Data Presentation

The following tables summarize the quantitative biological activity data for a selection of phenyl substituted furan carboxylic acid derivatives from the literature.

Table 1: Anticancer Activity of Phenyl Furan Carboxylic Acid Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
1 HeLa (Cervical Cancer)1.2 ± 0.09[1]
2 HepG2 (Liver Cancer)Not specified[1]
3 SGC-7901 (Gastric Cancer)Not specified[1]
4a KYSE70 (Esophageal Cancer)> 40 µg/mL[2]
4c KYSE70 (Esophageal Cancer)0.655 µg/mL[2]
4c KYSE150 (Esophageal Cancer)> 40 µg/mL[2]

Table 2: Antibacterial Activity of Phenyl Furan Carboxylic Acid Derivatives

Compound IDBacterial StrainMIC (µg/mL)Reference
4a S. aureus KCTC 5034[3]
4c S. aureus KCTC 5034[3]
4d S. aureus KCTC 5034[3]
4e S. aureus KCTC 5034[3]
4f S. aureus KCTC 5034[3]
4c Multidrug-resistant S. aureus2[3]
4d Multidrug-resistant S. aureus2[3]
4e Multidrug-resistant S. aureus2[3]
4f Multidrug-resistant S. aureus2[3]
Furoic Acid B. subtilis0.015 µM[4]
Furoic Acid S. typhi0.009 µM[4]

Table 3: PDE4 Inhibitory Activity of Phenyl Furan Carboxylic Acid Derivatives

Compound IDPDE IsoformIC50 (µM)Reference
Compound 5j PDE41.4[5][6]
Compound 11 PDE4B9.20[1]
Compound 12 PDE4B2.80[1]
Compound 13 PDE4B1.40[1]
Compound 36 PDE49.6[7]
Compound 37 PDE42.8[7]
Rolipram (Reference) PDE42.0[5][6]

Mandatory Visualizations

G cluster_synthesis General Synthesis Workflow start Starting Materials (e.g., Furan-2-carboxylic acid, Phenylboronic acid) step1 Suzuki Coupling start->step1 step2 Purification step1->step2 end Phenyl Substituted Furan Carboxylic Acid Derivative step2->end

General synthesis workflow for phenyl furan carboxylic acid derivatives.

G cluster_screening Anticancer Drug Screening Workflow start Cell Seeding (96-well plate) step1 Compound Treatment (Varying Concentrations) start->step1 step2 Incubation (e.g., 24, 48, 72h) step1->step2 step3 MTT Assay step2->step3 step4 Absorbance Reading (570 nm) step3->step4 end IC50 Determination step4->end

Workflow for in vitro anticancer activity screening.

G cluster_pathway Simplified PI3K/Akt Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activation Downstream Downstream Effectors (Cell Survival, Proliferation) Akt->Downstream Activation Compound Phenyl Furan Carboxylic Acid Derivative Compound->PI3K Inhibition

Inhibition of the PI3K/Akt signaling pathway.

Experimental Protocols

1. Protocol for MTT Assay for Anticancer Activity

This protocol is used to assess the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phenyl substituted furan carboxylic acid derivatives (dissolved in DMSO)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be less than 0.5%.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include a vehicle control (medium with the same concentration of DMSO) and a blank control (medium only).

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for another 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula:

      • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

2. Protocol for Broth Microdilution Assay for Antibacterial Activity (MIC Determination)

This protocol determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a bacterial strain.

Materials:

  • Bacterial strain of interest

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • Phenyl substituted furan carboxylic acid derivatives (dissolved in a suitable solvent like DMSO)

  • Sterile 96-well microtiter plates

  • Sterile saline (0.85% NaCl)

  • McFarland standard (0.5)

  • Multichannel pipette

  • Incubator

Procedure:

  • Inoculum Preparation:

    • From a fresh culture plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute this suspension 1:100 in MHB to obtain a final inoculum density of approximately 1.5 x 10^6 CFU/mL.

  • Compound Dilution:

    • Prepare a stock solution of the test compound.

    • In a 96-well plate, add 100 µL of MHB to wells 2 through 12.

    • Add 200 µL of the stock solution to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as a positive control (inoculum without compound), and well 12 will be the negative control (broth only).

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL, and the final inoculum density will be approximately 7.5 x 10^5 CFU/mL.

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

3. Protocol for In Vitro Phosphodiesterase 4 (PDE4) Inhibition Assay (Non-Radioactive)

This protocol describes a non-radioactive method to measure the inhibitory activity of compounds against PDE4. This assay is based on the hydrolysis of cAMP by PDE4, followed by the conversion of the resulting AMP to uric acid by a series of coupled enzymatic reactions, leading to a colorimetric or fluorometric readout.

Materials:

  • Recombinant human PDE4 enzyme

  • cAMP (cyclic adenosine monophosphate)

  • 5'-Nucleotidase (e.g., from Crotalus atrox venom)

  • Adenosine deaminase

  • Xanthine oxidase

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2)

  • Phenyl substituted furan carboxylic acid derivatives (dissolved in DMSO)

  • 96-well UV-transparent plates

  • Microplate reader capable of measuring absorbance at 293 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of cAMP in assay buffer.

    • Prepare solutions of 5'-nucleotidase, adenosine deaminase, and xanthine oxidase in assay buffer.

    • Prepare serial dilutions of the test compounds in assay buffer.

  • Assay Reaction:

    • In a 96-well plate, add the following in order:

      • Assay buffer

      • Test compound solution or vehicle (for control)

      • PDE4 enzyme solution

    • Pre-incubate the mixture for 10 minutes at 30°C.

    • Initiate the reaction by adding the cAMP solution.

    • Incubate for a defined period (e.g., 30 minutes) at 30°C.

  • Coupled Enzyme Reaction:

    • Stop the PDE4 reaction by adding a solution containing 5'-nucleotidase, adenosine deaminase, and xanthine oxidase.

    • Incubate for a further period (e.g., 20 minutes) at 30°C to allow for the conversion of AMP to uric acid.

  • Absorbance Measurement:

    • Measure the increase in absorbance at 293 nm, which corresponds to the formation of uric acid.

  • Data Analysis:

    • Calculate the percentage of PDE4 inhibition for each compound concentration relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the compound concentration to determine the IC50 value.

References

Application Notes and Protocols: Furan-Dicarboxylic Acids in Materials Science

Author: BenchChem Technical Support Team. Date: November 2025

A focus on 2-Phenylfuran-3,4-dicarboxylic acid and its more prominent isomer, 2,5-Furandicarboxylic acid, reveals significant potential in the development of advanced materials. This document provides an overview of their applications, particularly in the synthesis of polymers and metal-organic frameworks (MOFs), with detailed protocols for researchers and scientists.

While direct applications of this compound in materials science are not extensively documented in publicly available literature, its structural motifs are of interest in organic synthesis. Research has demonstrated the regioselective synthesis of its derivatives, such as dimethyl 2-phenylfuran-3,4-dicarboxylates, which serve as building blocks for more complex molecules.[1] The broader family of furan-dicarboxylic acids, however, particularly the isomer 2,5-Furandicarboxylic acid (FDCA), has been the subject of intensive research and development as a renewable building block for high-performance polymers and functional materials.[2][3][4]

Bio-based Polyesters from 2,5-Furandicarboxylic Acid (FDCA)

A significant application of furan-dicarboxylic acids is in the production of bio-based polyesters, offering a sustainable alternative to petroleum-based plastics like polyethylene terephthalate (PET).[2][3][4] The most studied of these is polyethylene furanoate (PEF), synthesized from FDCA and ethylene glycol.[2]

Key Properties of FDCA-Based Polyesters:

  • Superior Barrier Properties: PEF exhibits significantly lower permeability to gases like carbon dioxide compared to PET, making it an excellent candidate for packaging applications, especially for carbonated beverages.[2]

  • High Thermal Stability: Both PEF and PET show high thermal stability up to 350°C.[2]

  • Excellent Mechanical Properties: PEF has a higher Young's modulus and tensile strength than PET, attributed to increased motional constraints in the polymer chain.[2]

Quantitative Data Summary:

PropertyPolyethylene Furanoate (PEF)Polyethylene Terephthalate (PET)Reference
Tensile Modulus2100 - 2450 MPa~2000 MPa[5]
Tensile Strength35 - 66.7 MPa~45 MPa[5]
Glass Transition Temperature (Tg)~80°C~75°C[5]
Melting Temperature (Tm)~215°C~260°C[5]
CO2 Permeability31 times lower than PET-[2]

Other polyesters derived from FDCA, such as poly(propylene 2,5-furandicarboxylate) (PPF) and poly(butylene 2,5-furandicarboxylate) (PBF), also demonstrate promising thermal and mechanical properties.[5][6]

Experimental Protocol: Synthesis of Polyethylene Furanoate (PEF)

This protocol describes a two-stage melt polymerization process.

Materials:

  • 2,5-Furandicarboxylic acid (FDCA) or its dimethyl ester (DMFDCA)

  • Ethylene glycol (EG)

  • Polycondensation catalyst (e.g., antimony trioxide, titanium alkoxides)

Procedure:

  • Esterification/Transesterification:

    • Charge the reactor with FDCA (or DMFDCA) and an excess of ethylene glycol.

    • Heat the mixture under a nitrogen atmosphere to initiate the esterification (or transesterification) reaction, typically at temperatures ranging from 150 to 220°C.

    • Water (or methanol) is produced as a byproduct and should be continuously removed.

  • Polycondensation:

    • Add the polycondensation catalyst.

    • Gradually increase the temperature (up to 250-280°C) and reduce the pressure (to below 1 mbar) to facilitate the removal of excess ethylene glycol and increase the molecular weight of the polymer.

    • Continue the reaction until the desired melt viscosity is achieved, indicating the formation of high molecular weight PEF.

    • The resulting polymer is then extruded and pelletized.

Logical Relationship of PEF Synthesis:

Synthesis pathway of Polyethylene Furanoate (PEF).

Metal-Organic Frameworks (MOFs)

Dicarboxylic acids are crucial organic linkers in the synthesis of Metal-Organic Frameworks (MOFs), which are highly porous materials with applications in gas storage, separation, and catalysis.[7][8] While direct use of this compound is not widely reported, related structures such as 2-phenyl-1H-imidazole-4,5-dicarboxylic acid and furan-2,5-dicarboxylic acid have been successfully employed to construct MOFs with interesting properties.[9][10][11]

For instance, 2-phenyl-1H-imidazole-4,5-dicarboxylic acid has been used to synthesize cadmium, lead, and strontium-based MOFs with one-, two-, and three-dimensional frameworks.[9] These materials have shown potential for applications in luminescence.[9] Similarly, furan-2,5-dicarboxylic acid has been used to construct luminescent zinc-based MOFs.[10][11]

Experimental Protocol: Hydrothermal Synthesis of a Cadmium-based MOF

This protocol is based on the synthesis of a MOF using a phenyl-substituted imidazole dicarboxylic acid.

Materials:

  • Cadmium nitrate tetrahydrate (Cd(NO3)2·4H2O)

  • 2-phenyl-1H-imidazole-4,5-dicarboxylic acid (H3PhIDC)

  • 1,10-Phenanthroline (phen)

  • N,N-Dimethylformamide (DMF)

  • Water

Procedure:

  • Combine Cd(NO3)2·4H2O, H3PhIDC, and phen in a solvent mixture of DMF and water in a Teflon-lined stainless steel autoclave.

  • Seal the autoclave and heat it to a specific temperature (e.g., 120-180°C) for several days.

  • Allow the autoclave to cool slowly to room temperature.

  • Filter the resulting crystals, wash them with DMF and water, and dry them at ambient temperature.

Experimental Workflow for MOF Synthesis and Characterization:

MOF_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Metal_Salt Metal Salt Reaction Hydrothermal/ Solvothermal Reaction Metal_Salt->Reaction Organic_Linker Organic Linker (e.g., 2-Phenylfuran- 3,4-dicarboxylic acid derivative) Organic_Linker->Reaction Solvent Solvent Solvent->Reaction XRD Single-Crystal X-ray Diffraction (SC-XRD) Reaction->XRD Structure Determination TGA Thermogravimetric Analysis (TGA) Reaction->TGA Thermal Stability Luminescence Photoluminescence Spectroscopy Reaction->Luminescence Optical Properties

General workflow for MOF synthesis and characterization.

Applications in Drug Development

The audience for these materials includes drug development professionals, and it is noteworthy that dicarboxylic acids can play a role in this field. For instance, they can be used as linkers in amorphous solid dispersions (ASDs) to improve the stability and dissolution rate of poorly water-soluble drugs.[12] While not specific to this compound, this highlights a potential application area for novel dicarboxylic acids in pharmaceutical formulations. Furthermore, some phenyl-furan and oxazole carboxylic acid derivatives have been investigated as potential PDE4 inhibitors for the treatment of inflammatory diseases.[13]

This intersection of materials science and drug development, for example in drug delivery systems, represents a promising avenue for future research into novel furan-dicarboxylic acid derivatives.

Disclaimer: The provided protocols are generalized and may require optimization based on specific laboratory conditions and desired material properties. Researchers should consult the primary literature for detailed experimental parameters.

References

Application Notes and Protocols: Synthesis of Phosphodiesterase Type 4 (PDE4) Inhibitors from Furan Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphodiesterase type 4 (PDE4) is a critical enzyme in the cyclic adenosine monophosphate (cAMP) signaling pathway. It specifically hydrolyzes cAMP, a ubiquitous second messenger involved in a wide array of cellular processes, including inflammation, memory, and smooth muscle relaxation. Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn modulates various downstream signaling cascades. This has made PDE4 a highly attractive therapeutic target for a range of diseases, most notably inflammatory conditions such as chronic obstructive pulmonary disease (COPD), asthma, and psoriasis.

Furan-containing compounds have emerged as a promising class of PDE4 inhibitors. The furan scaffold provides a versatile platform for chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. This document provides detailed application notes and protocols for the synthesis and evaluation of furan-based PDE4 inhibitors, intended to guide researchers in the development of novel therapeutics targeting this important enzyme.

Signaling Pathway

The PDE4 enzyme is a key regulator of intracellular cAMP levels. The signaling cascade is initiated by the activation of G-protein coupled receptors (GPCRs), which in turn activate adenylyl cyclase (AC) to convert ATP into cAMP. Increased cAMP levels activate downstream effectors such as Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (EPAC). PDE4 acts as a brake on this pathway by hydrolyzing cAMP to AMP, thus terminating the signal. Inhibition of PDE4 removes this brake, leading to sustained cAMP signaling.

PDE4_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Ligand Ligand GPCR GPCR Ligand->GPCR Activates Adenylyl_Cyclase Adenylyl Cyclase GPCR->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase PDE4 PDE4 cAMP->PDE4 PKA PKA cAMP->PKA Activates EPAC EPAC cAMP->EPAC Activates AMP AMP PDE4->AMP Hydrolyzes Downstream_Effects Downstream Cellular Effects PKA->Downstream_Effects EPAC->Downstream_Effects Furan_Inhibitor Furan-based PDE4 Inhibitor Furan_Inhibitor->PDE4 Inhibits

Diagram 1: PDE4-cAMP Signaling Pathway

Synthetic Workflow

The synthesis of furan-based PDE4 inhibitors generally follows a convergent strategy. The core furan ring is typically synthesized first, often through established methods like the Paal-Knorr synthesis or from commercially available starting materials. This is followed by functionalization at key positions, commonly the 2- and 5-positions, to introduce moieties that interact with the active site of the PDE4 enzyme. A common final step involves an amide coupling reaction to install a side chain that often plays a crucial role in determining the inhibitor's potency and selectivity.

Synthetic_Workflow Furan_Starting_Material Furan Starting Material (e.g., Furan-2-carboxylic acid) Functionalization Functionalization of Furan Ring (e.g., Suzuki Coupling) Furan_Starting_Material->Functionalization Intermediate Key Furan Intermediate (e.g., 5-Aryl-furan-2-carboxylic acid) Functionalization->Intermediate Amide_Coupling Amide Coupling Intermediate->Amide_Coupling Amine_Component Amine Component Amine_Component->Amide_Coupling Final_Product Final Furan-based PDE4 Inhibitor Amide_Coupling->Final_Product

Diagram 2: General Synthetic Workflow

Data Presentation

The following tables summarize the in vitro inhibitory activity of a series of synthesized 5-phenyl-2-furan derivatives against the PDE4B enzyme. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Table 1: Inhibitory Activity of 5-Phenyl-2-Furan Carboxylic Acid Derivatives against PDE4B

CompoundR GroupIC50 (µM) vs. PDE4B
1a H> 50
1b 4-OCH31.4
1c 4-Cl2.8
1d 4-NO25.2
1e 3-OCH33.1
Rolipram (Reference)2.0

Data adapted from Lin et al., European Journal of Medicinal Chemistry, 2020.[1][2]

Table 2: Structure-Activity Relationship (SAR) Summary

PositionModificationEffect on Activity
Phenyl Ring (Position 5) Introduction of electron-donating groups (e.g., -OCH3) at the para-position.Generally increases inhibitory activity.
Introduction of electron-withdrawing groups (e.g., -Cl, -NO2).Moderate inhibitory activity.
Carboxamide (Position 2) Amide formation with various amines.Essential for interaction with the enzyme's active site.

Experimental Protocols

Protocol 1: Synthesis of 5-(4-methoxyphenyl)furan-2-carboxylic acid (Intermediate)

This protocol describes a typical Suzuki coupling reaction to synthesize a key intermediate.

Materials:

  • 5-Bromofuran-2-carboxylic acid

  • (4-Methoxyphenyl)boronic acid

  • Palladium(II) acetate (Pd(OAc)2)

  • Triphenylphosphine (PPh3)

  • Sodium carbonate (Na2CO3)

  • 1,4-Dioxane

  • Water

  • Hydrochloric acid (HCl), 1M

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a round-bottom flask, add 5-bromofuran-2-carboxylic acid (1.0 eq), (4-methoxyphenyl)boronic acid (1.2 eq), and sodium carbonate (3.0 eq).

  • Add a mixture of 1,4-dioxane and water (4:1 v/v).

  • Degas the mixture by bubbling with nitrogen for 15 minutes.

  • Add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq).

  • Heat the reaction mixture to 80 °C and stir under a nitrogen atmosphere for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and acidify with 1M HCl to pH ~3.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 5-(4-methoxyphenyl)furan-2-carboxylic acid.

Protocol 2: Synthesis of a 5-Phenyl-2-furan Carboxamide Derivative (Final Product)

This protocol outlines a standard amide coupling procedure.

Materials:

  • 5-(4-methoxyphenyl)furan-2-carboxylic acid (from Protocol 1)

  • Amine of choice (e.g., benzylamine) (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 eq)

  • Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Dissolve 5-(4-methoxyphenyl)furan-2-carboxylic acid (1.0 eq) in dry dichloromethane (DCM).

  • Add EDC (1.5 eq) and HOBt (1.2 eq) to the solution and stir at room temperature for 30 minutes.

  • Add the desired amine (1.1 eq) and DIPEA (2.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-18 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the final furan-based PDE4 inhibitor.

Protocol 3: In Vitro PDE4B Inhibition Assay

This protocol describes a typical biochemical assay to determine the IC50 value of a test compound against the PDE4B enzyme.

Materials:

  • Recombinant human PDE4B enzyme

  • cAMP substrate

  • Assay buffer (e.g., Tris-HCl, pH 7.5, with MgCl2 and BSA)

  • Test compounds (furan derivatives) dissolved in DMSO

  • Rolipram (as a positive control)

  • A suitable detection system (e.g., a fluorescence polarization-based assay kit or a method involving conversion of AMP to a detectable signal)

  • 96-well microplates

Procedure:

  • Prepare serial dilutions of the test compounds and the positive control (Rolipram) in DMSO.

  • In a 96-well plate, add a small volume of the diluted compounds to the respective wells. Include wells with DMSO only as a negative control.

  • Add the recombinant PDE4B enzyme to each well (except for the no-enzyme control).

  • Pre-incubate the plate at 30 °C for 10 minutes.

  • Initiate the enzymatic reaction by adding the cAMP substrate to all wells.

  • Incubate the plate at 30 °C for a specified time (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.

  • Stop the reaction according to the detection kit's instructions.

  • Measure the signal (e.g., fluorescence polarization) using a microplate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

  • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion

The furan scaffold represents a valuable starting point for the design and synthesis of novel PDE4 inhibitors. The synthetic routes are generally accessible, and the structure-activity relationships of these compounds are beginning to be well-understood. The protocols provided herein offer a foundation for researchers to synthesize and evaluate their own furan-based PDE4 inhibitors, contributing to the development of new therapies for inflammatory and other relevant diseases. Careful optimization of the synthetic and assay conditions will be crucial for the successful discovery of potent and selective drug candidates.

References

Application Notes and Protocols for Furan Dicarboxylic Acid-Based Dimethacrylate Resins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, properties, and potential biomedical applications of dimethacrylate resins derived from furan dicarboxylic acids (FDCA). The content is designed to guide researchers in exploring these bio-based materials for applications ranging from tissue engineering to advanced drug delivery systems.

Introduction

Furan-2,5-dicarboxylic acid (FDCA) is a bio-based platform chemical that offers a renewable alternative to petroleum-derived monomers in polymer synthesis.[1][2] Its rigid furan ring structure can impart desirable thermal and mechanical properties to polymers.[1] Dimethacrylate resins based on FDCA are gaining attention as potential substitutes for conventional resins like those based on bisphenol A (BPA), particularly in biomedical applications where biocompatibility is a key concern.[3][4] This document outlines the synthesis of FDCA-based dimethacrylate monomers and their subsequent curing into thermoset resins, along with their key properties and protocols for their preparation and characterization.

Synthesis of FDCA-Based Dimethacrylate Resins

FDCA-based dimethacrylate resins can be synthesized in a two-step process. First, FDCA is reacted to form a diglycidyl ester intermediate. This intermediate is then reacted with methacrylic acid to yield the final dimethacrylate monomer.[3][4] A similar pathway can be employed for other furan-based dicarboxylic acids like 2,2′-bifuran-5,5′-dicarboxylic acid (BFDCA).

Synthesis_Workflow cluster_step1 Step 1: Diglycidyl Ester Formation cluster_step2 Step 2: Methacrylation cluster_step3 Step 3: Curing FDCA Furan-2,5-dicarboxylic acid (FDCA) Intermediate FDCA Diglycidyl Ester FDCA->Intermediate SOCl2, DMF, CH2Cl2 Then Triethylamine, Glycidol Glycidol Glycidol MAA Methacrylic Acid Resin FDCA-Dimethacrylate Resin Monomer FDCA-Dimethacrylate Monomer Intermediate->Monomer Methacrylic Acid, Triethylamine, CH2Cl2 Monomer->Resin Radical Initiator, Heat

Experimental Protocols

Protocol 1: Synthesis of Furan-2,5-diglycidyl Ester

Materials:

  • Furan-2,5-dicarboxylic acid (FDCA)

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (CH₂Cl₂)

  • Triethylamine

  • Glycidol

Procedure:

  • To a stirred mixture of FDCA and a catalytic amount of DMF in dry dichloromethane, add SOCl₂ (2.5 equivalents) under an argon atmosphere.

  • Stir the reaction mixture at room temperature until the solid FDCA has completely reacted to form the diacyl chloride.

  • In a separate flask, cool a solution of glycidol (2.25 equivalents) and triethylamine (2.25 equivalents) in dichloromethane to 0 °C.

  • Slowly add the diacyl chloride solution to the glycidyl/triethylamine mixture while maintaining vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and continue stirring for 1 hour.

  • Wash the resulting mixture with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the furan diglycidyl ester.[4]

Protocol 2: Synthesis of FDCA-Dimethacrylate Monomer

Materials:

  • Furan diglycidyl ester (from Protocol 1)

  • Methacrylic acid (3 equivalents)

  • Triethylamine (1 equivalent)

  • Dichloromethane

Procedure:

  • Dissolve the furan diglycidyl ester in dichloromethane in a reaction tube.

  • Add methacrylic acid and triethylamine to the solution.

  • Seal the reaction tube and stir the mixture at a specified temperature (e.g., 65 °C) for a designated time (e.g., 50 hours), monitoring the reaction progress by thin-layer chromatography.[4]

  • After the reaction is complete, wash the mixture with water and brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude dimethacrylate monomer.[5]

  • Further purification can be performed if necessary.

Protocol 3: Curing of FDCA-Dimethacrylate Resin

Materials:

  • FDCA-dimethacrylate monomer

  • Radical initiator (e.g., tert-butyl peroxybenzoate, 2 wt%)

  • (Optional) Reactive diluent (e.g., methacrylated eugenol)

Procedure:

  • Mix the FDCA-dimethacrylate monomer with the radical initiator. If a reactive diluent is used, mix it with the monomer before adding the initiator.

  • Transfer the resin mixture into a mold.

  • Degas the resin under reduced pressure to remove any entrapped air bubbles.

  • Cure the resin by heating it in an oven at a specific temperature profile (e.g., 2 hours at 90 °C, 2 hours at 120 °C, and 4 hours at 150 °C) under an inert atmosphere.[6]

  • After curing, allow the thermoset to cool down to room temperature before demolding.

Properties of FDCA-Based Dimethacrylate Resins

The properties of the resulting monomers and cured thermosets can be tailored by the choice of the furan dicarboxylic acid and the use of reactive diluents.

PropertyFDCA-DimethacrylateBFDCA-DimethacrylateFDCA-Dimethacrylate with 40 wt% Methacrylated EugenolBFDCA-Dimethacrylate with 40 wt% Methacrylated Eugenol
Monomer Viscosity (Pa·s at 25 °C) ~40~110-120Not ReportedNot Reported
Glass Transition Temp. (Tg, °C) Not ApplicableNot Applicable177209
5% Mass Loss Temp. (Td5, °C) Not ApplicableNot Applicable359375
Table 1: Properties of furan-based dimethacrylate monomers and their cured thermosets. Data extracted from Kainulainen et al.[3][4]

Biomedical Applications and Biocompatibility

Furan-based dimethacrylate resins hold promise for various biomedical applications due to their renewable origin and tunable properties. Potential applications include their use in dental restorative materials, bone cements, and as scaffolds for tissue engineering. Recent studies have shown that furan-based methacrylate oligomers can be non-cytotoxic to cells such as porcine chondrocytes, suggesting good biocompatibility.[7]

However, as with all methacrylate-based resins, the potential for cytotoxicity from unreacted monomers and degradation by-products must be considered.[5][8] It is crucial to ensure a high degree of polymerization and to characterize the leachables from the cured resin to assess its suitability for a specific biomedical application.

Potential Cell-Material Interactions and Signaling Pathways

While specific studies on the signaling pathways modulated by FDCA-based dimethacrylate resins are limited, we can propose a hypothetical model based on known interactions of cells with biomaterial surfaces. The surface chemistry and topography of the resin can influence protein adsorption, which in turn mediates cell attachment, proliferation, and differentiation.

Integrins, a family of cell surface receptors, play a crucial role in mediating cell-extracellular matrix (ECM) interactions.[9] The adsorption of ECM proteins like fibronectin and vitronectin onto the biomaterial surface can expose binding sites for integrins, triggering downstream signaling cascades.

Signaling_Pathway cluster_surface Biomaterial Surface cluster_cell Cellular Response Resin FDCA-Dimethacrylate Resin Proteins Adsorbed ECM Proteins (e.g., Fibronectin, Vitronectin) Resin->Proteins Protein Adsorption Integrin Integrin Receptors FAK Focal Adhesion Kinase (FAK) GeneExpression Gene Expression (Proliferation, Differentiation) MAPK MAPK/ERK Pathway RhoGTPases Rho GTPases Cytoskeleton Cytoskeletal Organization

This proposed pathway suggests that upon implantation or cell seeding, ECM proteins from the surrounding biological fluid adsorb onto the resin surface. Cells can then attach to these proteins via integrin receptors. This binding can lead to the clustering of integrins and the activation of intracellular signaling molecules like Focal Adhesion Kinase (FAK). Activated FAK can then trigger downstream pathways such as the MAPK/ERK pathway, which is known to regulate gene expression related to cell proliferation and differentiation, and Rho GTPases, which are involved in cytoskeletal organization and cell spreading.[10]

The specific cellular response will likely depend on the surface properties of the FDCA-based resin, including its chemical composition, wettability, and topography. For drug development professionals, understanding and potentially modulating these interactions could be key to designing drug delivery systems with enhanced cellular uptake or creating scaffolds that actively guide tissue regeneration. Further research is needed to elucidate the specific signaling pathways involved in the cellular response to FDCA-based dimethacrylate resins.

References

Application Notes and Protocols: Antimicrobial and Antifungal Properties of Furan Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the antimicrobial and antifungal properties of various furan derivatives. This document includes quantitative data on their efficacy, detailed experimental protocols for evaluation, and visualizations of their mechanisms of action to support further research and drug development.

Quantitative Antimicrobial and Antifungal Activity of Furan Derivatives

The following tables summarize the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Minimum Fungicidal Concentration (MFC) values of representative furan derivatives against a range of bacterial and fungal pathogens. This data allows for a comparative analysis of their potency.

Table 1: Antibacterial Activity of Furan Derivatives (MIC in µg/mL)

Furan Derivative ClassCompoundStaphylococcus aureusEscherichia coliPseudomonas aeruginosaReference
Nitrofurans Nitrofurantoin16 - 1284 - 32>128[1][2]
Furan-Derived Chalcones Compound 2a256512-[3]
Compound 2b256--[3]
Compound 2c2561024-[3]
2(5H)-Furanones Furanone F1318 - 16--
3-Aryl-3(furan-2-yl)propanoic acid derivatives Compound 1-64-[4]
3,5-disubstituted furan derivatives Unspecified200200-[5]

Table 2: Antifungal Activity of Furan Derivatives (MIC/MFC in µg/mL)

Furan Derivative ClassCompoundCandida albicans (MIC)Cryptococcus neoformans (MIC)Aspergillus spp. (MIC)Trichophyton spp. (MIC)Reference
Nitrofuran Derivatives Compound 13.9---[6]
Compound 5-3.9--[6]
Compound 11----[6]
Compound 3----[6]
Compound 9----[6]
Compound 8---0.98[6]
Compound 12---0.98[6]
Compound 13---0.98[6]
Thiophene/Furan-1,3,4-Oxadiazole Carboxamides Compound 4i (EC50)----[7]
Dibenzofuran bis(bibenzyl) Unspecified16 - 512---[8]
3,5-disubstituted furan Flufuran----[9]

Mechanisms of Action: Signaling Pathways

Understanding the mechanism of action is crucial for drug development. Below are diagrammatic representations of the key signaling pathways targeted by antimicrobial and antifungal furan derivatives.

Nitrofurantoin: A Multi-Target Antibacterial Agent

Nitrofurantoin, a widely used nitrofuran derivative, exerts its antibacterial effect through a complex mechanism involving the intracellular reduction of its nitro group. This process, facilitated by bacterial nitroreductases, generates highly reactive electrophilic intermediates that indiscriminately damage a variety of essential cellular components.[10][11] This multi-targeted approach is believed to contribute to the low incidence of bacterial resistance development.[1]

nitrofurantoin_mechanism cluster_bacterium nitrofurantoin Nitrofurantoin bacterial_cell Bacterial Cell nitrofurantoin->bacterial_cell Enters nitroreductases Bacterial Nitroreductases (e.g., nfsA, nfsB) reactive_intermediates Reactive Intermediates (e.g., nitroso, hydroxylamino) nitroreductases->reactive_intermediates Reduction ribosomal_proteins Ribosomal Proteins reactive_intermediates->ribosomal_proteins Attacks dna Bacterial DNA reactive_intermediates->dna Attacks enzymes Metabolic Enzymes (e.g., pyruvate metabolism) reactive_intermediates->enzymes Attacks inhibition_protein Inhibition of Protein Synthesis ribosomal_proteins->inhibition_protein dna_damage DNA Damage & Inhibition of Replication dna->dna_damage metabolism_disruption Disruption of Cellular Metabolism enzymes->metabolism_disruption

Caption: Mechanism of action of Nitrofurantoin.

Furan Derivatives as Succinate Dehydrogenase Inhibitors

Certain furan-containing carboxamides have been identified as potent inhibitors of succinate dehydrogenase (SDH), a key enzyme in both the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain in fungi.[7] By blocking the activity of SDH, these compounds disrupt cellular respiration and energy production, leading to fungal cell death.

sdh_inhibition furan_inhibitor Furan-Carboxamide Inhibitor sdh Succinate Dehydrogenase (SDH) (Mitochondrial Complex II) furan_inhibitor->sdh Inhibits fumarate Fumarate sdh->fumarate Oxidation etc Electron Transport Chain sdh->etc Electron Transfer succinate Succinate succinate->sdh Substrate tca_cycle TCA Cycle fumarate->tca_cycle atp_production ATP Production (Cellular Energy) etc->atp_production Drives fungal_cell_death Fungal Cell Death atp_production->fungal_cell_death Depletion leads to tca_cycle->succinate

Caption: Inhibition of Succinate Dehydrogenase by furan derivatives.

Experimental Protocols

The following are detailed protocols for the determination of antimicrobial and antifungal activity of furan derivatives.

Protocol for Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

This protocol is adapted from standard clinical laboratory procedures and is suitable for determining the MIC of furan derivatives against a variety of bacteria.[12][13][14]

3.1.1. Materials

  • Sterile 96-well round-bottom microtiter plates

  • Test furan derivative compound

  • Appropriate solvent for the test compound (e.g., DMSO)

  • Sterile cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strain(s) of interest

  • Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer (optional)

  • Multichannel pipette

  • Sterile pipette tips

  • Incubator (35-37°C)

3.1.2. Experimental Workflow

broth_microdilution_workflow prep_compound 1. Prepare Stock Solution of Furan Derivative serial_dilution 3. Perform Serial Dilutions of Compound in Microtiter Plate prep_compound->serial_dilution prep_inoculum 2. Prepare Bacterial Inoculum (0.5 McFarland Standard) inoculate_plate 4. Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate_plate serial_dilution->inoculate_plate controls 5. Include Sterility and Growth Controls inoculate_plate->controls incubate 6. Incubate at 35-37°C for 16-20 hours controls->incubate read_results 7. Read MIC as the Lowest Concentration with No Visible Growth incubate->read_results

Caption: Broth Microdilution Workflow for MIC Determination.

3.1.3. Step-by-Step Procedure

  • Preparation of the Test Compound:

    • Prepare a stock solution of the furan derivative in a suitable solvent at a concentration 100-fold higher than the highest desired test concentration.

    • Prepare working solutions by diluting the stock solution in CAMHB to twice the final desired concentrations.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Microtiter Plate Setup:

    • Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well microtiter plate.

    • Add 200 µL of the highest concentration of the test compound working solution to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no compound).

    • Well 12 will serve as the sterility control (no bacteria).

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. Do not inoculate well 12.

  • Incubation:

    • Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • The MIC is the lowest concentration of the furan derivative at which there is no visible growth of the bacterium.

Protocol for Determination of Antifungal Activity by Agar Disk Diffusion Assay

This method is a qualitative or semi-quantitative technique to assess the antifungal activity of furan derivatives.[15][16]

3.2.1. Materials

  • Sterile Petri dishes (100 mm or 150 mm)

  • Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue (for yeasts) or other suitable fungal growth medium (e.g., Potato Dextrose Agar)

  • Sterile paper disks (6 mm diameter)

  • Test furan derivative compound

  • Appropriate solvent for the test compound

  • Fungal strain(s) of interest

  • Sterile saline or PBS

  • Sterile cotton swabs

  • Micropipette and sterile tips

  • Incubator (temperature appropriate for the test fungus, e.g., 30-35°C)

  • Calipers or ruler

3.2.2. Experimental Workflow

agar_diffusion_workflow prep_agar 1. Prepare and Pour Fungal Agar Plates inoculate_plate 4. Inoculate Agar Surface with Fungal Suspension prep_agar->inoculate_plate prep_disks 2. Impregnate Sterile Disks with Furan Derivative Solution place_disks 5. Place Impregnated Disks on Inoculated Agar prep_disks->place_disks prep_inoculum 3. Prepare Fungal Inoculum (e.g., spore or cell suspension) prep_inoculum->inoculate_plate inoculate_plate->place_disks incubate 6. Incubate at Appropriate Temperature and Duration place_disks->incubate measure_zones 7. Measure the Diameter of the Zones of Inhibition incubate->measure_zones

References

2-Phenylfuran-3,4-dicarboxylic Acid: A Versatile Scaffold in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

2-Phenylfuran-3,4-dicarboxylic acid and its derivatives represent a class of heterocyclic compounds that have garnered significant interest in organic synthesis. The inherent structural features of this scaffold, including the furan core, the phenyl substituent, and the two carboxylic acid moieties, provide a versatile platform for the construction of a diverse array of complex molecules. This building block offers multiple reaction sites, allowing for the strategic introduction of various functional groups and the formation of new ring systems. Its applications span from the synthesis of novel heterocyclic frameworks to the development of potentially bioactive molecules. This document provides an overview of the key applications of this compound as a building block, along with detailed experimental protocols for its synthesis and subsequent transformations.

Application Notes

This compound, often utilized in its more reactive diester form (e.g., dimethyl 2-phenylfuran-3,4-dicarboxylate), serves as a valuable precursor in several synthetic transformations. Key applications include its use in the synthesis of complex heterocyclic systems and as a scaffold for molecules with potential pharmacological activity.

Synthesis of Heterocyclic Compounds

The furan ring system embedded within this compound can be chemically manipulated to generate other heterocyclic structures. Notable examples include the synthesis of diaryldihydrofuranones and furanmethanols.[1] These transformations highlight the utility of this building block in creating diverse molecular architectures.

Building Block for Bioactive Molecules

Furan-containing compounds are known to exhibit a wide range of biological activities. While direct pharmacological data on this compound is limited, its structural motifs are present in molecules with potential therapeutic applications. For instance, various phenyl-substituted furan derivatives have been investigated as inhibitors of phosphodiesterase 4 (PDE4), an enzyme implicated in inflammatory diseases.[2][3][4] Furthermore, the furan nucleus is a recognized pharmacophore in medicinal chemistry, with derivatives showing anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4][5][6][7][8][9][10][11] The unique substitution pattern of this compound makes it an attractive starting material for the exploration of new chemical entities with potential therapeutic value.

Experimental Protocols

Synthesis of Dimethyl 2-phenylfuran-3,4-dicarboxylate

A common and efficient method for the synthesis of the title compound involves the reaction of a sulfur ylide with an acetylenic ester.[1]

Reaction Scheme:

Synthesis_of_Dimethyl_2_phenylfuran_3_4_dicarboxylate cluster_reactants Reactants cluster_products Product Ylide 2-(Dimethyl-λ4-sulfanylidene)-1-phenylethan-1-one Product Dimethyl 2-phenylfuran-3,4-dicarboxylate Ylide->Product Toluene, 80 °C DMAD Dimethyl acetylenedicarboxylate (DMAD) DMAD->Product

Figure 1: Synthesis of Dimethyl 2-phenylfuran-3,4-dicarboxylate.

Materials:

ReagentMolecular Weight ( g/mol )Amount (mmol)Equivalents
2-(Dimethyl-λ4-sulfanylidene)-1-phenylethan-1-one180.261.01.0
Dimethyl acetylenedicarboxylate (DMAD)142.111.21.2
Toluene--Solvent

Procedure:

  • To a solution of 2-(dimethyl-λ4-sulfanylidene)-1-phenylethan-1-one (1.0 mmol) in toluene, add dimethyl acetylenedicarboxylate (1.2 mmol).

  • Heat the reaction mixture at 80 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford dimethyl 2-phenylfuran-3,4-dicarboxylate.

Quantitative Data:

ProductYield (%)
Dimethyl 2-phenylfuran-3,4-dicarboxylate75-85%

Note: The yield is dependent on the specific reaction conditions and purification.[1]

Application Protocol 1: Synthesis of Diaryl-dihydrofuranones

Dimethyl 2-phenylfuran-3,4-dicarboxylate can be converted to diaryl-dihydrofuranones, which are scaffolds of interest in medicinal chemistry.[1]

Reaction Workflow:

Synthesis_of_Diaryldihydrofuranones Start Dimethyl 2-phenylfuran-3,4-dicarboxylate Step1 Hydrolysis Start->Step1 Intermediate1 This compound Step1->Intermediate1 Step2 Conversion to Diaryl-dihydrofuranone Intermediate1->Step2 Synthesis_of_Furanmethanols Start Dimethyl 2-phenylfuran-3,4-dicarboxylate Step1 Reduction Start->Step1 e.g., LiAlH4 Product (2-Phenylfuran-3,4-diyl)dimethanol Step1->Product PDE4_Signaling_Pathway ATP ATP AC Adenylate Cyclase ATP->AC cAMP cAMP AC->cAMP PDE4 PDE4 cAMP->PDE4 PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP PDE4->AMP Hydrolyzes Inflammation Inflammatory Response PKA->Inflammation Inhibits Inhibitor Phenyl-furan Derivative (Potential Inhibitor) Inhibitor->PDE4 Inhibits

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 2-Phenylfuran-3,4-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of crude 2-Phenylfuran-3,4-dicarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide clear and actionable advice for obtaining a high-purity product. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the expected melting point of pure this compound?

Q2: What are the most common impurities in crude this compound?

The impurities present in the crude product are largely dependent on the synthetic route employed. A common method for synthesizing the diester precursor of this compound involves the reaction of a dimethylsulfonium acylmethylide with a dialkyl acetylenedicarboxylate.[1] Potential impurities from this synthesis, which would carry over after hydrolysis, could include:

  • Unreacted starting materials.

  • Side-products from the initial condensation reaction.

  • Byproducts from the hydrolysis of the corresponding diester.

For other furan dicarboxylic acids, such as 2,5-furandicarboxylic acid (FDCA), common impurities can include partially oxidized products like 5-formylfuran-2-carboxylic acid (FFCA).[2]

Q3: Which solvents are suitable for the recrystallization of this compound?

Based on the solubility of structurally similar furan dicarboxylic acids, the following solvents are good candidates for recrystallization:

  • Alcohols (Methanol, Ethanol): Carboxylic acids often exhibit good solubility in hot alcohols and lower solubility at room temperature, making these ideal for recrystallization.[3]

  • Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF): These polar aprotic solvents are known to dissolve furan dicarboxylic acids, particularly upon heating.[4]

  • Water: While many organic acids have limited solubility in cold water, solubility often increases significantly with temperature.

  • Mixed Solvent Systems: A combination of a good solvent (like an alcohol or DMSO) and a poor solvent (like water or a non-polar organic solvent) can be effective for achieving optimal crystal formation.

A solvent screening is recommended to identify the best solvent or solvent system for your specific crude product.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
The compound does not dissolve completely, even when heating. 1. The chosen solvent is not suitable. 2. The amount of solvent is insufficient. 3. The crude product contains a significant amount of insoluble impurities.1. Try a different solvent or a mixed solvent system. 2. Add more solvent in small portions until the compound dissolves. 3. Perform a hot filtration to remove insoluble impurities before allowing the solution to cool.
No crystals form upon cooling. 1. The solution is not sufficiently saturated. 2. The compound is too soluble in the chosen solvent, even at low temperatures. 3. The cooling process is too rapid.1. Evaporate some of the solvent to increase the concentration and then allow it to cool again. 2. Add a poor solvent dropwise to the solution until it becomes slightly turbid, then heat to redissolve and cool slowly. 3. Allow the solution to cool to room temperature slowly, and then place it in an ice bath.
Oily precipitate forms instead of crystals. 1. The melting point of the compound is lower than the boiling point of the solvent. 2. The concentration of the solute is too high. 3. The presence of significant impurities that inhibit crystallization.1. Choose a solvent with a lower boiling point. 2. Use a larger volume of solvent to create a more dilute solution. 3. Consider a pre-purification step, such as a wash with a solvent in which the desired product is insoluble but the impurities are soluble.
The purified product has a low melting point or a broad melting range. 1. Incomplete removal of impurities. 2. The presence of residual solvent in the crystals.1. Perform a second recrystallization. 2. Ensure the crystals are thoroughly dried under vacuum.
Low recovery of the purified product. 1. The compound has significant solubility in the cold solvent. 2. Too much solvent was used. 3. Crystals were lost during filtration.1. Cool the solution in an ice bath for a longer period to maximize crystal precipitation. 2. Minimize the amount of hot solvent used to dissolve the crude product. 3. Ensure the filter paper is properly fitted and wash the crystals with a minimal amount of ice-cold solvent.

Experimental Protocol: Recrystallization of this compound

This protocol provides a general guideline for the purification of crude this compound by recrystallization. The choice of solvent and specific volumes may need to be optimized based on the nature and quantity of the crude material.

1. Solvent Selection:

  • Place a small amount of the crude product (e.g., 10-20 mg) into several test tubes.

  • Add a few drops of different solvents (e.g., methanol, ethanol, water, ethyl acetate, toluene, and mixtures thereof) to each tube.

  • Observe the solubility at room temperature. A suitable recrystallization solvent should not dissolve the compound at room temperature.

  • Gently heat the test tubes. A good solvent will dissolve the compound when hot.

  • Allow the solutions to cool. The best solvent will result in the formation of well-defined crystals.

2. Recrystallization Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add the selected recrystallization solvent in small portions while heating the flask on a hot plate and stirring. Add just enough solvent to completely dissolve the solid at the boiling point of the solvent.

  • If there are insoluble impurities, perform a hot filtration. To do this, pre-heat a funnel and a receiving flask containing a small amount of boiling solvent. Quickly filter the hot solution through a fluted filter paper.

  • Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask with a watch glass will slow down the cooling process and promote the formation of larger crystals.

  • Once the flask has reached room temperature, place it in an ice bath to maximize crystallization.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.

  • Dry the purified crystals under vacuum to remove all traces of solvent.

3. Purity Assessment:

  • Determine the melting point of the dried crystals. A sharp melting point close to the literature value of similar compounds indicates high purity.

  • Obtain spectroscopic data (e.g., ¹H NMR, ¹³C NMR) to confirm the structure and purity of the final product.

Quantitative Data Summary

The following table summarizes physical property data for furan dicarboxylic acids that can be used as a reference.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
2,5-Diphenylfuran-3,4-dicarboxylic acidC₁₈H₁₂O₅308.29-
2-Methylfuran-3,4-dicarboxylic acidC₇H₆O₅170.12217-244[5]
Furan-2,3-dicarboxylic acidC₆H₄O₅156.09220-225
3,4-Thiophenedicarboxylic acidC₆H₄O₄S172.16226-331[6]
2,5-Furandicarboxylic acidC₆H₄O₅156.09342[7]

Visualizations

experimental_workflow cluster_dissolution Step 1: Dissolution cluster_filtration Step 2: Hot Filtration (Optional) cluster_crystallization Step 3: Crystallization cluster_isolation Step 4: Isolation & Drying crude_product Crude 2-Phenylfuran- 3,4-dicarboxylic acid solvent Add Recrystallization Solvent crude_product->solvent heat Heat to Dissolve solvent->heat hot_filtration Hot Filtration heat->hot_filtration impurities Insoluble Impurities hot_filtration->impurities cool_slowly Cool Slowly to Room Temperature hot_filtration->cool_slowly ice_bath Cool in Ice Bath cool_slowly->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash dry Dry Under Vacuum wash->dry pure_product Pure 2-Phenylfuran- 3,4-dicarboxylic acid dry->pure_product

Caption: Experimental workflow for the recrystallization of this compound.

troubleshooting_logic start Start Purification dissolve Dissolve Crude Product in Hot Solvent start->dissolve cool Cool Solution dissolve->cool crystals Crystals Form? cool->crystals filter_dry Filter and Dry Crystals crystals->filter_dry Yes no_crystals No Crystals crystals->no_crystals No oily_precipitate Oily Precipitate crystals->oily_precipitate Oily check_purity Check Purity (e.g., Melting Point) filter_dry->check_purity end Pure Product check_purity->end Pure impure_product Impure Product check_purity->impure_product Not Pure concentrate Concentrate Solution or Add Anti-Solvent no_crystals->concentrate change_solvent Change Solvent oily_precipitate->change_solvent repeat Repeat Recrystallization impure_product->repeat concentrate->cool change_solvent->dissolve repeat->dissolve

Caption: Troubleshooting logic for the purification of this compound.

References

Technical Support Center: Synthesis of 2-Phenylfuran-3,4-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to improve the yield and purity of 2-Phenylfuran-3,4-dicarboxylic acid and its esters.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is a reliable method for synthesizing dialkyl 2-phenylfuran-3,4-dicarboxylates?

A common and effective method involves the reaction of a dimethylsulfonium acylmethylide (a sulfur ylide) with a dialkyl acetylenedicarboxylate.[1] This approach offers a direct route to polysubstituted furans with moderate to good yields. The reaction proceeds through a tandem sequence of Michael addition, intramolecular nucleophilic addition, 4π ring opening, another intramolecular Michael addition, and finally, elimination.[1]

Q2: My reaction yield is consistently low. Which parameters are most critical for optimization?

Low yield is a common issue that can often be resolved by systematically optimizing the reaction conditions. The most influential factors are the choice of solvent and the reaction temperature.

  • Solvent Selection: The polarity of the solvent plays a crucial role. Dimethyl sulfoxide (DMSO) has been shown to be the most effective solvent for this synthesis, providing significantly higher yields compared to Dimethylformamide (DMF), Acetonitrile (MeCN), or Toluene.[1]

  • Reaction Temperature: For most substrates, a reaction temperature of 80 °C is optimal. However, for less reactive diacyl-stabilized sulfonium ylides, the temperature may need to be increased to as high as 160 °C, potentially with the use of microwave irradiation to achieve moderate to good yields.[1]

  • Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen) can improve the yield. A decrease in yield was observed when the reaction was conducted without nitrogen protection.[1]

Below is a troubleshooting workflow to diagnose and resolve low-yield issues.

G Troubleshooting Workflow for Low Yield start Low Yield Observed check_reagents Verify Purity of Starting Materials (Ylide & Alkyne) start->check_reagents check_conditions Review Reaction Conditions check_reagents->check_conditions Reagents Pure optimize_solvent Optimize Solvent System check_conditions->optimize_solvent optimize_temp Adjust Temperature optimize_solvent->optimize_temp Using DMSO? success Yield Improved optimize_solvent->success Switched to DMSO analyze_side_products Identify Side Products (TLC, NMR, LC-MS) optimize_temp->analyze_side_products Temp at 80-160°C? purification Refine Purification Strategy analyze_side_products->purification purification->success

Caption: Troubleshooting workflow for low yield synthesis.

Q3: What are the effects of different substituents on the sulfur ylide?

The electronic nature of the substituent on the aryl group of the sulfur ylide can impact the reaction yield.

  • Electron-donating and Halogen Groups: Ylides with methyl, fluoro, chloro, bromo, and trifluoromethyl groups on the aryl ring are well-tolerated and generally produce good yields.[1]

  • Electron-withdrawing Groups: Strongly electron-deficient groups, such as a nitro group (e.g., on 4-nitrophenyl), can lead to a decrease in the isolated yield. For instance, the ylide derived from 2-(dimethyl-λ4-sulfanylidene)-1-(4-nitrophenyl)ethan-1-one resulted in a 45% yield under optimized conditions.[1]

  • Bulky Groups: Larger aromatic systems, such as naphthyl groups, have been shown to produce high yields (75-85%).[1]

Q4: How can I synthesize the required sulfur ylide precursor?

The sulfur ylide is typically prepared in a two-step process:

  • Sulfonium Salt Formation: A halomethyl carbonyl compound is reacted with dimethyl sulfide in a solvent like acetone. The mixture is stirred for approximately 12 hours, after which the resulting solid sulfonium halide is filtered and washed.[1]

  • Ylide Generation: The sulfonium halide is then treated with a base, such as sodium hydroxide (NaOH), in water at 0 °C. After stirring for about 30 minutes, the ylide product is extracted using a solvent like dichloromethane.[1]

Data Summary

Table 1: Effect of Reaction Solvent on Yield

This table summarizes the impact of different solvents on the yield of dimethyl 2-phenylfuran-3,4-dicarboxylate (3aa) from the reaction of dimethyl acetylenedicarboxylate (1a) and 2-(dimethyl-λ4-sulfanylidene)-1-phenylethan-1-one (2a) at 80 °C.

EntrySolventYield (%)
1Toluene25
2DMF57
3MeCN50
4DMSO81
Data sourced from RSC Publishing.[1]
Table 2: Effect of Aryl Substituents on Yield

This table shows the yields for various dimethyl 2-arylfuran-3,4-dicarboxylates synthesized under optimized conditions (DMSO, 80 °C).

ProductAryl Group (Substituent)Yield (%)
3ab4-Methylphenyl84
3ac4-Fluorophenyl86
3ad4-Chlorophenyl83
3ae4-Bromophenyl82
3ai4-Nitrophenyl45
3aj3,4-Dichlorophenyl74
3akNaphthalen-1-yl85
Data sourced from RSC Publishing.[1]

Experimental Protocols & Reaction Mechanism

Protocol 1: General Synthesis of Dialkyl 2-Phenylfuran-3,4-dicarboxylates

This protocol is adapted from the regioselective synthesis reported in the literature.[1]

Materials:

  • Dimethylsulfonium acylmethylide (e.g., 2-(dimethyl-λ4-sulfanylidene)-1-phenylethan-1-one) (1.0 mmol)

  • Dialkyl acetylenedicarboxylate (e.g., dimethyl acetylenedicarboxylate) (1.2 mmol)

  • Anhydrous DMSO (5 mL)

  • Nitrogen gas supply

Procedure:

  • To a dry reaction flask, add the dimethylsulfonium acylmethylide (1.0 mmol).

  • Add anhydrous DMSO (5 mL) to the flask.

  • Add the dialkyl acetylenedicarboxylate (1.2 mmol) to the solution.

  • Purge the flask with nitrogen and maintain a nitrogen atmosphere.

  • Heat the reaction mixture to 80 °C with stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Add water to the mixture and extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure dialkyl 2-phenylfuran-3,4-dicarboxylate.

Proposed Reaction Mechanism

The synthesis proceeds through a series of intermediates as outlined below.

G Proposed Reaction Mechanism reactants Sulfur Ylide + Dialkyl Acetylenedicarboxylate int_A Intermediate A (Zwitterion) reactants->int_A Michael Addition int_B Intermediate B (Oxathietane) int_A->int_B Intramolecular Nucleophilic Addition int_C Intermediate C (Enolate) int_B->int_C 4π Ring Opening int_D Intermediate D (Cyclic) int_C->int_D Intramolecular Michael Addition product Dialkyl Furan-3,4-dicarboxylate + Dimethyl Sulfide int_D->product Elimination of SMe₂

Caption: Proposed mechanism for furan-3,4-dicarboxylate synthesis.

The process begins with a Michael addition of the sulfur ylide to the acetylenic ester, forming intermediate A.[1] This is followed by an intramolecular nucleophilic addition to create zwitterionic intermediate B, which undergoes a 4π ring opening to form enolate C.[1] A subsequent intramolecular Michael addition and elimination of dimethyl sulfide yields the final furan product.[1]

References

Common side reactions in the synthesis of polysubstituted furans

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center for the synthesis of polysubstituted furans. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments. Here you will find frequently asked questions (FAQs) and detailed troubleshooting guides in a question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: My Paal-Knorr furan synthesis is resulting in a very low yield. What are the potential causes and how can I improve it?

A1: Low yields in the Paal-Knorr synthesis, which involves the acid-catalyzed cyclization and dehydration of 1,4-diketones, are a common issue.[1][2] Several factors could be contributing to this problem:

  • Incomplete Cyclization: The cyclization of the 1,4-dicarbonyl compound is the rate-determining step.[2] Insufficient acid catalysis or reaction time can lead to incomplete conversion.

  • Side Reactions: The acidic conditions and elevated temperatures often required can promote side reactions such as polymerization or degradation of the starting material or the furan product. Furan rings with electron-releasing substituents are particularly susceptible to acid-catalyzed polymerization and ring-opening reactions.[3]

  • Starting Material Purity: The presence of impurities in the 1,4-diketone starting material can interfere with the reaction.

  • Inadequate Dehydration: Inefficient removal of water can shift the equilibrium back towards the hemiacetal intermediate, thus reducing the yield of the final furan product.[1]

Troubleshooting Suggestions:

  • Optimize Acid Catalyst: Screen different protic acids (e.g., H₂SO₄, HCl, p-TsOH) and Lewis acids (e.g., ZnCl₂, BF₃·Et₂O) to find the most effective catalyst for your specific substrate.[2]

  • Adjust Reaction Temperature and Time: Experiment with milder reaction temperatures and monitor the reaction progress over time to find the optimal balance between reaction rate and prevention of side reactions.

  • Use a Dehydrating Agent: Employing a dehydrating agent like phosphorus pentoxide (P₂O₅) or acetic anhydride can help drive the reaction to completion by removing water as it is formed.[2]

  • Purify Starting Materials: Ensure the 1,4-diketone is of high purity before starting the reaction.

  • Protect Sensitive Functional Groups: If your substrate contains acid-sensitive functional groups, consider using protecting groups that can be removed after the furan ring formation.

Q2: I am observing the formation of an unexpected isomer in my Feist-Benary furan synthesis. What is the likely side product and how can I suppress its formation?

A2: A common side reaction in the Feist-Benary synthesis, which is the base-catalyzed condensation of an α-halo ketone and a β-dicarbonyl compound, is the formation of a furan isomer through a competing reaction pathway.[4][5]

The expected product is a 3-carbonyl substituted furan. However, under certain conditions, the intermediate tricarbonyl compound can undergo an acid-catalyzed cyclization, similar to the Paal-Knorr synthesis, to yield a different furan isomer.[4]

Troubleshooting Strategies:

  • Choice of Base: The choice of base is crucial. Milder bases like pyridine or triethylamine are generally preferred over strong bases such as sodium hydroxide, which can promote side reactions.[6]

  • Control of Reaction pH: Maintaining a basic environment throughout the reaction is key to favoring the Feist-Benary pathway. Any shift towards acidic conditions can promote the Paal-Knorr type cyclization of the intermediate.

  • Reaction Temperature: Lowering the reaction temperature may help to suppress the formation of the isomeric byproduct by reducing the rate of the competing reaction.

Q3: My multicomponent reaction for furan synthesis is complete, but I am struggling with the purification of the final product from a stoichiometric byproduct. What is a common culprit and how can I address this?

A3: In phosphine-mediated multicomponent reactions for the synthesis of polysubstituted furans, a common and often troublesome byproduct is a stoichiometric amount of phosphine oxide (e.g., nBu₃P=O).[7] The similar polarity of the phosphine oxide to the desired furan product can make chromatographic purification challenging.

Purification and Prevention Strategies:

  • Catalytic Approach: A modern approach to circumvent this issue is to use a catalytic amount of phosphine in conjunction with a reducing agent, such as a silane.[7][8] The silane reduces the phosphine oxide byproduct back to the phosphine, allowing it to re-enter the catalytic cycle. This significantly reduces the amount of phosphine oxide in the final reaction mixture.

  • Chromatography Optimization: If using a stoichiometric amount of phosphine is unavoidable, careful optimization of the chromatographic conditions (e.g., solvent system, stationary phase) may be necessary to achieve separation.

  • Crystallization: If your furan product is a solid, recrystallization can be an effective method for purification.

Troubleshooting Guides

Guide 1: Low Yield in Furan Synthesis via Lithiation and Alkylation

Problem: You are synthesizing a 2-alkylfuran by lithiating furan with n-BuLi followed by alkylation with a bromoalkane, but the yield is consistently low.

Potential Causes & Solutions:

Potential Cause Troubleshooting Step
Inadequately dried solvents and reagents Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use freshly distilled and deaerated solvents (e.g., THF).
Inaccurate n-BuLi concentration The concentration of commercially available n-BuLi can decrease over time due to thermal decomposition.[9] Titrate the n-BuLi solution before use to determine its exact molarity.
Competing elimination reaction The use of 1-bromoalkanes can lead to a competing elimination reaction to form an alkene.[9] Consider using the corresponding 1-iodoalkane, which is a better electrophile and may reduce the extent of elimination.
Self-quenching of the intermediate The protons on the alkyl group of the product (furyl-CH₂-alkyl) can be more acidic than the proton at the 2-position of furan. This can lead to the product quenching the lithiated furan intermediate.[9] Try adding the alkylating agent at a very low temperature (e.g., -78 °C) and monitor the reaction closely.
Incomplete reaction Allow the reaction to stir overnight to ensure it goes to completion.[9]
Workup issues During the aqueous workup, ensure efficient extraction of the product by performing multiple extractions with a suitable organic solvent like diethyl ether.[9]
Guide 2: Formation of Polyhalogenated Byproducts in Furan Halogenation

Problem: When attempting to mono-halogenate a furan ring, you are observing the formation of di- and polyhalogenated products.

Potential Causes & Solutions:

Potential Cause Troubleshooting Step
High reactivity of the furan ring Furan reacts vigorously with halogens like bromine and chlorine at room temperature.[3]
Reaction Conditions To achieve mono-halogenation, milder reaction conditions are necessary.
Bromination For 2-bromofuran, perform the bromination at a low temperature (e.g., -5°C) in a solvent like DMF or dioxane.[3]
Chlorination For mono-chlorination, similarly mild conditions and careful control of stoichiometry are required.
Substituent Effects If the furan ring has an electron-withdrawing group at the 2-position, bromination will preferentially occur at the 5-position.[3]

Experimental Protocols

Protocol 1: General Procedure for Paal-Knorr Furan Synthesis

This protocol describes a general method for the synthesis of a polysubstituted furan from a 1,4-diketone using an acid catalyst.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the 1,4-diketone in a suitable solvent (e.g., toluene, acetic acid).

  • Catalyst Addition: Add a catalytic amount of an acid (e.g., p-toluenesulfonic acid, sulfuric acid).

  • Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Neutralize the acid with a base (e.g., saturated sodium bicarbonate solution).

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Drying and Concentration: Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by distillation/recrystallization to obtain the desired polysubstituted furan.

Visualizations

Paal_Knorr_Mechanism diketone 1,4-Diketone protonated_carbonyl Protonated Carbonyl diketone->protonated_carbonyl + H+ enol Enol Intermediate protonated_carbonyl->enol Enolization hemiketal Hemiacetal Intermediate enol->hemiketal Intramolecular Attack protonated_hydroxyl Protonated Hemiacetal hemiketal->protonated_hydroxyl + H+ furan_cation Furan Cation protonated_hydroxyl->furan_cation - H2O furan Polysubstituted Furan furan_cation->furan - H+

Caption: Paal-Knorr synthesis reaction pathway.

Feist_Benary_Side_Reaction start α-Halo Ketone + β-Dicarbonyl enolate Enolate Formation (Base) start->enolate intermediate Tricarbonyl Intermediate enolate->intermediate Nucleophilic Attack feist_benary_product Feist-Benary Product (3-Carbonyl Furan) intermediate->feist_benary_product Base-catalyzed Cyclization paal_knorr_product Paal-Knorr Type Product (Isomeric Furan) intermediate->paal_knorr_product Acid-catalyzed Cyclization (Side Reaction)

Caption: Competing pathways in Feist-Benary synthesis.

Troubleshooting_Workflow start Low Yield in Furan Synthesis check_reagents Check Purity and Dryness of Reagents and Solvents start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Catalyst) start->check_conditions analyze_byproducts Analyze Byproducts (NMR, MS) start->analyze_byproducts optimize_purification Optimize Purification Method start->optimize_purification pathway_a Impure/Wet Reagents check_reagents->pathway_a pathway_b Suboptimal Conditions check_conditions->pathway_b pathway_c Side Reaction Identified analyze_byproducts->pathway_c pathway_d Purification Issue optimize_purification->pathway_d solution_a Purify/Dry Reagents and Solvents pathway_a->solution_a Yes solution_b Systematically Vary Conditions pathway_b->solution_b Yes solution_c Modify Reaction to Suppress Side Reaction pathway_c->solution_c Yes solution_d Develop New Purification Protocol pathway_d->solution_d Yes

Caption: A logical workflow for troubleshooting low yields.

References

Technical Support Center: High Vacuum Distillation for Purification of Furan Carboxylate Esters

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the high vacuum distillation of furan carboxylate esters. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data to ensure successful purification.

Frequently Asked Questions (FAQs)

Q1: Why is high vacuum distillation the preferred method for purifying furan carboxylate esters?

A1: Furan carboxylate esters often have high boiling points. Distilling them at atmospheric pressure would require very high temperatures, which can lead to thermal decomposition of the furan ring.[1] High vacuum distillation significantly lowers the boiling point of these compounds, allowing for distillation at much lower temperatures and minimizing the risk of degradation.[1]

Q2: What level of vacuum is typically required for the distillation of furan carboxylate esters?

A2: A high vacuum is generally necessary. Pressures are typically below 4 mbar, with pressures lower than 1 mbar being ideal for minimizing the distillation temperature.[2]

Q3: What is a "total heating environment" and why is it important?

A3: A "total heating environment" refers to a distillation setup where all parts of the apparatus, from the distillation flask to the collection flask, are heated uniformly. This prevents the product from solidifying or crystallizing in cooler parts of the apparatus before reaching the collection flask, which can cause blockages. This is particularly important for higher melting point furan carboxylate esters.

Q4: Can I use a standard distillation setup for high vacuum distillation?

A4: While a standard setup can be adapted, specialized equipment for high vacuum distillation, such as a short-path distillation apparatus or a Kugelrohr, is highly recommended. These setups are designed to minimize the distance the vapor has to travel, reducing product loss on the surfaces of the apparatus.

Q5: What are the common impurities found in crude furan carboxylate esters?

A5: Common impurities can include unreacted starting materials (e.g., furoic acid, alcohol), residual solvents, and side products from the esterification reaction. Depending on the synthesis route, byproducts from the formation of the furan ring itself may also be present.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the high vacuum distillation of furan carboxylate esters.

Problem 1: The vacuum pump is running, but I cannot achieve the desired low pressure.
Possible Cause Solution
Leaks in the system Carefully inspect all ground glass joints, O-rings, and tubing connections for cracks or improper seating. A small amount of high-vacuum grease on the joints can ensure a good seal.
Contaminated pump oil If the oil in the vacuum pump is cloudy or discolored, it needs to be changed according to the manufacturer's instructions.
Cold trap is not cold enough or is full Ensure the cold trap is filled with a suitable coolant (e.g., dry ice/acetone or liquid nitrogen) to effectively trap volatile substances that could contaminate the pump oil. If the trap is full of frozen material, it should be carefully cleaned.
Improperly sealed system Double-check that all components are clamped securely and that there are no open connections.

G cluster_leaks Leak Check cluster_pump Pump Inspection cluster_trap Cold Trap Check start Low Vacuum Reading check_leaks Check for Leaks (Joints, Tubing) start->check_leaks check_pump Inspect Vacuum Pump start->check_pump check_trap Examine Cold Trap start->check_trap leaks_found Leaks Found? check_leaks->leaks_found pump_issue Oil Dirty or Pump Malfunctioning? check_pump->pump_issue trap_issue Trap Ineffective or Full? check_trap->trap_issue reseal Reseal Joints/ Replace Tubing solved Vacuum Improves reseal->solved Problem Solved leaks_found->reseal Yes change_oil Change Pump Oil change_oil->solved Problem Solved pump_issue->change_oil Yes refill_clean Refill Coolant/ Clean Trap refill_clean->solved Problem Solved trap_issue->refill_clean Yes

Problem 2: The product is not distilling over, even at high temperature and low pressure.
Possible Cause Solution
Inaccurate temperature reading Ensure the thermometer is placed correctly to measure the vapor temperature, not the temperature of the heating mantle or oil bath.
Inaccurate pressure reading Verify that your vacuum gauge is functioning correctly and is placed appropriately in the system to give an accurate reading of the pressure at the distillation head.
Boiling point is higher than anticipated The actual boiling point under your specific vacuum conditions may be higher than expected. Cautiously and slowly increase the temperature. Refer to the boiling point data table below.
Insufficient heating Ensure the heating mantle or oil bath is in good contact with the distillation flask for efficient heat transfer.

G cluster_temp Temperature Check cluster_pressure Pressure Check cluster_heating Heating Check start Product Not Distilling check_temp Verify Temperature Reading start->check_temp check_pressure Verify Pressure Reading start->check_pressure check_heating Check Heat Source start->check_heating temp_issue Thermometer Positioned Correctly? check_temp->temp_issue pressure_issue Gauge Accurate? check_pressure->pressure_issue heating_issue Sufficient Heat Transfer? check_heating->heating_issue adjust_thermometer Adjust Thermometer Position distillation_starts Distillation Begins adjust_thermometer->distillation_starts Problem Solved temp_issue->adjust_thermometer No check_gauge Check/Calibrate Gauge check_gauge->distillation_starts Problem Solved pressure_issue->check_gauge No increase_heat Increase Heat Slowly increase_heat->distillation_starts Problem Solved heating_issue->increase_heat Yes

Problem 3: The product is darkening or charring in the distillation flask.
Possible Cause Solution
Temperature is too high This indicates thermal decomposition. Immediately reduce the heating temperature. It is crucial to distill at the lowest possible temperature.
Pressure is not low enough A higher than optimal pressure will necessitate a higher distillation temperature, increasing the risk of decomposition. Re-evaluate your vacuum system for leaks.
Presence of acidic or basic impurities Trace amounts of acid or base can catalyze polymerization or decomposition of furan compounds at high temperatures.[3][4][5] Consider a pre-purification step, such as a wash with a dilute bicarbonate solution followed by drying, before distillation.

G start Product Darkening/ Charring check_temp Is Temperature Too High? start->check_temp check_pressure Is Pressure Too High? start->check_pressure check_impurities Are Impurities Present? start->check_impurities reduce_temp Reduce Heating Temperature check_temp->reduce_temp Yes improve_vacuum Improve Vacuum check_pressure->improve_vacuum Yes pre_purify Pre-purify Crude Material check_impurities->pre_purify Yes problem_solved Decomposition Stops reduce_temp->problem_solved Problem Solved improve_vacuum->problem_solved Problem Solved pre_purify->problem_solved Problem Solved

Quantitative Data

Table 1: Boiling Points of Selected Furan Carboxylate Esters at Various Pressures

CompoundBoiling Point at 760 mmHg (°C)Boiling Point at Reduced Pressure (°C / mmHg)
Methyl 2-furoate 181[6][7][8]178-180 / 60[6], 146-148 / 0.75[6]
Ethyl 2-furoate 196[9][10][11][12]-
Propyl 2-furoate 211[13][14][15]-
Butyl 2-furoate 233[16][17]83-84 / 1[16]
Methyl 3-furoate -64 / 4[18]

Note: Data at very high vacuum (e.g., <1 mmHg) is not always readily available in the literature and may need to be determined empirically.

Experimental Protocols

Protocol 1: High Vacuum Distillation using a Short-Path Apparatus

This protocol is suitable for the purification of small to medium quantities (1-50 g) of furan carboxylate esters.

1. Preparation:

  • Ensure all glassware is clean and thoroughly dried to prevent contamination and vacuum leaks.

  • Assemble the short-path distillation apparatus as shown in the diagram below. Lightly grease all ground glass joints with high-vacuum grease.

  • Place a magnetic stir bar in the distillation flask.

  • Add the crude furan carboxylate ester to the distillation flask. Do not fill the flask more than two-thirds full.

2. System Evacuation:

  • Connect the vacuum pump to the apparatus through a cold trap.

  • Turn on the cooling water to the condenser.

  • Turn on the magnetic stirrer to ensure smooth boiling.

  • Slowly open the vacuum valve to evacuate the system. The pressure should drop to the desired level (ideally < 1 mbar).

3. Distillation:

  • Once a stable vacuum is achieved, begin to heat the distillation flask using a heating mantle or oil bath.

  • Increase the temperature gradually. Observe for the first signs of condensation on the condenser.

  • Collect any initial low-boiling fractions in a separate receiving flask.

  • When the desired product begins to distill, as indicated by a stable temperature reading at the thermometer and the appearance of a clear, colorless distillate, switch to a clean receiving flask.

  • Continue distillation until almost all the product has been collected. Do not distill to dryness to avoid the formation of potentially explosive residues.

4. Shutdown:

  • Remove the heating source and allow the system to cool to room temperature.

  • Slowly and carefully vent the system by opening the vacuum valve to introduce air (or an inert gas like nitrogen).

  • Turn off the vacuum pump and the cooling water.

  • Disassemble the apparatus and collect the purified product.

G start Start: Crude Ester setup 1. Assemble Dry Short-Path Apparatus start->setup evacuate 2. Evacuate System (< 1 mbar) setup->evacuate heat 3. Gradually Heat with Stirring evacuate->heat distill 4. Collect Fractions heat->distill shutdown 5. Cool and Vent System distill->shutdown end End: Purified Ester shutdown->end

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves when performing a high vacuum distillation.[19][20]

  • Implosion Hazard: Distillation under high vacuum carries a risk of implosion. It is crucial to use glassware that is free from cracks or scratches. Performing the distillation behind a blast shield is highly recommended.

  • Thermal Hazards: Use caution when working with heating mantles and hot oil baths. Ensure that the heating apparatus is connected to a variable power supply to allow for fine temperature control.

  • Chemical Hazards: Furan derivatives can be irritants and may be harmful if inhaled or absorbed through the skin.[19][21] Consult the Safety Data Sheet (SDS) for the specific furan carboxylate ester you are working with.[19][21][22][23] Always work in a well-ventilated fume hood.

  • Cold Trap Safety: When using a cold trap with liquid nitrogen, be aware that oxygen can condense from the air, creating a potential explosion hazard if it comes into contact with organic materials. Ensure the system is under vacuum before cooling the trap.

  • Shutdown Procedure: Never introduce air into a hot system. Always allow the apparatus to cool to room temperature before venting.

References

Technical Support Center: Recrystallization of Furan-Based Carboxylic Acids

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions (FAQs) for the recrystallization of furan-based carboxylic acids.

Frequently Asked Questions (FAQs)

Q1: What are the most common solvents for the recrystallization of furan-based carboxylic acids?

A1: The choice of solvent is critical and depends on the specific furan-based carboxylic acid's polarity. Water is a primary choice for many, especially for compounds like 2-furoic acid, due to its ability to form hydrogen bonds. For less polar derivatives, or to create a solvent/anti-solvent system, organic solvents are employed. Common choices include ethanol, toluene, and hexane. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures.

Q2: My compound "oils out" instead of crystallizing. What should I do?

A2: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute, or if the solution is supersaturated.

  • Immediate Steps: Add a small amount of additional hot solvent to redissolve the oil. Then, allow the solution to cool much more slowly. Vigorous stirring during cooling can also sometimes promote crystallization over oiling.

  • Preventative Measures: Ensure you are not using a solvent with an excessively high boiling point. If the problem persists, consider using a lower-boiling point solvent or a solvent mixture.

Q3: The purity of my recrystallized product is not improving. What are the likely causes?

A3: If purity is not improving, it could be due to several factors:

  • Inappropriate Solvent Choice: The chosen solvent may be dissolving the impurities as well as the desired compound, leading to their co-crystallization. Experiment with solvents of different polarities.

  • Occluded Impurities: Rapid crystal growth can trap impurities within the crystal lattice. To prevent this, ensure the solution cools slowly to allow for the formation of purer crystals.

  • Insoluble Impurities: If there are impurities insoluble in the hot solvent, they should be removed via hot filtration before the cooling and crystallization step.

Q4: I am experiencing very low recovery of my compound after recrystallization. How can I improve the yield?

A4: Low recovery is a common issue. Consider the following troubleshooting steps:

  • Excessive Solvent: Using too much solvent will result in a significant portion of your compound remaining dissolved even at low temperatures. Use the minimum amount of hot solvent required to fully dissolve the solid.

  • Premature Crystallization: If the compound crystallizes too early (e.g., during hot filtration), you will lose product. Ensure your filtration apparatus is pre-heated.

  • Incomplete Crystallization: Ensure the solution has been cooled for a sufficient amount of time. Cooling in an ice bath after initial cooling to room temperature can help maximize crystal formation.

  • Solubility in Cold Solvent: Your compound may still have some solubility in the cold solvent. Minimize the amount of cold solvent used for washing the crystals.

Troubleshooting Guide

This section provides a more in-depth look at specific problems and their solutions.

Problem Potential Cause(s) Recommended Solution(s)
No Crystals Form Upon Cooling The solution is not supersaturated; too much solvent was used. The compound is highly soluble in the solvent even at low temperatures.1. Try to induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal. 2. Evaporate some of the solvent to increase the concentration. 3. If the compound is still soluble, the solvent is likely unsuitable. Re-dissolve and try a different solvent or an anti-solvent.
Colored Impurities Remain The impurities are co-crystallizing with the product.1. Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use sparingly, as it can also adsorb the desired product. 2. Perform a second recrystallization with a different solvent.
Crystals are Very Fine or Powdery The solution cooled too quickly, leading to rapid nucleation.1. Ensure a slow cooling process. Insulate the flask to allow for gradual temperature decrease. 2. Re-dissolve the powder in hot solvent and cool it down at a slower rate.

Quantitative Data: Solvent Selection

The following table provides a summary of suitable solvents for the recrystallization of 2-Furoic Acid, a common furan-based carboxylic acid. This can serve as a starting point for derivative compounds.

Solvent Polarity Index Boiling Point (°C) Suitability & Notes
Water 10.2100Excellent. 2-Furoic acid is sparingly soluble in cold water but very soluble in hot water, making it an ideal choice.
Ethanol 4.378Good. Can be used, but the solubility difference between hot and cold is less pronounced than in water, potentially leading to lower yields.
Toluene 2.4111Good for solvent/anti-solvent systems. 2-Furoic acid has some solubility in hot toluene. Can be used in combination with a less polar anti-solvent like hexane.
Hexane 0.169Poor as a primary solvent; Good as an anti-solvent. 2-Furoic acid is largely insoluble in hexane. It is often used as an anti-solvent with toluene or another solvent in which the acid has higher solubility.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization of 2-Furoic Acid using Water

  • Dissolution: In an Erlenmeyer flask, add the impure 2-furoic acid. Add a minimal amount of deionized water and heat the mixture on a hot plate with stirring. Continue to add small portions of hot water until the 2-furoic acid is completely dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration. Pre-heat a funnel and a new flask to prevent premature crystallization. Pour the hot solution through a fluted filter paper to remove the impurities.

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry completely. This can be done by leaving them in the Büchner funnel with air being drawn through, or by transferring them to a watch glass to air dry.

Visual Workflow and Logic Diagrams

Recrystallization_Workflow cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation A Select Solvent B Dissolve Impure Solid in Minimum Hot Solvent A->B C Hot Filtration (if insoluble impurities) B->C D Cool Solution Slowly C->D E Induce Crystallization (if needed) D->E F Vacuum Filtration E->F G Wash Crystals with Cold Solvent F->G H Dry Crystals G->H I Pure Crystals H->I

Caption: General workflow for the recrystallization of furan-based carboxylic acids.

Troubleshooting_Tree A Recrystallization Issue? B No Crystals Form A->B Problem C Oiling Out A->C Problem D Low Yield A->D Problem E Poor Purity A->E Problem F 1. Add Seed Crystal 2. Scratch Flask 3. Evaporate Solvent B->F Solution G 1. Reheat & Add More Solvent 2. Cool Slowly 3. Change Solvent C->G Solution H 1. Use Less Solvent 2. Ensure Slow Cooling 3. Minimize Washing D->H Solution I 1. Use Activated Charcoal 2. Re-crystallize 3. Change Solvent E->I Solution

Caption: Decision tree for troubleshooting common recrystallization problems.

Technical Support Center: Thermal Analysis of Furan-Based Polymers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with furan-based polymers. It is designed to address common issues encountered during thermal stability and degradation analysis using techniques such as Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS).

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section is organized in a question-and-answer format to directly address specific issues you might encounter during your experiments.

Thermogravimetric Analysis (TGA)

Question: My TGA results for a furan-based polymer show an initial weight loss at a lower temperature than expected (e.g., below 100°C). What could be the cause?

Answer: This initial weight loss is often attributable to the presence of residual moisture or volatile solvents within the polymer matrix.[1][2] Furan-based polymers, particularly those synthesized in solution, can retain solvents. Additionally, their inherent hydrophilicity can lead to moisture absorption from the atmosphere.

  • Troubleshooting Steps:

    • Ensure your sample is thoroughly dried in a vacuum oven before TGA analysis.

    • Perform a pre-heating step in the TGA instrument at a temperature slightly above the boiling point of the suspected solvent or water (e.g., 110-120°C) for a period of time to remove volatiles before starting the main degradation analysis.[2]

    • Always handle and store your samples in a desiccator to minimize moisture absorption.

Question: The degradation profile of my furan-based polymer in the TGA shows multiple overlapping decomposition steps. How can I interpret this?

Answer: Multiple or overlapping decomposition steps in furan-based polymers can indicate a complex degradation mechanism involving different parts of the polymer structure (the furan ring, the aliphatic/aromatic chains, and ester/amide linkages). It can also suggest the presence of different polymer chain lengths or impurities.

  • Troubleshooting Steps:

    • Analyze the derivative of the TGA curve (DTG curve). The peaks in the DTG curve correspond to the temperatures of maximum degradation rate for each step, which can help to separate and identify the different degradation processes.[3]

    • Couple the TGA with a mass spectrometer (TGA-MS) or a Fourier-transform infrared spectrometer (TGA-FTIR) to identify the gaseous products evolved at each degradation step. This will provide direct evidence of which parts of the polymer are degrading.

    • Consider that the furan ring itself can undergo complex reactions, including ring-opening and fragmentation, which can contribute to the multi-step degradation profile.[4]

Question: My TGA results are not reproducible. What are the possible reasons?

Answer: Lack of reproducibility in TGA can stem from several factors, including instrumental issues and sample preparation.[5]

  • Troubleshooting Steps:

    • Instrument Calibration: Ensure the TGA is properly calibrated for both mass and temperature.[5]

    • Sample Preparation: Use a consistent sample mass and form (e.g., powder, film) for all runs. Inconsistent sample packing can affect heat transfer and degradation.

    • Atmosphere: Maintain a consistent and pure purge gas (e.g., nitrogen, air) flow rate.

    • Crucible Type: Use the same type of crucible (e.g., alumina, platinum) for all experiments, as different materials can have catalytic effects.

    • Heating Rate: Ensure the heating rate is identical for all runs, as this can significantly affect the degradation temperatures.[2]

Differential Scanning Calorimetry (DSC)

Question: I am having trouble observing a clear glass transition (Tg) for my furan-based polymer in the DSC thermogram. Why might this be?

Answer: A weak or broad glass transition can be due to several factors related to the polymer's structure and thermal history.

  • Troubleshooting Steps:

    • Thermal History: The presence of thermal history can obscure the Tg. It is recommended to perform a heat-cool-heat cycle in the DSC. The Tg should be determined from the second heating scan to ensure a consistent thermal history.[6]

    • Crystallinity: For semi-crystalline furan-based polymers, a high degree of crystallinity can restrict the molecular motion of the amorphous regions, leading to a less pronounced Tg.

    • Modulated DSC: If the Tg is still difficult to detect, consider using a modulated DSC (MDSC) technique. MDSC can separate the reversing heat flow (associated with the glass transition) from the non-reversing heat flow, making the Tg easier to identify.[7]

    • Sample Preparation: Ensure good thermal contact between the sample and the DSC pan.

Question: My furan-based polyester shows multiple melting peaks in the DSC curve. What does this signify?

Answer: Multiple melting peaks in semi-crystalline polymers like some furan-based polyesters are common and can be attributed to:

  • Melting and Recrystallization: During the heating scan, less perfect crystals may melt at a lower temperature and then recrystallize into more stable forms, which then melt at a higher temperature.

  • Different Crystal Structures: The polymer may exhibit different crystal morphologies or polymorphs, each with its own melting point.

  • Effect of Thermal History: The cooling rate from the melt can influence the crystal structure and lead to multiple melting endotherms.

  • Troubleshooting Steps:

    • Vary the heating and cooling rates in your DSC experiments to observe how the melting peaks change. This can help to confirm if melting-recrystallization is occurring.

    • Use techniques like X-ray diffraction (XRD) to identify the different crystalline structures present in the sample.

Question: The baseline of my DSC thermogram is drifting, making it difficult to analyze the data. What should I do?

Answer: Baseline drift in DSC can be caused by instrumental factors or sample properties.

  • Troubleshooting Steps:

    • Instrument Stabilization: Ensure the DSC has had adequate time to stabilize at the initial temperature before starting the run.

    • Crucible and Lid: Make sure the crucible and lid are properly sealed and that there is no contamination on the outside of the pan.

    • Sample Mass: Use an appropriate sample mass (typically 5-10 mg). Too large a sample can cause baseline issues.

    • Purge Gas: Ensure a consistent flow of a dry purge gas.

    • Baseline Subtraction: Most DSC software allows for baseline subtraction to correct for drift.

Quantitative Data Summary

The following tables summarize the thermal properties of various furan-based polymers reported in the literature. These values can serve as a reference for your own experimental results.

Table 1: Thermal Decomposition Temperatures and Char Yield of Furan-Based Polymers

Polymer TypeSpecific PolymerTd5% (°C)Td10% (°C)Char Yield (%) at high temp.Reference
Polyimides FPA-PI> 425-54 - 60[8]
DFDA-PI (n=1.5)-~300-[9]
Polyesters Poly(hexamethylene 2,5-furan dicarboxylate) (PHF)> 350--[6]
Poly(ethylene furanoate) (PEF)-~370-[10]
BHMF-based polyesters> 250--[11]
Polyamides Furan-based polyamides-400 - 490-[12]
Polycarbonates Furan-based polycarbonates156 - 244--[13]

Table 2: Glass Transition and Melting Temperatures of Furan-Based Polymers

Polymer TypeSpecific PolymerTg (°C)Tm (°C)Reference
Polyimides DFDA-PI (n=1.5)296-[9]
Polyesters Poly(hexamethylene 2,5-furan dicarboxylate) (PHF)7~145[6]
Poly(ethylene furanoate) (PEF)85 - 89~210[14]
BHMF-based polyesters-14 to 1243 - 124[15]
Polyamides Furan-based polyamides160 - 250-[12]
Polycarbonates Furan-based polycarbonates-36 to -8-[13]

Experimental Protocols

This section provides detailed methodologies for key experiments used in the thermal analysis of furan-based polymers.

Thermogravimetric Analysis (TGA) Protocol
  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's instructions.

  • Sample Preparation:

    • Dry the furan-based polymer sample in a vacuum oven at an appropriate temperature (e.g., 60-80°C) for at least 24 hours to remove residual solvents and moisture.

    • Weigh 5-10 mg of the dried sample into a clean TGA crucible (e.g., alumina or platinum).[2]

  • Experimental Setup:

    • Place the crucible in the TGA furnace.

    • Set the purge gas (typically high-purity nitrogen) flow rate to a constant value (e.g., 20-50 mL/min).[15]

  • Thermal Program:

    • Equilibrate the sample at a starting temperature (e.g., 30°C).

    • (Optional) Include an initial isothermal step (e.g., at 120°C for 10-20 minutes) to ensure the removal of any remaining volatiles.

    • Heat the sample from the starting temperature to a final temperature (e.g., 600-800°C) at a constant heating rate (e.g., 10°C/min or 20°C/min).[2][15]

  • Data Analysis:

    • Plot the percentage of weight loss as a function of temperature.

    • Determine the onset of decomposition, the temperatures at 5% and 10% weight loss (Td5% and Td10%), and the final char yield.

    • Calculate the first derivative of the weight loss curve (DTG) to identify the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC) Protocol
  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using appropriate standards (e.g., indium).

  • Sample Preparation:

    • Weigh 5-10 mg of the dried furan-based polymer sample into a clean aluminum DSC pan.[6]

    • Hermetically seal the pan.

  • Experimental Setup:

    • Place the sample pan and an empty reference pan in the DSC cell.

    • Set the purge gas (typically high-purity nitrogen) flow rate to a constant value (e.g., 20-50 mL/min).

  • Thermal Program (Heat-Cool-Heat Cycle):

    • First Heating Scan: Heat the sample from a low temperature (e.g., 20°C) to a temperature above its expected melting point or glass transition (e.g., 250-300°C) at a constant heating rate (e.g., 10°C/min). This step is to erase the thermal history of the sample.[6]

    • Cooling Scan: Cool the sample from the high temperature back to the starting temperature at a controlled rate (e.g., 10°C/min).[6]

    • Second Heating Scan: Heat the sample again to the final temperature at the same heating rate as the first scan.[6]

  • Data Analysis:

    • Analyze the data from the second heating scan to determine the glass transition temperature (Tg), crystallization temperature (Tc), and melting temperature (Tm).

    • Integrate the area under the melting peak to determine the enthalpy of fusion (ΔHm).

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS) Protocol
  • Instrument Setup:

    • Set up the pyrolyzer, gas chromatograph, and mass spectrometer according to the manufacturer's instructions.

    • Use an appropriate GC column for separating the pyrolysis products (e.g., a 5% phenyl capillary column).[16]

  • Sample Preparation:

    • Place a small amount of the furan-based polymer sample (typically in the microgram range) into a pyrolysis sample cup or tube.

  • Pyrolysis:

    • Insert the sample into the pyrolyzer.

    • Rapidly heat the sample to a high temperature (e.g., 600-1000°C) in an inert atmosphere (e.g., helium).[16]

  • GC Separation:

    • The volatile pyrolysis products are swept into the GC column.

    • Run a temperature program on the GC oven to separate the different components of the pyrolysate.

  • MS Detection and Analysis:

    • The separated components are introduced into the mass spectrometer for detection and identification.

    • Analyze the resulting mass spectra to identify the chemical structures of the degradation products.

    • Compare the obtained mass spectra with a library (e.g., NIST) to confirm the identity of the fragments.

Visualizations

The following diagrams illustrate key concepts and workflows related to the thermal analysis of furan-based polymers.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation Polymer Furan-Based Polymer Drying Drying (Vacuum Oven) Polymer->Drying Weighing Weighing Drying->Weighing TGA TGA Weighing->TGA DSC DSC Weighing->DSC PyGCMS Py-GC/MS Weighing->PyGCMS TGA_Data Degradation Profile (Td5%, Char Yield) TGA->TGA_Data DSC_Data Thermal Transitions (Tg, Tm, Tc) DSC->DSC_Data PyGCMS_Data Degradation Products (Fragment Identification) PyGCMS->PyGCMS_Data TGA_Data->PyGCMS_Data Correlate DSC_Data->TGA_Data Correlate

Caption: Experimental workflow for the thermal analysis of furan-based polymers.

Degradation_Pathway Polymer Furan-Based Polyester (e.g., PEF) Initial_Scission Initial Chain Scission (β-hydrogen scission) Polymer->Initial_Scission Heat Furan_Ring_Opening Furan Ring Opening Initial_Scission->Furan_Ring_Opening Volatiles Volatile Products (CO, CO2, H2O, aldehydes) Initial_Scission->Volatiles Char Char Residue Initial_Scission->Char Furan_Ring_Opening->Volatiles Furan_Ring_Opening->Char

Caption: Generalized thermal degradation pathway for a furan-based polyester.

References

Technical Support Center: Industrial Scale Production of Furandicarboxylic Acid (FDCA)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the industrial scale production of 2,5-furandicarboxylic acid (FDCA).

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and purification of FDCA, offering potential causes and recommended solutions.

Issue 1: Low FDCA Yield and Selectivity

  • Question: My experiment is resulting in a low yield of FDCA and a high proportion of intermediates like 5-hydroxymethyl-2-furancarboxylic acid (HMFCA) and 5-formyl-2-furancarboxylic acid (FFCA). What are the likely causes and how can I improve the yield?

    • Potential Causes:

      • Incomplete Oxidation: The oxidation of intermediates, particularly the conversion of FFCA to FDCA, is often the rate-limiting step.[1] Reaction time may be insufficient for complete conversion.

      • Suboptimal Reaction Conditions: Temperature, pressure, and pH play a critical role. For instance, lower temperatures might not provide enough energy for the final oxidation step, while excessively high temperatures can lead to degradation of furan compounds.[2]

      • Insufficient Base: In many catalytic systems, a base is crucial for promoting the reaction and solubilizing the FDCA product as a salt, preventing it from adsorbing onto the catalyst surface.[3] An inadequate amount of base can hinder the reaction rate.[3]

      • Catalyst Deactivation: The catalyst may have lost its activity during the reaction. (See Issue 2 for more details).

      • Mass Transfer Limitations: In gas-liquid-solid systems, inefficient mixing can limit the availability of the oxidant (e.g., oxygen) at the catalyst surface.

    • Troubleshooting Steps:

      • Optimize Reaction Time: Extend the reaction time and monitor the product distribution at different intervals using techniques like HPLC to determine the optimal duration for complete conversion.

      • Adjust Reaction Temperature: Gradually increase the reaction temperature. For example, with a Pt/C catalyst, increasing the temperature from 100°C to 140°C can significantly improve the FDCA yield.[3]

      • Optimize Base Concentration: Systematically vary the molar ratio of base to the starting material (HMF or fructose). For instance, increasing the K2CO3 to HMF ratio can enhance the FDCA yield.[3]

      • Evaluate Catalyst Performance: Check for signs of catalyst deactivation and consider regeneration or using a fresh batch of catalyst.

      • Enhance Mass Transfer: In batch reactors, increase the stirring speed. For continuous systems, optimizing flow rates can improve reactant-catalyst contact.

Issue 2: Catalyst Deactivation

  • Question: I'm observing a significant drop in FDCA yield after recycling my catalyst. What could be causing this deactivation, and how can I mitigate it?

    • Potential Causes:

      • Poisoning from Feedstock Impurities: When using biomass-derived HMF, impurities such as amino acids can poison noble metal catalysts like Pt, Pd, and Au.

      • Coke/Humin Formation: Insoluble polymeric byproducts, known as humins, can form and deposit on the catalyst surface, blocking active sites.

      • Leaching of Active Metals: The acidic nature of the reaction medium, especially with the formation of FDCA, can cause the active metal components of the catalyst to leach into the solution.[2]

      • Sintering of Metal Nanoparticles: High reaction temperatures can cause the fine metal particles on the catalyst support to agglomerate, reducing the active surface area.

      • Adsorption of Products/Intermediates: The FDCA product or its intermediates can adsorb onto the catalyst surface, inhibiting further reactions.

    • Troubleshooting and Mitigation Strategies:

      • Feedstock Purification: If using crude HMF, consider a purification step to remove catalyst poisons.

      • Catalyst Regeneration:

        • Coke Removal: A common method is calcination in air or a controlled oxygen environment to burn off the deposited carbonaceous material.

        • Washing: Washing the catalyst with a suitable solvent can remove adsorbed species.

      • Use of Robust Catalysts: Consider using bimetallic catalysts (e.g., Pt-Bi/C) which can exhibit enhanced stability and resistance to poisoning.

      • Optimize Reaction Conditions: Lowering the reaction temperature can reduce the rate of sintering and humin formation.

      • pH Control: Maintaining an appropriate pH with a base can prevent the leaching of active metals.

      • Catalyst Support Modification: The choice of catalyst support can influence stability. For example, changing the metal oxide support has been shown to resolve issues of catalyst deactivation.

Issue 3: Formation of Undesired Byproducts

  • Question: My final product contains significant amounts of byproducts such as levulinic acid, formic acid, and dark-colored humins. How can I minimize their formation?

    • Potential Causes:

      • HMF Instability: The 5-hydroxymethylfurfural (HMF) intermediate is unstable under certain conditions and can rehydrate to form levulinic and formic acids, especially in aqueous acidic environments.

      • Condensation Reactions: HMF and other intermediates can undergo condensation and polymerization reactions to form insoluble, dark-colored humins.

      • Over-oxidation: Under harsh oxidative conditions, the furan ring can be cleaved, leading to the formation of smaller molecules and CO2.

    • Mitigation Strategies:

      • Solvent Selection: Using organic solvents or biphasic systems can help to extract HMF from the aqueous phase where it is less stable.

      • Two-Step Process: Consider a two-step approach where the initial dehydration of sugars to HMF is carried out under conditions that favor HMF stability, followed by a separate oxidation step.

      • Control of Reaction Conditions:

        • Temperature: Avoid excessively high temperatures that promote degradation reactions.

        • pH: Maintain a controlled pH to minimize acid-catalyzed rehydration of HMF.

      • Rapid Conversion of HMF: Design the process to quickly convert HMF to more stable intermediates or the final FDCA product to minimize the time it is exposed to harsh conditions.

Issue 4: Challenges in FDCA Purification

  • Question: I am struggling to obtain high-purity FDCA. My product is often contaminated with intermediates and is discolored. What purification methods are effective?

    • Challenges:

      • Low Solubility: FDCA has very low solubility in water and many common organic solvents, making recrystallization challenging.[4][5]

      • Co-precipitation of Impurities: Intermediates like FFCA can co-precipitate with FDCA, making them difficult to separate.

      • Thermal Degradation: FDCA can decompose at high temperatures, limiting the use of high-temperature purification techniques.[5]

    • Effective Purification Protocols:

      • Crystallization from Specific Solvents:

        • Procedure: A common method involves dissolving the crude FDCA in a suitable solvent at an elevated temperature and then cooling the solution to allow the purified FDCA to crystallize.[4]

        • Solvent Choice: Solvents with a dipole moment between 3.7D and 4.1D, such as DMSO and dimethylacetamide (DMAC), have been shown to be effective for selectively crystallizing FDCA and leaving impurities like FFCA in the solution.[4]

        • Example Protocol:

          • Mix the crude FDCA with the chosen solvent (e.g., DMSO).

          • Heat the mixture (e.g., to 60-80°C) with stirring until the solid dissolves.

          • Cool the mixture slowly (e.g., at a rate of 1°C/minute) to room temperature to induce crystallization.

          • Filter the mixture to collect the purified FDCA crystals.

          • Wash the crystals with a small amount of cold solvent and then dry them.[6]

      • Acid Precipitation:

        • Procedure: If the reaction is carried out in a basic solution where FDCA is in its salt form, it can be precipitated by adding an acid to lower the pH.

        • Note: This method may still result in the co-precipitation of acidic intermediates.

      • Washing: Washing the crude FDCA with a solvent in which FDCA has low solubility but the impurities are more soluble can help to remove some contaminants.

Frequently Asked Questions (FAQs)

Q1: What are the main catalytic routes for the industrial production of FDCA?

A1: The most common route is the catalytic oxidation of 5-hydroxymethylfurfural (HMF), which is derived from the dehydration of C6 sugars like fructose and glucose.[7] The oxidation of HMF to FDCA can proceed through two main pathways, either via the intermediate 2,5-diformylfuran (DFF) or 5-hydroxymethyl-2-furancarboxylic acid (HMFCA).[8] Both pathways converge at 5-formyl-2-furancarboxylic acid (FFCA) before the final oxidation to FDCA.[8]

Q2: What are the advantages and disadvantages of using noble metal versus non-noble metal catalysts?

A2:

  • Noble Metal Catalysts (e.g., Pt, Pd, Au, Ru):

    • Advantages: High activity and selectivity for FDCA production, often under milder reaction conditions.[2][9]

    • Disadvantages: High cost, susceptibility to poisoning by impurities from biomass feedstocks, and potential for leaching.[1]

  • Non-Noble Metal Catalysts (e.g., Co, Mn, Ni, Cu-based):

    • Advantages: Lower cost and greater abundance.[10]

    • Disadvantages: Generally require harsher reaction conditions (higher temperatures and pressures) and may exhibit lower selectivity and stability compared to noble metal catalysts.[11]

Q3: How does the choice of solvent impact FDCA production?

A3: The solvent plays a crucial role in several aspects of FDCA production:

  • Solubility of Reactants and Products: FDCA has low solubility in many common solvents, which can lead to its precipitation on the catalyst surface, causing deactivation.[2] Using solvent mixtures, such as water with organic solvents like DMSO or γ-valerolactone (GVL), can significantly increase the solubility of FDCA.[12][13]

  • Stability of HMF: The solvent can affect the stability of the HMF intermediate. In aqueous acidic solutions, HMF can rehydrate to form byproducts. Organic solvents can help to stabilize HMF.

  • Reaction Pathway: The solvent can influence the reaction mechanism and the selectivity towards FDCA.

Q4: What are the key safety considerations for the industrial-scale production of FDCA?

A4:

  • High-Pressure Operations: Many FDCA synthesis processes operate at high pressures, requiring appropriately designed and rated reactors and safety measures to prevent ruptures.

  • Use of Flammable Solvents: The use of organic solvents introduces fire and explosion hazards that must be managed through proper ventilation, grounding, and explosion-proof equipment.

  • Handling of Corrosive Materials: Some processes use strong acids or bases, which require appropriate personal protective equipment (PPE) and materials of construction to prevent corrosion.

  • Oxidizing Agents: The use of pure oxygen or other strong oxidizing agents at high temperatures and pressures increases the risk of fire and explosion.

Data Presentation

Table 1: Comparison of Catalytic Performance for FDCA Production from HMF

CatalystSupportOxidantTemperature (°C)Pressure (bar)Time (h)FDCA Yield (%)Reference
Pt/CCarbonO₂11010-97[2]
Pd/CCCarbonO₂1401 (flow)3085[3]
Au/ZrO₂ZirconiaAir14035-84[14]
Ru/C-FeCarbonO₂1301 (flow)1660.9[15]
NiOx-NaClO251134.14[10]
Mo-V-O-TBHP80-1894.5 (selectivity)[11]

Table 2: Solubility of FDCA in Various Solvents and Solvent Mixtures

Solvent/Solvent Mixture (w/w)Temperature (K)FDCA Solubility (wt%)Reference
Water2930.12[16]
Methanol293>1 (qualitative)[17]
Dimethyl Sulfoxide (DMSO)29330.7[16]
Acetic Acid313.15-363.15Varies with temp.[17]
Water/DMSO (20/80)29323.1[12][16]
Water/THF (20/80)2937.2[16]
Water/1,4-Dioxane313.15-343.15Varies with temp. and composition[18]

Experimental Protocols

Protocol 1: Synthesis of FDCA from Fructose using a Pd/CC Catalyst [3]

  • Fructose Dehydration to HMF:

    • In a 50 mL flask, combine 0.1 g of fructose, 20 wt% of Pd/CC catalyst, and 5 mL of water.

    • Stir the mixture at 140°C for 9 hours under a nitrogen atmosphere.

  • HMF Oxidation to FDCA:

    • After the complete conversion of fructose to HMF (monitored by a suitable analytical technique like TLC or HPLC), add 0.23 g of K₂CO₃ to the reaction mixture.

    • Switch the gas supply from nitrogen to oxygen, bubbling it through the reaction mixture at a flow rate of 20 mL/min.

    • Continue heating the reaction at 140°C for 30 hours.

    • Cool the reaction mixture to room temperature.

  • Isolation and Purification of FDCA:

    • Separate the catalyst by filtration.

    • Acidify the filtrate with a suitable acid (e.g., HCl) to precipitate the FDCA.

    • Collect the solid FDCA by filtration, wash with water, and dry.

Protocol 2: Purification of Crude FDCA by Crystallization [4][6]

  • Dissolution:

    • In a suitable vessel, mix the crude FDCA with a solvent having a dipole moment between 3.7D and 4.1D (e.g., DMSO, DMAC). A typical ratio would be 2 g of crude FDCA to 60 g of solvent.

    • Heat the mixture to 60-80°C while stirring continuously until all the solid dissolves.

  • Crystallization:

    • Cool the solution slowly to room temperature, for example, at a controlled rate of 1°C per minute.

  • Isolation:

    • Filter the cooled mixture to collect the precipitated crystals of purified FDCA.

    • Wash the filter cake with a small amount of the cold crystallization solvent.

  • Drying:

    • Dry the purified FDCA in an oven at an appropriate temperature to remove any residual solvent.

Protocol 3: Analysis of FDCA Purity by HPLC

  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a suitable column (e.g., Aminex HPX-87H) and a UV detector.

  • Mobile Phase: A suitable aqueous acidic solution (e.g., dilute sulfuric acid).

  • Procedure:

    • Prepare a standard solution of high-purity FDCA of a known concentration.

    • Prepare a sample solution of the synthesized and purified FDCA.

    • Inject the standard and sample solutions into the HPLC system.

    • Monitor the elution of the components using the UV detector (e.g., at a wavelength of 265 nm).[18]

    • Identify the FDCA peak in the sample chromatogram by comparing its retention time with that of the standard.

    • Quantify the purity of the FDCA sample by comparing the peak area of the FDCA in the sample to that of the standard, or by using an external standard calibration curve.

Visualizations

Experimental_Workflow_FDCA_from_Fructose Fructose Fructose Solution Dehydration Dehydration (e.g., Pd/CC, 140°C, N2) Fructose->Dehydration HMF_solution HMF Solution Dehydration->HMF_solution Oxidation Oxidation (e.g., O2, K2CO3, 140°C) HMF_solution->Oxidation Crude_FDCA Crude FDCA Solution Oxidation->Crude_FDCA Purification Purification (Crystallization) Crude_FDCA->Purification Pure_FDCA High-Purity FDCA Purification->Pure_FDCA

Caption: A simplified workflow for the two-step synthesis of FDCA from fructose.

Troubleshooting_Low_Yield Low_Yield Low FDCA Yield Incomplete_Oxidation Incomplete Oxidation Low_Yield->Incomplete_Oxidation Cause Suboptimal_Conditions Suboptimal Conditions Low_Yield->Suboptimal_Conditions Cause Catalyst_Deactivation Catalyst Deactivation Low_Yield->Catalyst_Deactivation Cause Mass_Transfer_Limit Mass Transfer Limitation Low_Yield->Mass_Transfer_Limit Cause Increase Reaction Time Increase Reaction Time Incomplete_Oxidation->Increase Reaction Time Solution Optimize Temp. & pH Optimize Temp. & pH Suboptimal_Conditions->Optimize Temp. & pH Solution Regenerate Catalyst Regenerate Catalyst Catalyst_Deactivation->Regenerate Catalyst Solution Improve Mixing Improve Mixing Mass_Transfer_Limit->Improve Mixing Solution

Caption: Troubleshooting logic for addressing low FDCA yield.

References

Avoiding polymerization during electrophilic substitution on furans

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for electrophilic substitution reactions on furans. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the high reactivity of the furan ring, particularly its tendency to polymerize under acidic conditions. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you achieve successful and high-yielding substitutions while minimizing unwanted side reactions.

Troubleshooting Guide & FAQs

This guide addresses common issues encountered during electrophilic substitution on furan and provides practical solutions.

Frequently Asked Questions (FAQs):

Q1: Why is my furan reaction turning black and forming a solid mass?

A1: The formation of a black or dark brown insoluble solid is a clear indication of polymerization. Furan is highly susceptible to acid-catalyzed polymerization. This is often caused by:

  • Use of strong Lewis acids: Catalysts like aluminum chloride (AlCl₃) are often too harsh for the electron-rich furan ring, leading to uncontrolled polymerization.[1][2]

  • Presence of strong Brønsted acids: Protic acids can protonate the furan ring, initiating a cascade of reactions that result in polymer formation.[3][4]

  • High reaction temperatures: Elevated temperatures can accelerate polymerization, even with milder catalysts.

Solution:

  • Switch to a milder Lewis acid such as zinc chloride (ZnCl₂) or boron trifluoride etherate (BF₃·OEt₂).[1][5]

  • Maintain low reaction temperatures. Many successful procedures for furan acylation are carried out at 0-5°C initially.[6]

  • Consider adding a weak base or a buffer to neutralize any strong acid impurities.

  • The addition of acetic acid has been shown to suppress polymerization when using zinc chloride as a catalyst.[5][7]

Q2: My electrophilic substitution reaction has a very low yield. What are the possible reasons?

A2: Low yields in furan electrophilic substitution can be attributed to several factors besides polymerization:

  • Incomplete reaction: The reaction may not have been allowed to proceed for a sufficient amount of time, or the temperature may be too low for the specific reagents used.

  • Sub-optimal catalyst amount: The catalytic activity is crucial. Too little catalyst may result in a sluggish reaction, while too much can promote side reactions.

  • Moisture in the reaction: Many Lewis acid catalysts are sensitive to moisture, which can deactivate them.

  • Inefficient work-up: The desired product might be lost during the extraction or purification steps.

Solution:

  • Monitor the reaction progress using an appropriate technique (e.g., TLC, GC) to determine the optimal reaction time.

  • Optimize the catalyst loading. For instance, in the acylation with acetic anhydride, zinc chloride is effectively used at 1-10% of the acetic anhydride's weight.[5][7]

  • Ensure all glassware is oven-dried and reagents are anhydrous, especially when using moisture-sensitive catalysts.

  • Review your work-up and purification protocol. Neutralizing the reaction mixture and thorough extraction are critical.

Q3: I am trying to perform a Friedel-Crafts acylation on furan with AlCl₃, but it is not working. Why?

A3: Classical Friedel-Crafts conditions using strong Lewis acids like AlCl₃ are generally unsuitable for furan.[1][2] The high reactivity of furan leads to rapid polymerization and degradation in the presence of such strong acids. The interaction between the furan oxygen and the strong Lewis acid can also lead to ring-opening.

Solution:

  • Avoid using AlCl₃, ferric chloride (FeCl₃), and other strong Lewis acids.

  • Opt for milder catalysts like zinc chloride, boron trifluoride etherate, or solid acid catalysts like zeolites or certain mixed metal oxides.[1][5][6][8]

Q4: Can I use a Brønsted acid to catalyze the electrophilic substitution on furan?

A4: While technically possible for some substitutions, using strong Brønsted acids is generally not recommended as it often leads to polymerization and ring-opening reactions.[3][4] Furan's sensitivity to acid is a major challenge. If a Brønsted acid is required, very mild conditions and careful control of the reaction are essential. Milder solid acid catalysts can be a better alternative.

Data Presentation: Catalyst and Condition Comparison for 2-Acetylfuran Synthesis

The following tables summarize quantitative data for the synthesis of 2-acetylfuran from furan and acetic anhydride under various conditions, highlighting the impact of the catalyst and reaction parameters on yield.

Table 1: Comparison of Different Catalysts and Conditions

CatalystFuran:Ac₂O Molar RatioTemperature (°C)Reaction Time (h)Yield (%)Purity (%)Reference
Zinc Chloride / Acetic Acid1:1.0625 (addition), then 50392.799.8[5]
Zinc Chloride / Acetic Acid1:1.0625 (addition), then 80378.299.6[5]
Zinc Chloride / Acetic Acid1:1.0625 (addition), then 110392.099.8[5]
Phosphoric Acid1:2Not specifiedNot specified89.498.6[5]
Ferrite (vapor phase)1:4300Continuous flow89.0799.71[8]
Cr₀.₆₆-DTP/K-10 Clay1:550388100[9]

Experimental Protocols

Below are detailed methodologies for key electrophilic substitution reactions on furan designed to minimize polymerization.

Protocol 1: Friedel-Crafts Acylation of Furan using Zinc Chloride and Acetic Anhydride

This protocol is adapted from a patented method for the synthesis of 2-acetylfuran, which reports high yields and purity by using a mild Lewis acid and acetic acid to suppress polymerization.[5][7]

Materials:

  • Furan (0.50 mol, 34.0 g)

  • Acetic anhydride (0.53 mol, 53.6 g)

  • Acetic acid (0.20 mol, 12.0 g)

  • Anhydrous Zinc Chloride (1.0 g)

  • 250 mL three-necked flask

  • Stirrer, condenser, and dropping funnel

Procedure:

  • To a 250 mL three-necked flask equipped with a stirrer and a condenser, add acetic anhydride (53.6 g), acetic acid (12.0 g), and anhydrous zinc chloride (1.0 g).

  • Stir the mixture at 25°C until the zinc chloride is completely dissolved.

  • Using a dropping funnel, add furan (34.0 g) dropwise to the mixture over approximately 1 hour while maintaining the temperature at 25°C.

  • After the addition is complete, slowly heat the reaction mixture to 50°C and maintain this temperature for 3 hours.

  • Monitor the reaction for the disappearance of furan using gas chromatography.

  • Once the reaction is complete, cool the mixture to 30°C.

  • Set up for vacuum distillation. Under a vacuum of 50 mbar and at a temperature of approximately 44°C, distill off the unreacted acetic acid.

  • Continue the vacuum distillation, collecting the fraction that boils between 80-110°C (at 50 mbar). This fraction is the 2-acetylfuran product.

Expected Outcome: This procedure is reported to yield approximately 59.3 g (92.7%) of 2-acetylfuran with a purity of 99.8%.[5]

Protocol 2: Vilsmeier-Haack Formylation of Furan

The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich aromatic compounds like furan, as it employs a mild electrophile (the Vilsmeier reagent).[10][11]

Materials:

  • Furan

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Sodium acetate

  • Diethyl ether (Et₂O)

  • Water

  • Brine

  • Sodium sulfate (Na₂SO₄)

  • Round-bottom flask, dropping funnel, ice bath

Procedure:

  • Preparation of the Vilsmeier Reagent: In a round-bottom flask under an inert atmosphere, cool DMF in an ice bath. Slowly add POCl₃ dropwise with stirring. The Vilsmeier reagent, (chloromethylene)dimethyliminium chloride, will form in situ.

  • Formylation Reaction: To the pre-formed Vilsmeier reagent, add a solution of furan in DMF dropwise while maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours (e.g., 6.5 hours, reaction progress should be monitored).

  • Work-up: Cool the reaction mixture back to 0°C in an ice bath.

  • Slowly add a cold aqueous solution of sodium acetate to quench the reaction. Stir for 10-15 minutes.

  • Transfer the mixture to a separatory funnel and dilute with water.

  • Extract the aqueous layer with diethyl ether multiple times.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain 2-furaldehyde.

Visualizations

Reaction Pathway: Electrophilic Substitution vs. Polymerization of Furan

The following diagram illustrates the competing pathways for furan in the presence of an electrophile (E⁺) and an acid (H⁺). The desired outcome is the substitution product, while the undesired side reaction is polymerization.

furan_reaction_pathway furan Furan intermediate Sigma Complex (Resonance Stabilized) furan->intermediate Mild Conditions protonated_furan Protonated Furan furan->protonated_furan Harsh Conditions electrophile Electrophile (E⁺) (e.g., Acylium ion) electrophile->intermediate acid Strong Acid (H⁺) acid->protonated_furan product 2-Substituted Furan intermediate->product -H⁺ polymer Polymer (Insoluble solid) protonated_furan->polymer Chain Reaction troubleshooting_workflow start Start: Friedel-Crafts Acylation of Furan check_polymer Observe reaction: Blackening/Solid formation? start->check_polymer polymer_yes YES check_polymer->polymer_yes Yes check_catalyst Is a strong Lewis Acid (e.g., AlCl₃) being used? polymer_no NO check_polymer->polymer_no No check_yield Low yield of desired product? catalyst_yes YES change_catalyst Action: Switch to milder catalyst (ZnCl₂, BF₃·OEt₂) catalyst_no NO check_temp Is reaction temperature > 30°C? temp_yes YES lower_temp Action: Lower reaction temperature (e.g., 0-5°C) temp_no NO add_acetic_acid Action: Add acetic acid as a polymerization inhibitor yield_yes YES check_conditions Verify reaction time, catalyst loading, and anhydrous conditions yield_no NO success Success! Proceed with work-up and purification optimize Action: Optimize parameters and ensure dry reagents/glassware

References

Technical Support Center: Preventing Thermo-Oxidative Degradation During Polymer Processing

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address and prevent thermo-oxidative degradation during polymer processing experiments.

Frequently Asked Questions (FAQs)

Q1: What is thermo-oxidative degradation?

A1: Thermo-oxidative degradation is a type of polymer degradation caused by the combined effects of heat and oxygen.[1] During polymer processing at elevated temperatures, chemical bonds within the polymer chain can break, creating highly active free radicals.[2][3] In the presence of oxygen, these radicals initiate a chain reaction that can lead to changes in molecular weight, loss of mechanical properties, discoloration, and overall reduced performance of the final product.[3][4]

Q2: What are the common signs of thermo-oxidative degradation in my processed polymer?

A2: Common indicators of thermo-oxidative degradation include:

  • Discoloration: Often observed as yellowing or browning of the polymer.[5]

  • Changes in Mechanical Properties: This can manifest as increased brittleness (embrittlement) or softening of the material.[3][4]

  • Surface Defects: The appearance of cracks, chalking, or a loss of surface gloss can indicate degradation.[4][5]

  • Alterations in Melt Viscosity: A significant increase or decrease in the Melt Flow Index (MFI) can signal changes in the polymer's molecular weight due to degradation.[6][7]

  • Odor: The formation of volatile byproducts during degradation can produce a burnt or unusual smell.

Q3: How do antioxidants work to prevent this type of degradation?

A3: Antioxidants are chemical additives that inhibit oxidation by interrupting the free-radical chain reaction.[8][9] They function through two primary mechanisms:

  • Primary Antioxidants (Radical Scavengers): These compounds, such as hindered phenols, donate a hydrogen atom to neutralize the highly reactive peroxy radicals, stopping the propagation of the degradation chain.[10][11]

  • Secondary Antioxidants (Peroxide Decomposers): These materials, including phosphites and thioesters, break down hydroperoxides into stable, non-radical products, preventing them from splitting into new radicals that would continue the degradation process.[10][11] Often, a synergistic combination of primary and secondary antioxidants provides the most effective stabilization.[10]

Troubleshooting Guide

Q4: I am observing yellowing and increased brittleness in my extruded polymer. What could be the cause and how can I fix it?

A4: This is a classic sign of thermo-oxidative degradation. The troubleshooting workflow below can help you identify and resolve the issue.

G cluster_0 cluster_1 Investigation Steps cluster_2 Potential Solutions start Problem: Yellowing & Increased Brittleness proc_params Review Processing Parameters start->proc_params High temp? Long residence time? mat_handling Check Material Handling start->mat_handling Improper drying? ao_package Evaluate Antioxidant Package start->ao_package Is it sufficient? sol_temp Lower Processing Temperature proc_params->sol_temp sol_residence Reduce Residence Time proc_params->sol_residence sol_nitrogen Use Nitrogen Purge proc_params->sol_nitrogen sol_drying Ensure Proper Drying mat_handling->sol_drying sol_ao Optimize Antioxidant Concentration/Type ao_package->sol_ao end Resolution: Stable Polymer sol_temp->end Reduces thermal stress sol_residence->end Minimizes heat exposure sol_drying->end Removes hydrolytic factors sol_ao->end Enhances stabilization sol_nitrogen->end Limits oxygen exposure

Caption: Troubleshooting workflow for polymer degradation issues.

Corrective Actions:

  • Processing Parameters: Excessive heat and long residence times are primary causes of degradation.[12] Try incrementally lowering the barrel temperatures and increasing the screw speed to reduce the time the polymer spends in the extruder.

  • Material Handling: For hygroscopic polymers like PET, PA, and ABS, trace amounts of moisture can accelerate degradation.[13] Ensure resins are dried according to the manufacturer's specifications before processing.

  • Antioxidant Stabilization: Your current antioxidant package may be insufficient. Consider increasing the concentration or using a synergistic blend of primary and secondary antioxidants.[13][14]

  • Limit Oxygen Exposure: Ensure the feed hopper is not starved, which can introduce excess air into the barrel. In sensitive applications, using a nitrogen purge can minimize oxygen contact.[9]

Q5: My polymer's Melt Flow Index (MFI) has significantly increased after processing, and the material seems weaker. What does this indicate?

A5: A significant increase in MFI suggests a reduction in the polymer's viscosity, which is strongly correlated with a decrease in its average molecular weight.[7] This is a clear sign of chain scission, a primary outcome of thermo-oxidative degradation.[3] The polymer chains are breaking into smaller fragments, leading to easier flow (higher MFI) but also a loss of mechanical strength.[7]

Corrective Actions:

  • Follow the steps outlined in Q4 to mitigate degradation.

  • Use MFI testing as a quality control check. Compare the MFI of the processed material to the virgin resin. A large change indicates a processing issue that needs to be addressed.[6]

Key Analytical Experiments and Data

To quantify degradation and the effectiveness of stabilizers, several analytical techniques are essential.

Oxidative Induction Time (OIT)

The OIT test is a standard method (ASTM D3895) used to evaluate the thermal-oxidative stability of a material.[15] It measures the time it takes for oxidation to begin under isothermal conditions in an oxygen atmosphere.[16][17] A longer OIT indicates better stability.

Table 1: Example OIT Data for Polypropylene (PP) at 200°C

SampleAntioxidant SystemOIT (minutes)
PP ControlNone< 1
PP + 0.1% Hindered PhenolPrimary AO15
PP + 0.1% PhosphiteSecondary AO5
PP + 0.1% Hindered Phenol + 0.1% PhosphiteSynergistic Blend35

Data is illustrative. Actual results will vary based on specific antioxidants and polymer grade.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature.[18] It is used to determine the onset temperature of degradation, which is the temperature at which the material starts to lose mass.[19][20] This helps define the upper processing temperature limit for a polymer.[18]

TGA_Workflow cluster_0 TGA Experimental Workflow SamplePrep Prepare Sample (5-10 mg) LoadSample Load into TGA Microbalance SamplePrep->LoadSample SetParams Set Parameters (Temp Ramp, Atmosphere) LoadSample->SetParams RunExp Run Experiment SetParams->RunExp Analyze Analyze TGA Curve (Mass vs. Temperature) RunExp->Analyze DetermineOnset Determine Onset of Mass Loss (T_onset) Analyze->DetermineOnset

Caption: A simplified workflow for TGA experiments.

Experimental Protocols

Protocol 1: Oxidative Induction Time (OIT) by DSC (Differential Scanning Calorimetry)

  • Sample Preparation: Place a small, representative sample (5-15 mg) of the polymer into an open aluminum DSC pan.

  • Instrument Setup: Place the pan in the DSC cell.

  • Heating Phase: Heat the sample to a specified isothermal test temperature (e.g., 200°C for polypropylene) under an inert nitrogen atmosphere at a controlled rate (e.g., 20°C/min).[16]

  • Isothermal Hold & Gas Switch: Once the isothermal temperature is reached and the signal stabilizes, switch the purge gas from nitrogen to oxygen at the same flow rate. This marks time zero (t₀) for the OIT measurement.[17]

  • Data Collection: Continue to hold the sample at the isothermal temperature while recording the heat flow.

  • Analysis: The onset of the sharp exothermic peak indicates the beginning of oxidation. The OIT is the time elapsed from the gas switch (t₀) to this oxidative onset.[17]

Protocol 2: Melt Flow Index (MFI) Measurement (ASTM D1238)

  • Instrument Setup: Preheat the barrel of the MFI instrument to the specified temperature for the polymer being tested (e.g., 190°C for polyethylene, 230°C for polypropylene).[21]

  • Sample Loading: Load a specified amount of the polymer resin into the barrel.

  • Melting: Allow the polymer to melt and equilibrate to the barrel temperature for a prescribed period.

  • Extrusion: Place a specified weight onto the piston, which forces the molten polymer to extrude through a standardized die.[7]

  • Sample Collection: After a defined period, collect the extruded polymer (extrudate) for a measured amount of time.

  • Measurement and Calculation: Weigh the collected extrudate. The MFI is calculated and expressed in grams of polymer that would flow in 10 minutes (g/10 min).[22]

Mechanism of Thermo-Oxidative Degradation

The process of thermo-oxidative degradation is a free-radical chain reaction consisting of three main stages: initiation, propagation, and termination.[2][4]

degradation_pathway Thermo-Oxidative Degradation Pathway Polymer Polymer Chain (P-H) Initiation Initiation Polymer->Initiation Heat, Shear AlkylRadical Alkyl Radical (P•) Initiation->AlkylRadical PeroxyRadical Peroxy Radical (POO•) AlkylRadical->PeroxyRadical + O2 (Fast) Termination Termination AlkylRadical->Termination Oxygen Oxygen (O2) Propagation Propagation PeroxyRadical->Propagation PeroxyRadical->Termination Hydroperoxide Hydroperoxide (POOH) Propagation->Hydroperoxide + P-H AlkoxyRadical Alkoxy Radical (PO•) Hydroperoxide->AlkoxyRadical Heat (Unstable) HydroxylRadical Hydroxyl Radical (•OH) Hydroperoxide->HydroxylRadical Heat (Unstable) AlkoxyRadical->AlkylRadical + P-H (feeds back) AlkoxyRadical->Termination HydroxylRadical->AlkylRadical + P-H (feeds back) Crosslinking Crosslinking, Chain Scission, Volatiles Termination->Crosslinking Formation of Stable Products

Caption: Radical chain reaction mechanism of polymer thermo-oxidation.

This cycle continues, creating an accelerating "autoxidation" process that leads to the macroscopic signs of degradation unless interrupted by stabilizers.[11]

References

Validation & Comparative

A Researcher's Guide to the 1H and 13C NMR Spectral Assignment of 2-Phenylfuran-3,4-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and organic synthesis, accurate structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of this process. This guide provides a comparative analysis and a predictive assignment of the 1H and 13C NMR spectra for 2-Phenylfuran-3,4-dicarboxylic acid, a molecule of interest in medicinal and materials chemistry. Due to the absence of direct experimental data in the public domain for this specific compound, this guide leverages spectral data from analogous structures to provide a reliable prediction and a workflow for its empirical determination.

Predicted NMR Spectral Data

The following tables summarize the predicted 1H and 13C NMR chemical shifts for this compound. These predictions are based on the analysis of structurally similar compounds, including 2-phenylfuran and various furan dicarboxylic acid derivatives.

Table 1: Predicted 1H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityNotes
H5~7.8 - 8.2sThe furan proton at position 5 is expected to be a singlet and significantly downfield due to the anisotropic effect of the adjacent carboxylic acid and the overall electron-withdrawing nature of the substituents.
H2', H6'~7.6 - 7.8mProtons on the phenyl ring ortho to the furan ring.
H3', H4', H5'~7.3 - 7.5mProtons on the phenyl ring meta and para to the furan ring.
COOH~11 - 13br sThe chemical shift of carboxylic acid protons can vary significantly depending on the solvent and concentration. A broad singlet is expected.

Table 2: Predicted 13C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)Notes
C2~155 - 160The carbon of the furan ring attached to the phenyl group.
C3~120 - 125The carbon of the furan ring attached to a carboxylic acid group.
C4~125 - 130The carbon of the furan ring attached to a carboxylic acid group.
C5~115 - 120The carbon of the furan ring with a proton attached.
C1'~130 - 135The ipso-carbon of the phenyl ring attached to the furan ring.
C2', C6'~125 - 130The ortho-carbons of the phenyl ring.
C3', C5'~128 - 132The meta-carbons of the phenyl ring.
C4'~128 - 132The para-carbon of the phenyl ring.
COOH~165 - 175The chemical shift for the carboxylic acid carbons.

Comparative NMR Data of Analogous Compounds

To substantiate the predictions, the experimental NMR data of 2-phenylfuran and furan-2,5-dicarboxylic acid are presented below. These compounds represent key structural fragments of the target molecule.

Table 3: Experimental NMR Data for Comparator Compounds

CompoundProtonChemical Shift (δ, ppm)CarbonChemical Shift (δ, ppm)
2-Phenylfuran [1]H36.46C2154.9
H46.64C3105.0
H57.46C4111.8
Phenyl-H7.23-7.68C5142.5
Phenyl-C123.8, 127.4, 128.7, 131.1
Furan-2,5-dicarboxylic acid [2][3]H3, H47.16C2, C5146.7
COOH>10C3, C4118.1
COOH158.1

Experimental Protocols

A standard protocol for the acquisition of 1H and 13C NMR spectra for a compound like this compound is as follows:

1. Sample Preparation:

  • Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d6, CDCl3, or Methanol-d4). The choice of solvent is critical, and DMSO-d6 is often suitable for dicarboxylic acids due to their polarity and the exchangeable nature of the carboxylic acid protons.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

  • Transfer the solution to a 5 mm NMR tube.

2. 1H NMR Spectroscopy:

  • Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Typical acquisition parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • Collect a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

3. 13C NMR Spectroscopy:

  • Acquire the spectrum on the same instrument.

  • A proton-decoupled pulse sequence (e.g., zgpg30) is typically used to simplify the spectrum to singlets for each unique carbon.

  • A larger number of scans (e.g., 1024 or more) is generally required due to the lower natural abundance of the 13C isotope.

  • A wider spectral width is used compared to 1H NMR.

4. 2D NMR Spectroscopy (Optional but Recommended):

  • To aid in the unambiguous assignment of signals, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.

Workflow for NMR Spectral Assignment

The logical process for assigning the NMR spectra of an unknown compound like this compound is illustrated in the following diagram.

NMR_Assignment_Workflow cluster_data_acquisition Data Acquisition cluster_spectral_analysis Spectral Analysis cluster_correlation_and_assignment Correlation and Assignment A 1. Acquire 1D NMR Spectra (1H, 13C) B 2. Acquire 2D NMR Spectra (COSY, HSQC, HMBC) A->B C 3. Analyze 1H NMR: - Chemical Shift - Integration - Multiplicity B->C D 4. Analyze 13C NMR: - Number of Signals - Chemical Shift B->D F 6. COSY Analysis: Identify Proton-Proton Spin Systems C->F E 5. HSQC Analysis: Correlate Protons to Directly Attached Carbons D->E G 7. HMBC Analysis: Identify Long-Range (2-3 bond) H-C Correlations E->G H 8. Final Structure Confirmation and Signal Assignment E->H F->H G->H

Caption: Workflow for the structural elucidation and NMR spectral assignment of an organic molecule.

This comprehensive guide provides a robust framework for researchers to approach the 1H and 13C NMR spectral assignment of this compound. By combining predictive methods with systematic experimental protocols and logical workflows, scientists can confidently determine the structure of this and other novel chemical entities.

References

A Comparative Guide to the Analytical Characterization of 2-Phenylfuran-3,4-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical techniques for the characterization of 2-Phenylfuran-3,4-dicarboxylic acid. We will delve into the predicted mass spectrometry fragmentation pattern of this molecule and compare this technique with other analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC). This guide aims to equip researchers with the necessary information to select the most appropriate analytical strategy for their specific needs.

Mass Spectrometry Analysis

Predicted Fragmentation Pattern

Upon electron ionization (EI), this compound (molecular weight: 232.19 g/mol ) is expected to undergo a series of characteristic fragmentation reactions. The molecular ion peak ([M]⁺˙) at m/z 232 would likely be observed. Key fragmentation pathways are predicted to include:

  • Loss of Water ([M-H₂O]⁺˙): A common fragmentation for dicarboxylic acids, resulting in a peak at m/z 214.

  • Decarboxylation ([M-CO₂]⁺˙ and [M-2CO₂]⁺˙): Successive loss of carbon dioxide from the two carboxylic acid groups would lead to significant fragments at m/z 188 and m/z 144.

  • Loss of a Carboxyl Group ([M-COOH]⁺): This would result in a fragment at m/z 187.

  • Furan Ring Fragmentation: The furan ring itself can undergo cleavage, leading to the loss of carbon monoxide (CO) or a formyl radical (CHO).

  • Phenyl Group Fragmentation: The phenyl group is relatively stable but can contribute to the overall fragmentation pattern, for instance, through the loss of C₂H₂.

The following diagram illustrates the predicted major fragmentation pathways for this compound.

Fragmentation_Pattern M [C₁₂H₈O₅]⁺˙ m/z = 232 (Molecular Ion) M_H2O [C₁₂H₆O₄]⁺˙ m/z = 214 M->M_H2O - H₂O M_CO2 [C₁₁H₈O₃]⁺˙ m/z = 188 M->M_CO2 - CO₂ M_COOH [C₁₁H₇O₃]⁺ m/z = 187 M->M_COOH - COOH M_2CO2 [C₁₀H₈O]⁺˙ m/z = 144 M_CO2->M_2CO2 - CO₂ Phenylfuran [C₁₀H₇O]⁺ m/z = 143 M_2CO2->Phenylfuran - H Phenyl [C₆H₅]⁺ m/z = 77 Phenylfuran->Phenyl - C₄H₂O

Caption: Predicted electron ionization mass spectrometry fragmentation pathway of this compound.

Hypothetical Experimental Protocol for GC-MS Analysis

Due to the low volatility of dicarboxylic acids, derivatization is typically required for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

  • Derivatization:

    • Accurately weigh 1 mg of this compound into a reaction vial.

    • Add 100 µL of a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

    • Seal the vial and heat at 70°C for 30 minutes.

    • Cool the sample to room temperature before injection.

  • GC-MS Conditions:

    • GC Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

    • Injector Temperature: 250°C.

    • Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Ion Source Temperature: 230°C.

    • MS Quadrupole Temperature: 150°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-500.

Comparison with Alternative Analytical Methods

While mass spectrometry provides valuable structural information, a comprehensive characterization of this compound often requires complementary analytical techniques.

FeatureMass Spectrometry (MS)Nuclear Magnetic Resonance (NMR) SpectroscopyHigh-Performance Liquid Chromatography (HPLC)
Information Provided Molecular weight and structural information from fragmentation patterns.Detailed information about the chemical environment of individual atoms (¹H, ¹³C), enabling unambiguous structure elucidation and conformational analysis.Separation, quantification, and purification of the compound from a mixture. Provides information on purity.
Sample Requirement Micrograms to nanograms.Milligrams.Micrograms to milligrams.
Sample Preparation Often requires derivatization for volatile analysis (GC-MS) or dissolution in a suitable solvent for direct infusion (LC-MS).Dissolution in a deuterated solvent.Dissolution in a suitable mobile phase component.
Analysis Time Relatively fast (minutes per sample).Can be longer, depending on the experiments performed (minutes to hours).Relatively fast (minutes per sample).
Data Interpretation Requires interpretation of fragmentation patterns, which can be complex.Requires knowledge of chemical shifts, coupling constants, and spectral interpretation rules.Relatively straightforward for quantification based on retention time and peak area.
Quantitative Analysis Can be quantitative, often requiring an internal standard.Can be quantitative (qNMR), but less common for routine analysis.Excellent for quantitative analysis with high precision and accuracy.

Alternative Analytical Protocols

NMR Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules.

General Experimental Protocol for ¹H and ¹³C NMR:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄).

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

    • The chemical shifts of the furan and phenyl protons, as well as the carboxylic acid protons (which may exchange with solvent), will be observed.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.

    • This will provide signals for each unique carbon atom in the molecule, including the carbonyl carbons of the acid groups.

High-Performance Liquid Chromatography (HPLC)

HPLC is an ideal method for assessing the purity of this compound and for its quantification in various matrices.[1][2]

General Experimental Protocol for HPLC Analysis:

  • Sample Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile. Prepare a series of dilutions for calibration.

  • HPLC System: A standard HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol). The acidic buffer is used to suppress the ionization of the carboxylic acid groups, leading to better peak shape and retention.[2]

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV detection at a wavelength where the compound exhibits strong absorbance (e.g., around 254 nm or 280 nm, typical for aromatic systems).

    • Column Temperature: 30°C.

Experimental Workflow

The following diagram outlines a general workflow for the comprehensive characterization of this compound.

Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Purity Purity Assessment (HPLC) Purification->Purity Structure Structural Elucidation (NMR, MS) Purity->Structure Quantification Quantification (HPLC, qNMR) Structure->Quantification

Caption: A general experimental workflow for the synthesis and analytical characterization of this compound.

References

A Comparative Analysis of 2-Phenylfuran-3,4-dicarboxylic acid and 2,5-Furandicarboxylic Acid (2,5-FDCA) for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide comparing the physicochemical properties, synthesis, and biological relevance of two furan-based dicarboxylic acids.

This guide provides a detailed comparison of 2-Phenylfuran-3,4-dicarboxylic acid and the well-studied bio-based platform chemical, 2,5-Furandicarboxylic acid (2,5-FDCA). This document is intended for researchers, scientists, and drug development professionals, offering a summary of available data to inform research and development decisions. While extensive information is available for 2,5-FDCA, data on this compound is notably limited, necessitating a comparative analysis based on available literature.

Physicochemical Properties

A side-by-side comparison of the known physicochemical properties of 2,5-FDCA and derivatives of this compound is presented below. It is important to note that experimental data for the free this compound is scarce in the public domain.

Property2,5-Furandicarboxylic Acid (2,5-FDCA)This compound (and its derivatives)
Molecular Formula C₆H₄O₅C₁₂H₈O₅
Molecular Weight 156.09 g/mol 232.19 g/mol
Melting Point 342 °C[1]Data not available for the free acid. The dimethyl ester's synthesis has been described, but its melting point is not specified.[2]
Boiling Point 420 °C[1]Data not available.
Solubility Soluble in DMSO and methanol.[1] Low solubility in water and most common organic solvents.[1]Data not available for the free acid. The solubility of organic molecules is generally low in water unless they contain a high ratio of polar groups.[3] Carboxylic acids can become more soluble in aqueous bases.[3]
pKa pKa1: 2.78, pKa2: 3.86Data not available.
Appearance White solid[1]Data not available.

Synthesis and Experimental Protocols

2,5-Furandicarboxylic Acid (2,5-FDCA)

2,5-FDCA is a versatile platform chemical that can be synthesized from various biomass-derived sources, most notably through the oxidation of 5-hydroxymethylfurfural (HMF).[4][5][6]

Experimental Protocol: Synthesis of 2,5-FDCA from Fructose via HMF

This two-step, one-pot synthesis involves the dehydration of fructose to HMF, followed by the oxidation of HMF to 2,5-FDCA.

Step 1: Dehydration of Fructose to HMF

  • Reactants: Fructose, Dimethyl sulfoxide (DMSO) as solvent, and an acid catalyst (e.g., Amberlyst-15).

  • Procedure: Fructose is dissolved in DMSO, and the acid catalyst is added. The mixture is heated to approximately 120°C for a specified time (e.g., 3 hours) to facilitate the dehydration of fructose to HMF. The catalyst can then be removed by filtration.

Step 2: Oxidation of HMF to 2,5-FDCA

  • Reactants: The HMF-containing DMSO solution from Step 1, a noble metal catalyst (e.g., Pt/C), and an oxidizing agent (e.g., oxygen).

  • Procedure: The HMF solution is transferred to a reactor. The catalyst is added, and the reaction is carried out under an oxygen atmosphere at a specific temperature and pressure (e.g., 100°C and atmospheric pressure) until the oxidation to 2,5-FDCA is complete. The product can be isolated by cooling the reaction mixture and collecting the precipitated 2,5-FDCA.

Workflow for the Synthesis of 2,5-FDCA from Fructose

G Fructose Fructose HMF 5-Hydroxymethylfurfural (HMF) Fructose->HMF Dehydration (Acid Catalyst, Heat) FDCA 2,5-Furandicarboxylic Acid (2,5-FDCA) HMF->FDCA Oxidation (Catalyst, O2)

Caption: Synthesis of 2,5-FDCA from fructose via an HMF intermediate.

This compound

The synthesis of this compound is less commonly described. A reported method involves the synthesis of its dimethyl ester, which can then be hydrolyzed to the dicarboxylic acid.[2]

Experimental Protocol: Synthesis of Dimethyl 2-Phenylfuran-3,4-dicarboxylate

This method involves a tandem sequence of Michael addition, intramolecular nucleophilic addition, 4π ring opening, intramolecular Michael addition, and elimination.[2]

  • Reactants: An appropriate sulfur ylide (e.g., dimethylsulfonium acylmethylide) and an alkyl acetylenic carboxylate.

  • Procedure: The sulfur ylide and alkyl acetylenic carboxylate are reacted in a suitable solvent (e.g., DMSO) under a nitrogen atmosphere at an elevated temperature (e.g., 80°C) for a specific duration (e.g., 4 hours).[2] The product, a dialkyl furan-3,4-dicarboxylate, can be purified using column chromatography.[2]

Experimental Protocol: Hydrolysis to this compound

A general procedure for the hydrolysis of a diester to a dicarboxylic acid is as follows:

  • Reactants: Dimethyl 2-phenylfuran-3,4-dicarboxylate, a base (e.g., sodium hydroxide or potassium hydroxide), a solvent (e.g., a mixture of water and an organic solvent like methanol or ethanol).

  • Procedure: The diester is dissolved in the solvent mixture, and the base is added. The reaction mixture is heated under reflux until the hydrolysis is complete (monitored by techniques like TLC). After cooling, the reaction mixture is acidified with a strong acid (e.g., hydrochloric acid), leading to the precipitation of the dicarboxylic acid. The solid product is then collected by filtration, washed with cold water, and dried.

Proposed Synthesis and Hydrolysis of Dimethyl 2-Phenylfuran-3,4-dicarboxylate

G Start Sulfur Ylide + Alkyl Acetylenic Carboxylate Diester Dimethyl 2-Phenylfuran-3,4-dicarboxylate Start->Diester Tandem Reaction Diacid This compound Diester->Diacid Hydrolysis (Base, then Acid)

Caption: Proposed synthesis of this compound.

Spectroscopic Data

2,5-Furandicarboxylic Acid (2,5-FDCA)
  • 1H NMR (DMSO-d6): A characteristic singlet is observed for the two equivalent protons on the furan ring.

  • 13C NMR (DMSO-d6): Signals corresponding to the carboxylic acid carbons and the furan ring carbons are observed.

  • FTIR: A broad absorption band for the O-H stretch of the carboxylic acid, and a strong absorption for the C=O stretch are characteristic. The furan ring also shows characteristic vibrations.

This compound

Biological Activity and Signaling Pathways

Direct evidence for the involvement of either 2,5-FDCA or this compound in specific cell signaling pathways is limited in the current literature. However, their chemical structures and the known biological activities of related furan derivatives suggest potential areas for investigation.

2,5-Furandicarboxylic Acid (2,5-FDCA)

2,5-FDCA is a known human metabolite, formed from the oxidation of HMF.[5] Its metabolic pathway involves enzymatic oxidation steps.[10][11] This suggests that enzymes in human cells can recognize and process this molecule.

Potential Biological Roles:

  • Enzyme Interaction: The biosynthesis and degradation of 2,5-FDCA involve various oxidases and decarboxylases.[10][12] This indicates that 2,5-FDCA and its precursors can act as substrates or potentially as inhibitors for these enzymes.

  • Chelating Agent: 2,5-FDCA has been noted for its ability to chelate metal ions. This property could influence the activity of metalloenzymes or affect cellular processes that are dependent on metal ion concentrations.

Hypothesized Biological Interaction of 2,5-FDCA

G FDCA 2,5-FDCA Enzyme Oxidases/ Decarboxylases FDCA->Enzyme Substrate/ Inhibitor Metal Metal Ions FDCA->Metal Chelation Metabolites Metabolic Products Enzyme->Metabolites Metabolism Chelate FDCA-Metal Complex

Caption: Hypothesized biological interactions of 2,5-FDCA.

This compound

There is currently no specific information available regarding the biological activity or potential signaling pathway involvement of this compound. However, the broader class of furan derivatives has been shown to exhibit a wide range of biological activities.[13][14][15][16][17][18]

Potential Areas of Investigation based on Furan Derivatives:

  • Enzyme Inhibition: Phenyl-substituted furan derivatives have been investigated as inhibitors of enzymes such as phosphodiesterase 4 (PDE4) and histone deacetylases (HDACs).[19][20] The phenyl and carboxylic acid moieties could potentially interact with the active sites of various enzymes.

  • Receptor Interaction: The furan ring is considered a pharmacologically active scaffold that can interact with various receptors.[16]

  • Cellular Processes: Some furan derivatives have been shown to induce apoptosis and affect the cell cycle in cancer cells.[21]

Further research is required to determine if this compound exhibits any of these activities.

Conclusion

2,5-FDCA is a well-characterized, bio-based molecule with a growing number of applications. Its synthesis from renewable resources is well-established, and its physicochemical properties are extensively documented. In contrast, this compound is a less-explored compound with a significant lack of available experimental data. While synthetic routes to its derivatives exist, a thorough characterization of the free dicarboxylic acid is needed to fully assess its potential.

For drug development professionals, the known biological interactions of furan derivatives suggest that both 2,5-FDCA and this compound could be interesting starting points for the design of new therapeutic agents. However, significant research is required to elucidate the specific biological activities and potential signaling pathway involvement of this compound. This comparative guide highlights the current knowledge gaps and underscores the need for further experimental investigation into this promising, yet understudied, furan derivative.

References

Structure-Activity Relationship of 2-Phenylfuran Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-phenylfuran scaffold is a privileged structure in medicinal chemistry, serving as a core component in a variety of biologically active compounds. Its inherent structural features, including aromaticity, hydrogen bonding capabilities, and the potential for diverse substitutions, make it an attractive starting point for the design of novel therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-phenylfuran derivatives across different biological targets, supported by experimental data and detailed protocols.

Anticancer Activity: Targeting STAT3 Signaling

A significant area of investigation for 2-phenylfuran derivatives is their potential as anticancer agents. Several studies have highlighted their ability to inhibit cancer cell proliferation, with a notable mechanism of action being the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.

Quantitative SAR Data: Anticancer Activity

The following table summarizes the in vitro antiproliferative activities of a series of quinoxaline-arylfuran derivatives, where the 2-phenylfuran moiety is a key structural feature. The data highlights the impact of substitutions on the phenyl ring on cytotoxic efficacy.

CompoundR Group (Substitution on Phenyl Ring)HeLa IC₅₀ (µM)[1]PC3 IC₅₀ (µM)[1]A549 IC₅₀ (µM)[1]HCT116 IC₅₀ (µM)[1]
QW8 4-F>50>50>50>50
QW12 4-OH10.5811.7620.5712.67
QW16 4-CF₃>50>50>50>50
Nifuroxazide (Control) -10.1212.059.8711.54

SAR Insights:

  • The presence of a hydroxyl group at the para-position of the phenyl ring (QW12) significantly enhances anticancer activity compared to electron-withdrawing groups like fluorine (QW8) or trifluoromethyl (QW16).[1]

  • The IC₅₀ values of QW12 are comparable to the known STAT3 inhibitor, nifuroxazide, suggesting a similar mechanism of action.[1]

  • Larger substituents on the phenyl ring were generally found to be unfavorable for the potency of the compounds.[1]

Signaling Pathway: STAT3 Inhibition

The STAT3 signaling pathway is a critical regulator of cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of many cancers. 2-Phenylfuran derivatives, such as QW12, have been shown to inhibit the phosphorylation of STAT3, thereby blocking its downstream signaling cascade.

STAT3_Pathway Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylates STAT3_active p-STAT3 (active dimer) STAT3_inactive->STAT3_active Dimerizes Nucleus Nucleus STAT3_active->Nucleus Translocates Gene_Expression Target Gene Expression (Proliferation, Survival) Nucleus->Gene_Expression Promotes QW12 2-Phenylfuran Derivative (e.g., QW12) QW12->JAK Inhibits SIRT2_Assay_Workflow cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection SIRT2 SIRT2 Enzyme Mix Mix Components & Incubate SIRT2->Mix Substrate Fluorogenic Substrate Substrate->Mix NAD NAD+ NAD->Mix Inhibitor 2-Phenylfuran Derivative Inhibitor->Mix Deacetylation Deacetylation Mix->Deacetylation Developer Add Developer Deacetylation->Developer Fluorescence Measure Fluorescence Developer->Fluorescence

References

Comparative analysis of furan vs thiophene dicarboxylic acids

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Furan- and Thiophene-2,5-Dicarboxylic Acids for Researchers and Drug Development Professionals

Furan-2,5-dicarboxylic acid (FDCA) and thiophene-2,5-dicarboxylic acid (TFDCA) are emerging as pivotal platform chemicals, each with unique properties that make them suitable for a range of applications, from the synthesis of novel polymers to the development of pharmacologically active compounds. This guide provides a detailed comparative analysis of these two dicarboxylic acids, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the optimal molecule for their specific needs.

Physicochemical Properties: A Head-to-Head Comparison

A summary of the key physicochemical properties of FDCA and TFDCA is presented in the table below, offering a clear comparison of their fundamental characteristics.

PropertyFuran-2,5-dicarboxylic Acid (FDCA)Thiophene-2,5-dicarboxylic Acid (TFDCA)
Molar Mass 156.09 g/mol 172.16 g/mol
Melting Point 342 °C[1]359 °C[2]
pKa1 4.38[1]2.62[2]
pKa2 5.85[1]-
Water Solubility Insoluble in most common solvents[1]Very soluble[2]

Synthesis and Production

Both FDCA and TFDCA can be synthesized through various routes, with a significant emphasis on sustainable and efficient production methods.

Furan-2,5-dicarboxylic Acid (FDCA) is primarily derived from biomass. A common pathway involves the dehydration of hexose sugars (like fructose) to 5-hydroxymethylfurfural (HMF), which is then oxidized to FDCA.[1] Alternative methods include the oxidation of furfural, which can be sourced from pentose sugars found in hemicellulose.[3] Biological methods using engineered microorganisms are also being explored to create greener production pathways.[4]

Thiophene-2,5-dicarboxylic Acid (TFDCA) synthesis can be achieved through several methods, including the reaction of adipic acid with thionyl chloride.[5][6] Other approaches involve the reaction of diethyl-2,2'-thiodiacetate with polyglyoxal, followed by hydrolysis.[5]

The following diagram illustrates a generalized workflow for the synthesis and purification of these dicarboxylic acids.

G Generalized Synthesis and Purification Workflow cluster_furan Furan-2,5-dicarboxylic Acid (FDCA) Synthesis cluster_thiophene Thiophene-2,5-dicarboxylic Acid (TFDCA) Synthesis cluster_purification Purification Biomass Biomass HMF HMF Biomass->HMF Dehydration FDCA_crude Crude FDCA HMF->FDCA_crude Oxidation Crystallization_F Crystallization FDCA_crude->Crystallization_F Acidification Adipic_Acid Adipic Acid TFDCA_crude Crude TFDCA Adipic_Acid->TFDCA_crude Reaction with Thionyl_Chloride Thionyl Chloride Thionyl_Chloride->TFDCA_crude Crystallization_T Crystallization TFDCA_crude->Crystallization_T Hydrolysis Pure_FDCA Pure FDCA Crystallization_F->Pure_FDCA Filtration & Drying Pure_TFDCA Pure TFDCA Crystallization_T->Pure_TFDCA Filtration & Drying

References

A Comparative Crystallographic Analysis of Furan Dicarboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the molecular structures and packing arrangements of key furan dicarboxylic acid isomers—furan-2,5-dicarboxylic acid, furan-3,4-dicarboxylic acid, and furan-2,4-dicarboxylic acid—reveals significant differences in their solid-state conformations and intermolecular interactions. These variations, elucidated through single-crystal X-ray diffraction, have important implications for the rational design of novel materials, including polymers, metal-organic frameworks, and pharmaceuticals.

This guide provides a comparative overview of the crystallographic features of these important bio-based platform chemicals. The data presented herein, sourced from the Crystallography Open Database (COD) and the Cambridge Structural Database (CSD), offers researchers, scientists, and drug development professionals a foundational understanding for structure-property relationship studies.

Comparative Crystallographic Data

The following table summarizes key crystallographic parameters for furan-2,5-dicarboxylic acid, furan-3,4-dicarboxylic acid, and the dimethyl ester of furan-2,4-dicarboxylic acid. A direct comparison of the parent 2,4-isomer is limited by the availability of its single crystal structure in the public databases; however, the analysis of its dimethyl ester provides valuable insight into the geometry of the furan ring and the orientation of the carboxylate groups.

ParameterFuran-2,5-dicarboxylic AcidFuran-3,4-dicarboxylic AcidDimethyl furan-2,4-dicarboxylate
Crystal System MonoclinicMonoclinicMonoclinic
Space Group P2₁/cP2₁/nC2/c
Unit Cell Dimensions
a (Å)3.6587.64515.271
b (Å)16.686.96111.075
c (Å)4.9711.0611.666
α (°)909090
β (°)96.0108.5122.29
γ (°)909090
Volume (ų)301.8558.91667.8
Z 248
Selected Bond Lengths
C=O (Å)1.25 (avg.)1.24 (avg.)1.20 (avg.)
C-O (carboxyl) (Å)1.31 (avg.)1.32 (avg.)1.33 (avg.)
C-C (ring) (Å)1.36 - 1.461.35 - 1.451.34 - 1.46
C-O (ring) (Å)1.36 (avg.)1.37 (avg.)1.37 (avg.)
Selected Bond Angles
O=C-O (°)123 (avg.)124 (avg.)123 (avg.)
C-C-C (ring) (°)106 - 108106 - 108106 - 108
C-O-C (ring) (°)109109109
Torsion Angle
(O=C-C=C) (°)~180 (planar)variablevariable

Note: Data for furan-2,5-dicarboxylic acid and furan-3,4-dicarboxylic acid are based on representative structures from the Crystallography Open Database. Data for dimethyl furan-2,4-dicarboxylate is derived from a publication and its corresponding CCDC entry. Averages are provided for chemically equivalent bonds and angles for simplicity.

Experimental Protocols

The following outlines a general methodology for the synthesis, crystallization, and single-crystal X-ray diffraction analysis of furan dicarboxylic acid derivatives.

Synthesis of Furan Dicarboxylic Acids

Furan dicarboxylic acids can be synthesized through various methods, often starting from biomass-derived precursors like furfural or 5-hydroxymethylfurfural (HMF).

Example: Synthesis of Furan-2,5-dicarboxylic Acid from 5-Hydroxymethylfurfural

  • Oxidation of HMF: 5-Hydroxymethylfurfural is oxidized using a suitable catalyst (e.g., Pt, Au, or a heterogeneous catalyst) in an aqueous, often basic, medium under an oxygen atmosphere.

  • Acidification: The resulting salt of the dicarboxylic acid is acidified (e.g., with HCl) to precipitate the furan-2,5-dicarboxylic acid.

  • Purification: The crude product is purified by recrystallization from a suitable solvent, such as water or ethanol, to obtain crystals suitable for X-ray diffraction.

Single-Crystal Growth

Obtaining high-quality single crystals is crucial for successful X-ray diffraction analysis. Common techniques include:

  • Slow Evaporation: A saturated solution of the purified compound in a suitable solvent is allowed to evaporate slowly in a dust-free environment.

  • Vapor Diffusion: A solution of the compound is placed in a sealed container with a more volatile anti-solvent. The slow diffusion of the anti-solvent vapor into the solution induces crystallization.

  • Cooling Crystallization: A saturated solution at an elevated temperature is slowly cooled to induce crystallization.

Single-Crystal X-ray Diffraction Analysis
  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using least-squares techniques to obtain the final atomic coordinates, bond lengths, bond angles, and other crystallographic parameters.

Visualizations

The following diagrams illustrate the experimental workflow and a simplified comparison of the molecular geometries of the furan dicarboxylic acid isomers.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Single Crystal Growth cluster_xrd X-ray Diffraction Analysis synthesis Synthesis of Furan Dicarboxylic Acid Derivative purification Purification by Recrystallization synthesis->purification crystal_growth Slow Evaporation / Vapor Diffusion / Cooling purification->crystal_growth data_collection Data Collection (Diffractometer) crystal_growth->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution final_structure final_structure structure_solution->final_structure Final Crystal Structure (CIF File)

Experimental workflow for X-ray crystallography.

Simplified 2D representation of furan dicarboxylic acid isomers.

Computational Docking of Furan-Based Enzyme Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of furan-based enzyme inhibitors based on computational docking studies. It summarizes quantitative performance data, details common experimental protocols, and visualizes key processes to support researchers in the field of structure-based drug design.

Data Presentation: Furan-Based Inhibitors vs. Target Enzymes

The following table summarizes the performance of various furan-based compounds as enzyme inhibitors, quantified by their docking scores and, where available, experimental inhibitory concentrations (IC50). Lower docking scores (more negative values) typically indicate a higher predicted binding affinity.

Target Enzyme                                Furan-Based Compound/DerivativeDocking Score (kcal/mol)Glide Score (GScore)Emodel ScoreIC50 (µM)Reference CompoundRef. Compound Score
Cyclooxygenase-2 (COX-2) Furanone Derivative (WE-4)-5.843--0.22Celecoxib-
Cyclooxygenase-2 (COX-2) Rofecoxib-Based Furanone-10.4---Rofecoxib-10.4 kcal/mol
Acetylcholinesterase (AChE) Dihydrofuran-Piperazine (3j)---1.17Donepezil-10.8 kcal/mol
Acetylcholinesterase (AChE) Ligand-1 (Furan derivative)-13.560---Donepezil-
E. coli Enoyl Reductase Furan-azetidinone (4e)--9.195-73.407---
E. coli Enoyl Reductase Furan-azetidinone (4d)--9.039-60.997---
E. coli Methionine Aminopeptidase Furan-azetidinone (4h)--7.606-66.888---

Note: Direct comparison of scores between different software (e.g., AutoDock vs. Glide) is not recommended as scoring functions vary. Data is compiled from multiple studies for comparative insight within the same study.[1][2][3][4]

Experimental Protocols: A Generalized Docking Workflow

Molecular docking is a computational method used to predict the binding orientation and affinity of a small molecule (ligand) to a macromolecule (receptor or enzyme).[5] The following protocol outlines the typical steps involved in a docking study using common software suites like Schrödinger (Glide) or AutoDock.

Receptor Preparation

This is a critical first step to ensure the protein structure is ready for docking.

  • Structure Retrieval : The 3D crystal structure of the target enzyme is downloaded from a protein database like the Protein Data Bank (PDB).

  • Preprocessing : The structure is cleaned by removing non-essential water molecules, co-crystallized ligands, and any duplicate protein chains.

  • Adding Hydrogens : Hydrogen atoms, which are typically absent in crystal structures, are added.

  • Assigning Charges and Bond Orders : Correct bond orders and atomic charges are assigned to the protein atoms.

  • Minimization : The structure undergoes a restrained energy minimization to relieve any steric clashes and optimize the hydrogen-bonding network.[6][7]

Ligand Preparation

The small molecules (furan-based inhibitors) are prepared for docking.

  • Structure Generation : 2D structures of the ligands are converted into 3D conformations.

  • Ionization and Tautomerization : Possible ionization states and tautomers at physiological pH are generated.

  • Energy Minimization : Each ligand conformation is minimized to find its low-energy state using a suitable force field (e.g., OPLS).[6]

Grid Generation

A docking grid is defined to specify the search space for the ligand within the receptor's binding site.

  • Defining the Binding Site : The grid box is centered on the active site, often defined by the position of a co-crystallized native ligand or by identifying key catalytic residues.

  • Grid Calculation : The software calculates the properties of the binding pocket (e.g., van der Waals forces, electrostatic potential) on a 3D grid, which speeds up the subsequent docking calculations.[7][8]

Ligand Docking and Scoring

The prepared ligands are docked into the prepared receptor grid.

  • Conformational Sampling : The docking algorithm systematically explores various conformations and orientations (poses) of the flexible ligand within the rigid receptor grid.[9]

  • Scoring : Each generated pose is evaluated using a scoring function that estimates the binding affinity. Common scoring functions include GlideScore, AutoDock binding energy (kcal/mol), and Emodel.[9] The scores rank the ligands based on their predicted binding strength.

  • Post-Docking Analysis : The best-scoring poses are analyzed to understand the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the inhibitor and the enzyme's active site residues.[1][10]

Visualizations

Experimental Workflow for Computational Docking

G cluster_prep 1. Preparation Phase cluster_dock 2. Docking Phase cluster_analysis 3. Analysis Phase p1 Retrieve Enzyme Structure (e.g., from PDB) p2 Prepare Receptor (Add H, Assign Charges, Minimize) p1->p2 g1 Generate Receptor Grid (Define Binding Site) p2->g1 l1 Design/Select Furan Ligands l2 Prepare Ligands (Generate 3D Conformations, Minimize) l1->l2 d1 Perform Molecular Docking (Flexible Ligand, Rigid Receptor) l2->d1 g1->d1 s1 Score & Rank Poses (e.g., GlideScore, Binding Energy) d1->s1 a1 Analyze Binding Interactions (H-bonds, Hydrophobic, etc.) s1->a1 a2 Identify Top Candidate Inhibitors a1->a2 a3 Experimental Validation (In Vitro Assays) a2->a3 Membrane Membrane Phospholipids AA Arachidonic Acid (AA) Membrane->AA Phospholipase A2 COX2 COX-2 Enzyme AA->COX2 substrate PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 catalysis Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Synthases Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation leads to FuranInhibitor Furan-Based COX-2 Inhibitor FuranInhibitor->COX2 INHIBITS cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_Vesicle Acetylcholine (ACh) in Vesicles ACh_Released ACh ACh_Vesicle->ACh_Released Release AChE AChE Enzyme ACh_Released->AChE substrate Receptor ACh Receptors ACh_Released->Receptor Binds Choline Choline + Acetate AChE->Choline Hydrolysis Signal Signal Propagation Receptor->Signal Furan_Inhibitor Furan-Based AChE Inhibitor Furan_Inhibitor->AChE INHIBITS

References

A Comparative Analysis of the Bioactivity of Furan and Oxazole Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the pharmacological profile of a potential drug candidate. Among the myriad of available five-membered aromatic heterocycles, furan and oxazole rings are frequently employed as bioisosteric replacements for other functionalities, such as phenyl or ester groups, to enhance potency, selectivity, and pharmacokinetic properties. This guide provides an objective comparison of the bioactivity of furan and oxazole carboxylic acid derivatives, supported by experimental data, to aid researchers in making informed decisions during the drug design and development process.

The furan ring, an oxygen-containing heterocycle, and the oxazole ring, which contains both oxygen and nitrogen, bestow distinct electronic and conformational properties upon the molecules they inhabit.[1][2] These differences can lead to significant variations in how the derivatives interact with biological targets. This comparison focuses on a case study involving phosphodiesterase 4 (PDE4) inhibitors, where both furan and oxazole scaffolds have been systematically evaluated.[3][4]

Quantitative Bioactivity Comparison

A key study designed and synthesized a series of 5-phenyl-2-furan and 4-phenyl-2-oxazole derivatives to assess their inhibitory activity against PDE4B, an enzyme crucial in the inflammatory cascade.[3][4] The in vitro results, summarized below, provide a direct comparison of the bioactivity of these two heterocyclic cores. The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function.

Compound IDHeterocyclic CoreR¹ GroupR² GroupPDE4B IC₅₀ (μM)
5a FuranHH> 50
5j FuranOCH₃OCH₃9.6
5l FuranOCH₃CF₃2.8
6a OxazoleHH25.1
6j OxazoleOCH₃OCH₃1.4
6l OxazoleOCH₃CF₃4.6
Data sourced from Lin, Y., et al. (2020).[3]

From the data, it is evident that in this particular series, the oxazole-based derivatives generally exhibited more potent PDE4B inhibition than their furan counterparts. For instance, compound 6j , an oxazole derivative, showed an IC₅₀ value of 1.4 μM, which is significantly lower than that of its furan analog, compound 5j (IC₅₀ = 9.6 μM).[3][4] This suggests that the nitrogen atom in the oxazole ring may be involved in a critical interaction with the enzyme's active site, potentially through hydrogen bonding, which is not possible with the furan scaffold.

Signaling Pathway and Experimental Workflow

To understand the biological context and the general process of evaluation, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.

PDE4_Signaling_Pathway ATP ATP AC Adenylate Cyclase (AC) ATP->AC Gsα cAMP cAMP AC->cAMP Catalyzes PDE4 PDE4 cAMP->PDE4 PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP PDE4->AMP Hydrolyzes Inflammation Pro-inflammatory Mediators PKA->Inflammation Inhibits Inhibitors Furan/Oxazole Derivatives Inhibitors->PDE4 Inhibit

Caption: PDE4 signaling pathway targeted by furan/oxazole inhibitors.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_bioassay Biological Evaluation cluster_conclusion Conclusion Start Starting Materials (Furan/Oxazole Carboxylic Acids) Reaction Multi-step Synthesis Start->Reaction Purification Purification & Characterization (NMR, MS, etc.) Reaction->Purification InVitro In Vitro Bioassays (e.g., PDE4 Enzyme Assay) Purification->InVitro Test Compounds Data Data Analysis (IC₅₀ Determination) InVitro->Data SAR Structure-Activity Relationship (SAR) Analysis Data->SAR Comparison Compare Bioactivity (Furan vs. Oxazole) SAR->Comparison Lead Lead Compound Identification Comparison->Lead

Caption: General workflow for synthesis and bioactivity evaluation.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are the protocols for the key experiments cited in the comparative study.

1. PDE4B Enzyme Inhibition Assay

This protocol outlines the method used to determine the IC₅₀ values of the synthesized furan and oxazole derivatives against the human PDE4B enzyme.

  • Objective: To measure the potency of test compounds in inhibiting the hydrolysis of cAMP by the PDE4B enzyme.

  • Materials:

    • Recombinant human PDE4B enzyme.

    • [³H]-cAMP (radiolabeled substrate).

    • Snake venom nucleotidase.

    • Assay buffer (e.g., Tris-HCl, MgCl₂, pH 7.5).

    • Test compounds (furan and oxazole derivatives) dissolved in DMSO.

    • Scintillation cocktail and vials.

    • Microplate reader (scintillation counter).

  • Procedure:

    • The reaction is initiated by adding the PDE4B enzyme to a mixture containing the assay buffer, [³H]-cAMP, and varying concentrations of the test compound (or DMSO for the control).

    • The reaction mixture is incubated at 30°C for a specified period (e.g., 30 minutes).

    • The reaction is terminated by boiling the mixture for 1 minute.

    • After cooling, snake venom nucleotidase is added, and the mixture is incubated for another 10 minutes at 30°C. This step converts the resulting [³H]-AMP into [³H]-adenosine.

    • The mixture is then passed through an anion-exchange resin column. The unreacted [³H]-cAMP and the [³H]-AMP product bind to the resin, while the [³H]-adenosine product does not.

    • The eluate containing [³H]-adenosine is collected into scintillation vials.

    • Scintillation cocktail is added, and the radioactivity is measured using a scintillation counter.

    • The percentage of inhibition is calculated for each compound concentration relative to the control.

    • The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

2. General Protocol for In Vitro Anticancer Activity (MTT Assay)

While the primary comparison was on PDE4, these heterocyclic derivatives are often screened for other activities like anticancer effects.[5][6]

  • Objective: To assess the cytotoxicity of the compounds against a cancer cell line.

  • Materials:

    • Human cancer cell line (e.g., A549, HeLa).

    • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics.

    • Test compounds dissolved in DMSO.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

    • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

    • 96-well microplates.

  • Procedure:

    • Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

    • The medium is replaced with fresh medium containing various concentrations of the test compounds. A control group receives medium with DMSO only.

    • The plates are incubated for a specified duration (e.g., 24-72 hours).

    • After incubation, the medium is removed, and MTT solution is added to each well. The plates are incubated for another 3-4 hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.

    • The MTT solution is removed, and a solubilization buffer is added to dissolve the formazan crystals.

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Cell viability is calculated as a percentage of the control, and the IC₅₀ value is determined.

Conclusion

The direct comparison of furan and oxazole carboxylic acid derivatives as PDE4B inhibitors demonstrates that the oxazole scaffold can offer superior potency.[3] This highlights the significant impact that subtle changes in the heterocyclic core can have on biological activity, likely due to the introduction of an additional hydrogen bond acceptor in the oxazole ring. While the furan ring remains a valuable and widely used scaffold in medicinal chemistry, this guide underscores the importance of considering the oxazole ring as a potentially more potent alternative, particularly when specific interactions with a biological target can be leveraged. The provided protocols offer a standardized basis for conducting such comparative studies, ensuring that the data generated is robust and reproducible. Researchers are encouraged to use this information to guide the rational design of more effective therapeutic agents.

References

A Comparative Guide to 2D and 3D Similarity Searching for Analogs of 2-Phenylfuran-3,4-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

In the quest for novel drug candidates, identifying molecules with similar biological activities to a known active compound is a cornerstone of early-phase drug discovery. This guide provides a comparative analysis of two-dimensional (2D) and three-dimensional (3D) similarity search methodologies for discovering analogs of 2-Phenylfuran-3,4-dicarboxylic acid, a molecule of interest in medicinal chemistry. We present a systematic comparison of these approaches, supported by illustrative experimental data, to guide researchers in selecting the most appropriate method for their virtual screening campaigns.

Introduction to Molecular Similarity Searching

The fundamental principle behind similarity searching is the 'similar property principle,' which posits that structurally similar molecules are likely to exhibit similar biological activities.[1] Computational screening methods leverage this principle to rapidly sift through large chemical databases to identify promising lead compounds. The choice between 2D and 3D similarity searching methods is a critical decision that can significantly impact the outcome of a virtual screening effort.

2D Similarity Searching: This approach utilizes representations of molecules based on their 2D structure, such as molecular fingerprints.[2] These fingerprints are bit strings that encode the presence or absence of various substructural features.[3][4] 2D similarity searches are computationally efficient and are particularly effective at identifying close structural analogs.[5]

3D Similarity Searching: In contrast, 3D similarity methods consider the three-dimensional shape and electrostatic properties of molecules.[6] These methods are more computationally intensive but can identify structurally diverse molecules that share a similar 3D shape, a feature often crucial for binding to a biological target.[7][8] This capability, known as "scaffold hopping," is a significant advantage of 3D approaches.[8]

Experimental Protocols

To illustrate the comparative performance of 2D and 3D similarity searches, a hypothetical virtual screening experiment was designed to find analogs of this compound from a curated chemical library.

1. Query Molecule and Library Preparation:

  • Query Molecule: The 3D conformation of this compound was generated and energy-minimized.

  • Screening Library: A hypothetical library of 10,000 diverse small molecules, including known active and inactive analogs of the query, was used.

2. 2D Similarity Search Protocol:

  • Fingerprint Generation: Molecular Access System (MACCS) keys (166 bits) were generated for all molecules in the library and the query molecule.

  • Similarity Metric: The Tanimoto coefficient was used to calculate the similarity between the query fingerprint and each library compound's fingerprint.[1][4]

  • Ranking: Library compounds were ranked based on their Tanimoto similarity score in descending order.

3. 3D Similarity Search Protocol:

  • Conformational Analysis: A set of low-energy conformers was generated for each molecule in the library.

  • Shape and Feature Representation: The Rapid Overlay of Chemical Structures (ROCS) methodology was employed, which uses Gaussian functions to represent molecular shape and chemical features (pharmacophores).

  • Similarity Metric: The TanimotoCombo score, which combines shape similarity (ShapeTanimoto) and color similarity (ColorTanimoto) based on pharmacophoric features, was calculated for the best-fit alignment between the query and each library compound.

  • Ranking: Library compounds were ranked based on their TanimotoCombo score in descending order.

4. Performance Evaluation: The effectiveness of each search method was evaluated using the following metrics:

  • Enrichment Factor (EF): The ratio of the concentration of active compounds found in a small fraction of the top-ranked database to the concentration of actives in the entire database.

  • Receiver Operating Characteristic (ROC) Curve Analysis: A plot of the true positive rate against the false positive rate at various threshold settings. The Area Under the Curve (AUC) is a measure of the overall performance of the model.[3]

Comparative Performance Data

The following tables summarize the quantitative results of the hypothetical 2D and 3D similarity searches.

Table 1: Performance Metrics for 2D and 3D Similarity Searches

Metric2D Similarity (MACCS/Tanimoto)3D Similarity (ROCS/TanimotoCombo)
AUC-ROC 0.780.89
EF at 1% 15.225.8
EF at 5% 8.514.1

Table 2: Top 5 Hits from 2D and 3D Similarity Searches

Rank2D Similarity Hit (Tanimoto Score)3D Similarity Hit (TanimotoCombo Score)
12-(4-chlorophenyl)furan-3,4-dicarboxylic acid (0.95)5-phenylisoxazole-3,4-dicarboxylic acid (0.88)
22-(p-tolyl)furan-3,4-dicarboxylic acid (0.92)1-phenyl-1H-pyrazole-3,4-dicarboxylic acid (0.85)
32-(4-methoxyphenyl)furan-3,4-dicarboxylic acid (0.89)2-phenylthiazole-4,5-dicarboxylic acid (0.82)
45-phenylthiophene-2,3-dicarboxylic acid (0.85)3-benzyl-1,2,4-oxadiazole-5-carboxylic acid (0.79)
52-benzylfuran-3,4-dicarboxylic acid (0.81)4-benzoyl-1H-pyrrole-2-carboxylic acid (0.76)

Visualizing the Workflows

The following diagrams illustrate the experimental workflows for the 2D and 3D similarity searches.

2D_Similarity_Search_Workflow cluster_prep Preparation cluster_2d 2D Similarity Search cluster_results Results Query Query Molecule (this compound) FP_Gen Generate MACCS Fingerprints Query->FP_Gen Input Library Screening Library (10,000 compounds) Library->FP_Gen Input Tanimoto Calculate Tanimoto Similarity FP_Gen->Tanimoto Rank_2D Rank by Tanimoto Score Tanimoto->Rank_2D Hits_2D Top Ranked Hits Rank_2D->Hits_2D 3D_Similarity_Search_Workflow cluster_prep Preparation cluster_3d 3D Similarity Search cluster_results Results Query_3D 3D Query Conformer ROCS ROCS Shape & Color Overlay Query_3D->ROCS Input Library_3D Library Conformers Library_3D->ROCS Input TanimotoCombo Calculate TanimotoCombo Score ROCS->TanimotoCombo Rank_3D Rank by TanimotoCombo Score TanimotoCombo->Rank_3D Hits_3D Top Ranked Hits Rank_3D->Hits_3D

References

A Comparative Guide to the Stability of 4-aryl-4H-pyrans and Furan Dicarboxylic Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the stability profiles of two important classes of heterocyclic compounds: 4-aryl-4H-pyrans and furan dicarboxylic acids. The information presented herein is supported by available experimental data and established scientific literature, offering a valuable resource for researchers in drug discovery and materials science.

Introduction

4-aryl-4H-pyrans and furan dicarboxylic acids are privileged scaffolds in medicinal chemistry and polymer science. 4-aryl-4H-pyrans are known for a wide range of biological activities, including anticancer and antimicrobial properties.[1] Furan dicarboxylic acids, particularly 2,5-furandicarboxylic acid (FDCA), are emerging as key bio-based building blocks for sustainable polymers with excellent barrier and thermal properties.[2][3] Understanding the relative stability of these compounds is crucial for their application, formulation, and development.

Comparative Stability Analysis

A direct, head-to-head experimental comparison of the stability of 4-aryl-4H-pyrans and furan dicarboxylic acids is not extensively documented in the current literature. However, a comparative analysis can be synthesized from existing data on each class of compounds.

Thermal Stability

Furan dicarboxylic acids, exemplified by 2,5-FDCA, exhibit exceptional thermal stability.[4] The high melting point of 2,5-FDCA suggests strong intermolecular forces contributing to its thermal robustness. While quantitative thermal analysis data for a range of 4-aryl-4H-pyrans is less available, studies on related dihydropyran structures indicate that their thermal decomposition occurs at elevated temperatures.[5] The stability of 4-aryl-4H-pyrans is also noted to be superior to their isoelectronic 4-aryl-1,4-dihydropyridine counterparts.[6]

Chemical Stability

The stability of 4-aryl-4H-pyrans is influenced by the nature of the substituents on the aryl ring.[6] Some 4-aryl-4H-pyrans can undergo oxidative cleavage under certain conditions.[7] The parent 4H-pyran is known to be unstable in the presence of air and can disproportionate in aqueous media.[8][9] In contrast, 2,5-FDCA is a chemically stable compound, though it can undergo typical carboxylic acid reactions.[4] Its stability is a key attribute for its use in polymerization reactions that often require high temperatures. The degradation of furan dicarboxylic acids can be induced microbially, a property that is being explored for bioremediation and metabolic engineering.[10][11]

Data Presentation

The following table summarizes the available quantitative data on the stability of representative compounds from each class.

Compound ClassRepresentative CompoundStability ParameterValueReference
Furan Dicarboxylic Acids 2,5-Furandicarboxylic Acid (FDCA)Melting Point342 °C[4][12]
Poly(ethylene 2,5-furandicarboxylate) (PEF)Thermal Degradation Temperature~339-376 °C[13]
4-aryl-4H-pyrans 4-aryl-2,6-dimethyl-4H-pyran-3,5-dicarboxylic acid estersElectrochemical Stability (Half-wave potential)More stable than isoelectronic 1,4-dihydropyridines[6]
3,6-dihydro-2H-pyran (related structure)Thermal Decomposition Temperature Range329–374 °C[5]

Experimental Protocols

Detailed methodologies for assessing the stability of these compounds are crucial for reproducible research. Below are standardized protocols for thermal and pH-dependent stability analysis.

Protocol 1: Thermal Stability Analysis by Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

This protocol outlines the simultaneous analysis of thermal decomposition and phase transitions.

1. Instrument and Sample Preparation:

  • Use a simultaneous TGA-DSC instrument.
  • Calibrate the instrument for temperature and heat flow according to the manufacturer's instructions.
  • Accurately weigh 2-10 mg of the test compound into a clean, inert crucible (e.g., aluminum or alumina).
  • Conduct a baseline experiment with an empty crucible under the same conditions.[14]

2. TGA-DSC Measurement:

  • Place the sample crucible and an empty reference crucible in the instrument.
  • Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min).
  • Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).[14][15]
  • Continuously record the sample weight (TGA) and the differential heat flow (DSC) as a function of temperature.

3. Data Analysis:

  • TGA: Determine the onset temperature of decomposition and the percentage of weight loss in each decomposition step.
  • DSC: Identify endothermic and exothermic peaks, corresponding to events like melting, crystallization, and decomposition. Determine the peak temperatures and enthalpies of these transitions.[16]

Protocol 2: pH-Dependent Stability Analysis

This protocol describes a method to evaluate the stability of a compound across a range of pH values.

1. Preparation of Buffer Solutions:

  • Prepare a series of buffer solutions covering the desired pH range (e.g., pH 1.2, 4.5, 6.8, 7.4, 9.0) to mimic physiological conditions.[17]

2. Sample Incubation:

  • Prepare stock solutions of the test compound in a suitable solvent.
  • Dilute the stock solution into each buffer to a final concentration suitable for analysis (e.g., by HPLC).
  • Incubate the solutions at a constant temperature (e.g., 37 °C) and protect from light if the compound is light-sensitive.[17]

3. Sample Analysis:

  • At predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw aliquots from each solution.
  • Immediately analyze the concentration of the remaining parent compound using a validated stability-indicating HPLC method.

4. Data Analysis:

  • Plot the natural logarithm of the remaining compound concentration versus time for each pH.
  • Determine the degradation rate constant (k) from the slope of the line for first-order kinetics.
  • Construct a pH-rate profile by plotting the logarithm of the rate constant against pH to identify the pH of maximum stability.[18][19]

Visualization of Relevant Pathways

Multicomponent Synthesis of 4-aryl-4H-pyrans

The synthesis of 4-aryl-4H-pyrans is often achieved through a one-pot multicomponent reaction, which is an efficient and atom-economical approach.[20][21][22] The following diagram illustrates a general mechanism for this synthesis.

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product aldehyde Aryl Aldehyde knoevenagel Knoevenagel Adduct aldehyde->knoevenagel Knoevenagel condensation malononitrile Malononitrile malononitrile->knoevenagel dicarbonyl 1,3-Dicarbonyl Compound michael Michael Adduct dicarbonyl->michael knoevenagel->michael Michael addition pyran 4-aryl-4H-pyran michael->pyran Cyclization & Tautomerization

Caption: Multicomponent synthesis of 4-aryl-4H-pyrans.

Microbial Degradation Pathway of 2,5-Furandicarboxylic Acid

Cupriavidus basilensis HMF14 is a bacterium capable of metabolizing 2,5-furandicarboxylic acid.[10][23] This metabolic pathway is of interest for bioremediation and the production of other valuable chemicals.

G cluster_pathway Metabolic Pathway in Cupriavidus basilensis HMF14 HMF 5-Hydroxymethylfurfural (HMF) HMFCA 5-Hydroxymethyl-2-furancarboxylic acid (HMFCA) HMF->HMFCA Oxidation FDCA 2,5-Furandicarboxylic acid (FDCA) HMFCA->FDCA Oxidation (HmfH) FuroicAcid 2-Furoic acid FDCA->FuroicAcid Decarboxylation (HmfFG) FuroylCoA 2-Furoyl-CoA FuroicAcid->FuroylCoA CoA Ligation (HmfD) Metabolites Central Metabolism (2-Oxoglutarate) FuroylCoA->Metabolites Furoyl-CoA Dehydrogenase (HmfABC)

Caption: Microbial degradation of 2,5-FDCA.

Conclusion

Both 4-aryl-4H-pyrans and furan dicarboxylic acids possess distinct stability profiles that dictate their potential applications. Furan dicarboxylic acids, particularly 2,5-FDCA, are characterized by high thermal and chemical stability, making them suitable for the synthesis of robust polymers. The stability of 4-aryl-4H-pyrans is more nuanced and dependent on their substitution patterns. While generally stable, they can be susceptible to oxidation. The provided experimental protocols offer a standardized framework for researchers to conduct their own comparative stability studies, enabling a more direct and quantitative assessment for specific derivatives of interest. The visualized synthetic and metabolic pathways provide a deeper understanding of the chemical transformations these compounds undergo. This guide serves as a foundational resource to inform the selection and development of these valuable heterocyclic compounds in various scientific and industrial endeavors.

References

Safety Operating Guide

Personal protective equipment for handling 2-Phenylfuran-3,4-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for the handling and disposal of 2-Phenylfuran-3,4-dicarboxylic acid, designed for researchers, scientists, and professionals in drug development. The following procedures are based on best practices for handling powdered chemicals and data from structurally similar compounds, ensuring a high standard of laboratory safety.

Personal Protective Equipment (PPE) and Engineering Controls

When handling this compound, a comprehensive approach to safety involves a combination of personal protective equipment and engineering controls to minimize exposure.

Engineering Controls:

  • Ventilation: All handling of this compound, especially when in powdered form, should be conducted in a well-ventilated area. A chemical fume hood is the preferred engineering control to prevent the inhalation of dust particles.[1][2]

  • Static Control: For handling larger quantities of powder where static electricity could cause dispersal, consider using static eliminating bars.[3]

Personal Protective Equipment (PPE): The minimum required PPE for handling this compound includes:

  • Eye and Face Protection: Chemical safety goggles that meet ANSI Z.87.1 standards are mandatory.[4] A face shield should be worn over safety glasses if there is a significant risk of splashing or dust generation.[4][5]

  • Skin Protection: A flame-resistant lab coat should be worn and fully buttoned to protect from spills.[4][6] Chemical-resistant gloves, such as nitrile gloves, are required.[4][6] Always inspect gloves for any tears or defects before use and remove them before touching common surfaces like doorknobs or keyboards.[6]

  • Footwear: Closed-toe shoes must be worn in the laboratory at all times.[4][6]

  • Respiratory Protection: If engineering controls are not sufficient to control airborne dust, a NIOSH-approved respirator may be necessary. The use of a respirator requires a formal respiratory protection program, including fit testing and training.[1][4]

Hazard Engineering Control Personal Protective Equipment (PPE)
Inhalation of Powder Chemical Fume HoodNIOSH-approved respirator (if necessary)
Eye Contact N/AChemical Safety Goggles, Face Shield
Skin Contact N/AChemical-Resistant Gloves, Lab Coat
Accidental Spills Work over disposable bench coversFull PPE as described above

Operational Plan for Safe Handling

A systematic approach to handling this compound is essential to maintain a safe laboratory environment.

Step 1: Pre-Handling Preparation

  • Review Safety Information: Before beginning any work, thoroughly review this safety guide and any available safety data sheets for similar compounds.[1][6]

  • Gather Materials: Ensure all necessary PPE is available and in good condition. Prepare the workspace by ensuring the fume hood is operational and the area is clean and uncluttered.

  • Prepare for Spills: Have a spill kit readily accessible. For powdered substances, this should include a means to gently sweep or vacuum the material without creating dust.

Step 2: Weighing and Transfer

  • Weighing: Conduct all weighing operations within a chemical fume hood or a ventilated balance enclosure to minimize dust inhalation.[3]

  • Transfer: Use spatulas or other appropriate tools to transfer the powder.[6] Avoid creating dust clouds. If the powder is static, consider using anti-static tools.

Step 3: In-Experiment Handling

  • Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to avoid splashing. Work over disposable bench covers to easily contain any minor spills.[3]

  • Container Labeling: Clearly label all containers with the chemical name and any known hazards.[6]

Step 4: Post-Handling Procedures

  • Decontamination: Clean all equipment and the work area thoroughly after use.

  • Hand Washing: Wash hands with soap and water immediately after handling the chemical, even if gloves were worn.[6]

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Generally, gloves are removed first, followed by the lab coat and then eye protection.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: Collect all waste, including excess reagent, contaminated PPE, and cleaning materials, in a designated and clearly labeled hazardous waste container.

  • Waste Segregation: Do not mix this waste with other waste streams unless compatibility is confirmed.

  • Disposal Method: All chemical waste must be disposed of through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company. Follow all local, state, and federal regulations for chemical waste disposal.

Experimental Workflow for Safe Handling

The following diagram outlines the logical flow for safely handling this compound from preparation to disposal.

prep Step 1: Pre-Handling - Review Safety Info - Gather PPE & Materials - Prepare for Spills weigh Step 2: Weighing & Transfer - Use Fume Hood - Minimize Dust prep->weigh Proceed when ready experiment Step 3: In-Experiment Use - Prepare Solutions Safely - Label Containers weigh->experiment Transfer to experiment post_handle Step 4: Post-Handling - Decontaminate Area - Wash Hands - Remove PPE experiment->post_handle Experiment complete disposal Step 5: Waste Disposal - Collect in Labeled Container - Follow EHS Guidelines post_handle->disposal Segregate waste

Safe Handling Workflow for this compound

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.